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  • Product: Mesoprazine
  • CAS: 1824-09-5

Core Science & Biosynthesis

Foundational

Mesoprazine chemical structure and physicochemical properties

Mesoprazine: Chemical Structure, Physicochemical Properties, and Analytical Methodologies An In-Depth Technical Guide for Researchers and Agrochemical Development Professionals Executive Summary Mesoprazine (CAS #1824-09...

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Author: BenchChem Technical Support Team. Date: April 2026

Mesoprazine: Chemical Structure, Physicochemical Properties, and Analytical Methodologies An In-Depth Technical Guide for Researchers and Agrochemical Development Professionals

Executive Summary

Mesoprazine (CAS #1824-09-5) is a specialized synthetic compound belonging to the s-triazine class of chemicals, predominantly recognized for its application as a selective herbicide[1][2]. While some commercial biochemical databases erroneously conflate mesoprazine's text description with phenothiazine-based antipsychotics due to historical nomenclature overlaps[3], structural analysis definitively classifies it as a 6-chloro-s-triazine[1]. Its primary mode of action mirrors that of atrazine and simazine: the potent inhibition of Photosystem II (PSII) in broadleaf and grassy weeds. This whitepaper provides a rigorous examination of mesoprazine’s structural identity, physicochemical properties, and the validated experimental protocols required for its extraction and quantification in complex matrices.

Chemical Identity and Structural Analytics

The core scaffold of mesoprazine is a symmetrical 1,3,5-triazine ring. The herbicidal activity and environmental behavior of the molecule are dictated by its three distinct substituents[4]:

  • C6 Position : A chlorine atom, which is critical for the electrophilic binding affinity within the target protein pocket.

  • C2 Position : An isopropylamino group (-NH-CH(CH3)2), providing steric bulk that influences the molecule's degradation kinetics in soil.

  • C4 Position : A 3-methoxypropylamino group (-NH-CH2CH2CH2OCH3), which introduces a polar ether linkage, slightly increasing its hydrophilicity compared to purely alkylated triazines like propazine.

Table 1: Physicochemical Properties of Mesoprazine [3][4]

PropertyValue
IUPAC Name 6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine
CAS Registry Number 1824-09-5
Molecular Formula C10H18ClN5O
Molecular Weight 259.74 g/mol
Monoisotopic Mass 259.1200 Da
SMILES String COCCCNC1=NC(NC(C)C)=NC(Cl)=N1
Elemental Composition C: 46.24%, H: 6.99%, Cl: 13.65%, N: 26.96%, O: 6.16%
Storage Conditions Dry, dark; 0–4 °C (short-term), -20 °C (long-term)

Mechanism of Action: Photosystem II Inhibition

As an Application Scientist, I emphasize that understanding a molecule's macroscopic effect requires mapping its microscopic interactions. Mesoprazine acts as a potent competitive inhibitor within the chloroplast thylakoid membrane.

Specifically, mesoprazine binds to the plastoquinone-binding niche on the D1 protein of the Photosystem II (PSII) complex. By displacing the secondary electron acceptor, plastoquinone B (QB), mesoprazine severs the electron transport chain. The causality of plant death is not merely energy starvation; the blocked electron flow causes the primary electron acceptor (QA) to remain in a reduced state. This leads to the formation of triplet chlorophyll and the subsequent generation of highly reactive singlet oxygen and other Reactive Oxygen Species (ROS). The ROS rapidly induce lipid peroxidation, destroying membrane integrity and causing rapid cellular necrosis.

PSII_Inhibition Light Light Energy PSII Photosystem II (P680) Light->PSII QA Plastoquinone A (QA) PSII->QA Electron Transfer QB Plastoquinone B (QB) QA->QB Blocked by Mesoprazine ROS Reactive Oxygen Species (ROS) QA->ROS Excess Electron Accumulation Mesoprazine Mesoprazine (Binds D1 Protein) Mesoprazine->QA LipidPerox Lipid Peroxidation & Membrane Destruction ROS->LipidPerox Death Plant Cell Death LipidPerox->Death

Mesoprazine Mode of Action: PSII electron transport blockade leading to ROS-induced cell death.

Environmental Fate and Degradation Pathways

The environmental persistence of mesoprazine is governed by microbial degradation. In adapted agricultural soils, bacteria possessing the atz and trz gene clusters rapidly metabolize s-triazines[5]. The degradation pathway typically initiates with hydrolytic dechlorination (catalyzed by the AtzA enzyme), replacing the C6 chlorine with a hydroxyl group. This single structural change abolishes its binding affinity to the D1 protein, rendering the molecule herbicidally inactive. Subsequent steps involve N-dealkylation of the isopropyl and methoxypropyl side chains, eventually leading to cyanuric acid and complete mineralization[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, analytical workflows must be self-validating. The following protocols detail the extraction, quantification, and biological validation of mesoprazine, explaining the causality behind each methodological choice.

Protocol 1: Extraction and LC-MS/MS Quantification from Soil Matrices

Objective : To isolate mesoprazine from heterogeneous soil samples and quantify it with high specificity.

Step-by-Step Methodology :

  • Sample Homogenization & Spiking : Weigh 5.0 g of lyophilized, sieved soil into a 50 mL centrifuge tube. Causality: Lyophilization removes water content variability, ensuring reproducible extraction weights. Spike with 10 µL of isotopically labeled internal standard (e.g., Atrazine-d5). Self-Validation: The internal standard corrects for matrix effects and extraction losses downstream, ensuring quantitative trustworthiness.

  • Solvent Extraction : Add 15 mL of Acetonitrile:Water (80:20, v/v). Causality: Acetonitrile efficiently disrupts the hydrophobic interactions between the triazine ring and soil organic matter. The 20% water fraction is critical for swelling the soil pores, allowing the organic solvent to penetrate micro-aggregates.

  • Agitation & Centrifugation : Sonicate for 15 minutes, then centrifuge at 4000 × g for 10 minutes. Decant the supernatant.

  • Solid Phase Extraction (SPE) Cleanup : Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL methanol followed by 3 mL water. Load the diluted supernatant. Causality: The polymeric HLB sorbent features both lipophilic and hydrophilic monomers. This dual nature captures both the hydrophobic triazine core and the polar methoxypropyl group of mesoprazine without requiring strict pH adjustments.

  • Elution & Reconstitution : Wash the cartridge with 5% methanol in water to remove polar interferences. Elute mesoprazine with 4 mL of pure methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial LC mobile phase.

  • LC-MS/MS Analysis : Inject 5 µL onto a C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Detect via Electrospray Ionization in positive mode (ESI+), utilizing Multiple Reaction Monitoring (MRM) transitions specific to m/z 260.1 (protonated mesoprazine).

Analytical_Workflow Sample Soil/Water Sample Extraction Solvent Extraction (ACN:H2O) Sample->Extraction Homogenization SPE Solid Phase Extraction (HLB Cartridge) Extraction->SPE Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Elution & Concentration Validation Data Validation (Isotope Dilution) LCMS->Validation Quantification

Analytical workflow for the extraction and LC-MS/MS quantification of mesoprazine.

Protocol 2: In Vitro PSII Inhibition Assay (Chlorophyll Fluorescence)

Objective : To empirically validate the herbicidal potency of mesoprazine batches.

Step-by-Step Methodology :

  • Thylakoid Isolation : Extract thylakoid membranes from fresh spinach leaves using a blender and an ice-cold homogenization buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine, pH 7.8). Causality: The osmoticum (sucrose) prevents thylakoid swelling and rupture, while the Tricine buffer maintains the optimal pH for preserving the water-splitting complex and PSII structural integrity.

  • Mesoprazine Incubation : Suspend thylakoids in reaction buffer to a final chlorophyll concentration of 10 µg/mL. Add varying concentrations of mesoprazine (0.1 nM to 10 µM) dissolved in DMSO (final DMSO < 1%). Causality: Normalizing to chlorophyll concentration ensures a consistent ratio of inhibitor to PSII reaction centers across different biological replicates.

  • Fluorescence Measurement : Dark-adapt the samples for 15 minutes. Apply a saturating pulse of actinic light using a Pulse-Amplitude-Modulation (PAM) fluorometer.

  • Data Analysis : Calculate the maximum quantum yield of PSII (Fv/Fm). Self-Validation: A dose-dependent decrease in Fv/Fm directly correlates with the displacement of plastoquinone by mesoprazine, confirming the specific mechanism of action and the biological viability of the chemical batch.

References

  • [5] Title: Agronomic and environmental implications of enhanced s-triazine degradation - USDA ARS. Source: USDA Agricultural Research Service. URL:[Link]

  • [1] Title: mesoprazine data sheet. Source: BCPC Pesticide Compendium. URL: [Link]

  • [2] Title: List of herbicides - Wikipedia. Source: Wikipedia. URL: [Link]

Sources

Exploratory

Mesoprazine: Mechanism of Action and Photosystem II Inhibition Dynamics

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Author: BenchChem Technical Support Team. Date: April 2026

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Validating Experimental Results

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Executive Summary

Mesoprazine is a highly specific, structurally complex chlorotriazine derivative utilized in the study and management of broadleaf weeds and grasses. As a Senior Application Scientist, understanding the precise molecular interactions of mesoprazine is critical for both agrochemical formulation and resistance management. This whitepaper provides an in-depth technical analysis of mesoprazine’s mechanism of action, detailing its competitive binding at the Photosystem II (PSII) complex, the subsequent pathophysiological cascade of reactive oxygen species (ROS), and the field-proven experimental methodologies required to validate its inhibitory efficacy.

Chemical Identity and Structural Profiling

Mesoprazine (CAS #1824-09-5) belongs to the triazinediamine chemical family, characterized by a central 1,3,5-triazine ring substituted with a chlorine atom, an isopropylamino group, and a 3-methoxypropylamino group ()[1]. The presence of the methoxypropyl chain differentiates mesoprazine from simpler analogs like atrazine, altering its lipophilicity and binding kinetics within the thylakoid membrane.

According to the Herbicide Resistance Action Committee (HRAC), mesoprazine is classified as a Group C1 (WSSA Group 5) herbicide, denoting its primary function as a Photosystem II inhibitor ()[2].

Table 1: Physicochemical and Functional Profile of Mesoprazine
ParameterValue / Description
IUPAC Name 6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine
CAS Registry Number 1824-09-5
Chemical Family Triazinediamine (Chlorotriazine)
HRAC / WSSA Group Group C1 / Group 5
Molecular Formula C10H18ClN5O
Molecular Weight 259.74 g/mol
Primary Target D1 protein ( QB​ -binding niche) of Photosystem II
Downstream Effect Singlet oxygen ( 1O2​ ) generation, lipid peroxidation

Mechanism of Action: The D1 Protein Target

The core herbicidal activity of mesoprazine relies on the disruption of the photosynthetic electron transport chain. In a healthy plant, light energy excites the P680 reaction center, initiating an electron cascade through pheophytin to the primary plastoquinone electron acceptor ( QA​ ), and subsequently to the secondary plastoquinone acceptor ( QB​ ).

Mesoprazine acts as a competitive inhibitor at the QB​ -binding niche located on the D1 protein (encoded by the psbA gene) within the chloroplast thylakoid membrane ()[3]. Because mesoprazine shares structural homology with plastoquinone, it binds tightly to this niche but cannot accept electrons. Consequently, the electron transfer from QA​ to QB​ is entirely blocked, halting carbon dioxide fixation and the production of ATP and NADPH.

PSII_Inhibition Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) (Displaced) QA->QB e- Blocked ROS Singlet Oxygen (1O2) & Lipid Peroxidation QA->ROS Triplet P680 Formation Cytb6f Cytochrome b6f QB->Cytb6f Mesoprazine Mesoprazine (Chlorotriazine) Mesoprazine->QA Binds D1 Protein Blocks QA to QB

Fig 1: Mesoprazine interruption of PSII electron transport and subsequent ROS generation.

Pathophysiological Cascade: ROS and Photodamage

The cessation of electron transport is merely the initiation phase of mesoprazine's lethality. The true cause of cellular destruction is the generation of Reactive Oxygen Species (ROS).

The Causality of Photodamage:

  • Charge Recombination: Because QA​ cannot pass its electron to QB​ , it remains in a reduced state ( QA−​ ). The prolonged lifetime of the P680+/QA−​ radical pair promotes charge recombination.

  • Triplet State Formation: This recombination frequently yields the triplet state of the primary electron donor ( 3P680 ).

  • Singlet Oxygen Generation: 3P680 reacts readily with ground-state triplet oxygen ( 3O2​ ) present in the chloroplast, converting it into highly reactive singlet oxygen ( 1O2​ ).

  • Lipid Peroxidation: Singlet oxygen rapidly attacks the polyunsaturated fatty acids of the thylakoid membrane, causing lipid peroxidation. This destroys membrane integrity, leading to cellular leakage, bleaching (chlorosis), and ultimately, necrosis.

Experimental Methodologies: Validating PSII Inhibition

To rigorously quantify mesoprazine's efficacy in a laboratory setting, we employ two self-validating experimental systems. These protocols are designed to eliminate false positives by establishing strict internal controls.

Protocol A: Chlorophyll a Fluorescence Transient (OJIP) Assay

Objective: To non-destructively quantify the in vivo blockage of electron transport. Causality: When mesoprazine blocks QA​ to QB​ transfer, absorbed light energy cannot be utilized for photochemistry and is re-emitted as fluorescence. This causes a rapid rise in the fluorescence yield, drastically lowering the maximum quantum efficiency ( Fv​/Fm​ ).

Step-by-Step Methodology:

  • Dark Adaptation: Keep leaf discs in complete darkness for 30 minutes. Why? This ensures all PSII reaction centers are fully "open" (oxidized QA​ ), establishing a true baseline fluorescence ( F0​ ).

  • Treatment Application: Submerge discs in a concentration gradient of mesoprazine (0.1 µM to 100 µM) dissolved in 0.1% DMSO. Self-Validation: Always include a 0.1% DMSO blank to prove the solvent does not induce PSII stress.

  • Actinic Light Pulse: Expose the tissue to a saturating pulse of red light (3000 µmol photons m⁻² s⁻¹) using a continuous excitation fluorimeter. Why? A saturating pulse simultaneously closes all reaction centers, allowing accurate measurement of maximum fluorescence ( Fm​ ).

  • Data Extraction: Calculate Fv​/Fm​=(Fm​−F0​)/Fm​ . A dose-dependent drop in this ratio confirms PSII inhibition.

Protocol B: Thylakoid Isolation & DCPIP Hill Reaction Assay

Objective: To directly measure the disruption of the electron transport chain in vitro. Causality: 2,6-dichlorophenolindophenol (DCPIP) acts as an artificial electron acceptor, intercepting electrons after PSII. It transitions from blue (oxidized) to colorless (reduced). Mesoprazine prevents this color change by halting electron flow.

Step-by-Step Methodology:

  • Homogenization: Grind leaf tissue in an ice-cold isolation buffer (pH 7.8, containing 0.4 M sucrose and 5 mM MgCl₂). Why? The osmoticum (sucrose) and cold temperature prevent the degradation of fragile thylakoid membranes.

  • Differential Centrifugation: Centrifuge at 1,000 x g for 5 mins to remove cellular debris, then at 10,000 x g for 10 mins to pellet the thylakoids. Resuspend the pellet.

  • Baseline Measurement: Combine thylakoids (20 µg Chl/mL), 50 µM DCPIP, and mesoprazine in a cuvette. Measure absorbance at 600 nm ( A600​ ) in the dark. Self-Validation: The dark measurement proves that DCPIP reduction is strictly photochemical and not caused by endogenous reducing agents.

  • Illumination & Kinetic Reading: Illuminate the cuvette for 60 seconds, then immediately read A600​ . The failure of the solution to clear (sustained high absorbance) validates mesoprazine's inhibitory action.

Protocol_Workflow Step1 1. Leaf Tissue Homogenization (Ice-cold buffer, pH 7.8) Step2 2. Differential Centrifugation (Isolate Thylakoid Membranes) Step1->Step2 Step3 3. Mesoprazine Incubation (Concentration Gradient) Step2->Step3 Step4 4. Chlorophyll Fluorescence (OJIP Transient Assay) Step3->Step4 Step5 5. Data Synthesis (Calculate IC50 & Fv/Fm) Step4->Step5

Fig 2: Step-by-step experimental workflow for isolating thylakoids and validating PSII inhibition.

Environmental Dynamics and Target-Site Resistance

While mesoprazine is highly effective, its prolonged application in agricultural settings can drive evolutionary adaptations.

Target-Site Mutation: The most common resistance mechanism against chlorotriazines is a point mutation in the psbA gene, typically resulting in a Serine-264 to Glycine substitution on the D1 protein. This conformational change drastically reduces the binding affinity of mesoprazine to the QB​ niche without fatally compromising natural plastoquinone binding.

Microbial Degradation: In soils with a history of s-triazine application, specialized bacterial populations evolve to utilize these herbicides as nitrogen sources. The genes responsible for this rapid mineralization, specifically the atzABCDEF and trzNDF gene clusters, catalyze hydrolytic dechlorination and dealkylation ()[4]. In adapted soils, the half-life of chlorotriazines can drop from over 60 days to fewer than 12 days, significantly reducing residual weed control efficacy.

References

  • Forouzesh, A., Zand, E., Soufizadeh, S., & Samadi Foroushani, S. (2015). "Classification of herbicides according to chemical family for weed resistance management strategies – an update". Weed Research / ASACIM. URL: [Link]

  • United States Patent 9629366B2. "Herbicidal composition comprising glyphosate, glufosinate or their salts". Google Patents.
  • Wikipedia Contributors. "List of herbicides". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Krutz, L. J., et al. (2009). "Agronomic and environmental implications of enhanced s-triazine degradation". Pest Management Science (USDA ARS). URL: [Link]

Sources

Foundational

Molecular Dynamics: Physicochemical Properties and Soil Adsorption

Environmental Fate and Transport of Mesoprazine in Soil: A Comprehensive Technical Guide As agricultural and environmental sciences evolve, our understanding of xenobiotic persistence must shift from static chemical mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Environmental Fate and Transport of Mesoprazine in Soil: A Comprehensive Technical Guide

As agricultural and environmental sciences evolve, our understanding of xenobiotic persistence must shift from static chemical models to dynamic, biologically driven frameworks. Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a highly effective chlorotriazine herbicide[1]. Like its structural analog atrazine, it is heavily relied upon for broadleaf weed control. However, its environmental fate—dictated by soil adsorption, microbial degradation, and hydrological transport—poses complex challenges for environmental risk assessment and agronomic efficacy.

As a Senior Application Scientist, I have designed this guide to move beyond theoretical summaries. Here, we will dissect the mechanistic drivers of mesoprazine's behavior in soil and provide self-validating, field-proven experimental protocols to quantify its fate.

The mobility of mesoprazine is fundamentally controlled by its partitioning between the soil pore water and the solid soil matrix (organic matter and clay colloids). Mesoprazine contains a halogenated triazine ring and alkylamine side chains, making it moderately hydrophobic.

The Causality of Adsorption: Adsorption is not a static property; it is highly pH-dependent. At a neutral pH, mesoprazine binds primarily to soil organic carbon via weak hydrophobic partitioning and hydrogen bonding. However, as soil pH drops below the pKa of the triazine ring (typically around 1.6 to 2.0 for chlorotriazines), the ring becomes protonated. This cationic form exhibits a strong electrostatic affinity for negatively charged clay minerals, drastically increasing the soil adsorption coefficient ( Kd​ ) and reducing bioavailability[2].

Protocol 1: Self-Validating Batch Equilibrium Adsorption Assay (OECD 106 Modified)

To accurately model transport, we must isolate adsorption from microbial degradation. This protocol employs strict abiotic controls to ensure that the disappearance of the parent compound from the aqueous phase is strictly due to physical partitioning.

Step-by-Step Methodology:

  • Matrix Sterilization: Sieve field soil to 2 mm. Sterilize the soil via gamma irradiation (typically 25-50 kGy). Causality: Autoclaving alters soil organic matter structure and cation exchange capacity; gamma irradiation preserves the physicochemical integrity of the soil while eliminating the microbial sink.

  • Electrolyte Preparation: Prepare a 0.01 M CaCl2​ background solution. Causality: Deionized water causes clay dispersion and artificial colloidal suspension. The CaCl2​ mimics natural soil pore water ionic strength, maintaining soil flocculation.

  • Spiking & Equilibration: Weigh 5 g of sterilized soil into Teflon-lined centrifuge tubes. Add 25 mL of the CaCl2​ solution spiked with mesoprazine at varying concentrations (e.g., 0.1, 1.0, 5.0, 10.0 mg/L).

  • Agitation: Shake horizontally at 150 rpm for 24 hours at 20°C in the dark. Causality: Darkness prevents photolytic degradation, isolating the sorption variable.

  • Phase Separation: Centrifuge at 3000 × g for 15 minutes. Extract the supernatant and filter through a 0.2 µm PTFE syringe filter.

  • Validation & Analysis: Analyze the supernatant via LC-MS/MS. Crucial Self-Validation: Run a "soil-free" blank (spiked CaCl2​ only) through the exact same process. If the blank shows a loss of mesoprazine, the compound is adsorbing to the tube walls, and the Kd​ calculations must be mathematically corrected.

The Biological Engine: Microbial Degradation Pathways

Historically, it was assumed that s-triazines dissipated primarily through abiotic chemical hydrolysis. We now know that the primary driver of mesoprazine degradation is biological[2].

The discovery of specific catabolic plasmids in soil bacteria (such as Pseudomonas sp. ADP and Nocardioides sp. C190) revolutionized our understanding of triazine fate[3]. The degradation pathway is initiated by one of two enzymes: AtzA or TrzN [4]. These enzymes catalyze the hydrolytic dechlorination of mesoprazine, replacing the chlorine atom with a hydroxyl group to form hydroxymesoprazine—a non-phytotoxic and highly soil-bound metabolite[5].

G Meso Mesoprazine (Chlorotriazine) Hydro Hydroxymesoprazine (Non-phytotoxic) Meso->Hydro Dechlorination (AtzA / TrzN enzymes) Dealkyl N-dealkylated Metabolites Hydro->Dealkyl Dealkylation (AtzB / AtzC enzymes) Mineral Ring Cleavage & Mineralization Dealkyl->Mineral Hydration & Cleavage (AtzD / AtzE / AtzF)

Enzymatic degradation pathway of mesoprazine via AtzA/TrzN dechlorination.

The Phenomenon of Enhanced Degradation (Adaptation)

When mesoprazine or related chlorotriazines are applied repeatedly to the same field, it exerts a selective pressure on the soil microbiome. Bacteria harboring the atz or trz gene homologs multiply rapidly, utilizing the herbicide as a nitrogen source[3]. This results in an "adapted soil," where the half-life ( DT50​ ) of the herbicide drops precipitously.

Crucially, because the AtzA and TrzN enzymes recognize the generic chlorotriazine structure, soils adapted to atrazine will exhibit rapid cross-adaptation to mesoprazine, simazine, and propazine[4].

Table 1: Comparative Persistence of Triazines in Soil Environments

Compound ClassSoil StatusAverage DT50​ (Days)Primary Dissipation Mechanism
Mesoprazine (Chlorotriazine) Non-Adapted32 – 128Slow chemical hydrolysis & basal microbial activity
Mesoprazine (Chlorotriazine) Adapted1 – 6Rapid enzymatic dechlorination (AtzA/TrzN)
Metribuzin (Asymmetrical) Adapted> 15Not recognized by AtzA/TrzN (No cross-adaptation)

Data synthesized from LEACHM simulations and field dissipation studies[2][5].

Protocol 2: Rapid Phenotyping Assay for Soil Adaptation

Waiting for a 90-day field dissipation study is impractical for modern agronomic decision-making. We utilize a rapid aqueous-extraction assay to phenotype a soil's adaptation status within 7 days.

Step-by-Step Methodology:

  • Moisture Normalization: Sieve fresh (non-sterile) field soil to 2 mm. Adjust the gravimetric water content to 30% to ensure optimal microbial respiration.

  • Spiking: Apply mesoprazine analytical standard to 50 g of soil to achieve a field-relevant concentration (e.g., 1.0 mg/kg). Mix thoroughly.

  • Incubation: Place the soil in biometer flasks at 25°C in the dark.

  • Time-Course Extraction: At Days 0, 2, 4, and 7, remove a 5 g aliquot. Extract with 15 mL of a 90:10 Methanol:Water solution. Sonicate for 10 minutes, centrifuge, and analyze the supernatant via HPLC-UV or LC-MS/MS.

  • Validation: Include a paired autoclaved control for every soil type tested. Causality: If mesoprazine dissipates rapidly in the live soil but remains stable in the autoclaved control, the system self-validates that the loss is driven by enzymatic degradation (adaptation) rather than irreversible soil binding or chemical hydrolysis. Calculate the DT50​ using first-order kinetics: DT50​=ln(2)/k [5].

Macro-Scale Transport: Leaching and Surface Runoff

The environmental risk profile of mesoprazine is heavily dependent on the intersection of its Kd​ and its DT50​ . In non-adapted soils with low organic matter, mesoprazine is highly mobile. Because it is not rapidly degraded, heavy rainfall events can cause significant vertical percolation (leaching) into groundwater or lateral surface runoff into aquatic ecosystems[2].

Conversely, in adapted soils, the rapid conversion of mesoprazine to hydroxymesoprazine drastically alters the transport model. Hydroxymesoprazine binds much more tightly to soil colloids and is highly resistant to leaching. Fate and transport models, such as the Leaching Estimation and Chemistry Model (LEACHM), must be calibrated with the correct DT50​ to prevent overestimating off-site loss by up to 13-fold[3].

Fate App Mesoprazine Application to Soil Surface Soil Soil Pore Water (Bioavailable Pool) App->Soil Infiltration Adsorp Adsorption to Clay & Organic Matter Soil->Adsorp Kd / Koc Partitioning Degrad Microbial Degradation (Adapted vs. Non-Adapted) Soil->Degrad Enzymatic Sink Leach Leaching to Groundwater Soil->Leach High Mobility in Low OM Soils Adsorp->Soil Desorption

Conceptual model of mesoprazine fate, partitioning, and transport in soil.

Conclusion

The environmental fate of mesoprazine cannot be predicted by chemical structure alone. It is a dynamic variable governed by the soil microbiome's evolutionary response to repeated herbicide exposure. By utilizing rigorous, self-validating protocols to measure adsorption and rapid microbial degradation, researchers can accurately parameterize transport models, ensuring both agronomic efficacy and environmental stewardship.

References

  • The Pesticide Manual PDF. Scribd.
  • Agronomic and environmental implications of enhanced s-triazine degradation. USDA ARS.
  • Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation. USDA ARS.
  • Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines. ResearchGate.

Sources

Exploratory

Elucidating the Microbial Degradation Pathways of Mesoprazine: A Technical Guide to s-Triazine Catabolism and Enhanced Soil Adaptation

Executive Summary: The Shift in s-Triazine Persistence Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a specialized chlorotriazine herbicide utilized for broadleaf and grass weed c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift in s-Triazine Persistence

Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a specialized chlorotriazine herbicide utilized for broadleaf and grass weed control[1]. Historically, the environmental dissipation of s-triazines was attributed primarily to slow, physicochemical processes such as chemical hydrolysis. However, the widespread and repeated application of these herbicides has exerted selective pressure on soil microbiomes, leading to the evolution and horizontal gene transfer of highly efficient catabolic plasmids.

As a Senior Application Scientist, I have observed that understanding the microbial degradation of mesoprazine is no longer just an environmental fate exercise; it is a critical component of modern drug and agrochemical development. This whitepaper dissects the molecular mechanisms of mesoprazine degradation, detailing the atz and trz enzymatic pathways, and provides field-proven, self-validating experimental protocols for elucidating these kinetics in adapted soils.

Molecular Mechanisms of Mesoprazine Degradation

The bacterial degradation of mesoprazine is initiated by plasmid-borne gene clusters—most notably the atzABCDEF cluster originally isolated from Pseudomonas sp. ADP, and the trzNDF cluster from Nocardioides sp. C190[2]. Because mesoprazine is a symmetrical chlorotriazine, it serves as a direct substrate for these highly specialized enzymes[3].

Phase I: Hydrolytic Dechlorination (The Rate-Limiting Step)

The degradation cascade begins with the removal of the chlorine atom at the C-6 position of the triazine ring. This reaction is catalyzed by either AtzA (atrazine chlorohydrolase) or TrzN . While AtzA is highly specific to chlorotriazines (including mesoprazine, atrazine, and simazine), TrzN exhibits a broader substrate range that also encompasses methoxytriazines and methylthiotriazines[3][4]. This hydrolytic dechlorination converts mesoprazine into its non-phytotoxic derivative, hydroxymesoprazine.

Phase II: N-Dealkylation and Deamidation

Following dechlorination, the intermediate is subjected to sequential dealkylation by AtzB (hydroxyatrazine ethylaminohydrolase) and AtzC (N-isopropylammelide isopropylaminohydrolase). For mesoprazine, these enzymes cleave the isopropylamino and 3-methoxypropylamino side chains[1]. This dual deamidation process strips the substituents from the triazine ring, ultimately yielding cyanuric acid .

Phase III: Ring Cleavage and Mineralization

Cyanuric acid represents the convergence point of s-triazine catabolism. The lower pathway enzymes—AtzD (cyanuric acid amidohydrolase), AtzE (biuret hydrolase), and AtzF (allophanate hydrolase)—systematically cleave the stable triazine ring[2]. The final products are carbon dioxide (CO2) and ammonia (NH3), which the bacteria assimilate as primary nitrogen sources.

Pathway Meso Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) HMeso Hydroxymesoprazine (Dechlorinated Intermediate) Meso->HMeso AtzA / TrzN (Hydrolytic Dechlorination) Ammelide N-Alkylammelide Derivatives (Dealkylated Intermediates) HMeso->Ammelide AtzB (Deamidation / Dealkylation) Cyanuric Cyanuric Acid (Ring Structure) Ammelide->Cyanuric AtzC (Deamidation / Dealkylation) Biuret Biuret Cyanuric->Biuret AtzD (Ring Cleavage) Allophanate Allophanate Biuret->Allophanate AtzE (Biuret Hydrolase) End CO2 + NH3 (Mineralization) Allophanate->End AtzF (Allophanate Hydrolase)

Fig 1: Enzymatic degradation pathway of mesoprazine via the atz/trz gene clusters.

Self-Validating Experimental Workflows for Pathway Elucidation

To rigorously quantify mesoprazine degradation and confirm the presence of the atz/trz pathways, researchers must employ self-validating experimental designs. The following protocol integrates microbiological enrichment with high-resolution mass spectrometry.

Step 1: Microbial Enrichment via Selective Pressure
  • Methodology : Inoculate 10g of field-collected soil (with known s-triazine application history) into 90 mL of minimal mineral salts medium (MSM). Supplement the media with 50 mg/L mesoprazine as the sole nitrogen source. Incubate at 25°C with continuous agitation.

  • Causality & Validation : Mesoprazine contains five nitrogen atoms[1]. By omitting standard nitrogen sources (like NH4Cl) from the MSM, we force the microbial consortium to utilize mesoprazine. This creates an absolute selective pressure: only bacteria possessing the complete lower pathway (AtzDEF) capable of ring cleavage can survive and multiply, as dechlorination alone (AtzA) does not release bioavailable NH3[2].

Step 2: Cell-Free Extract Preparation and Enzyme Assay
  • Methodology : Harvest the enriched cells via centrifugation and lyse via sonication. Isolate the cell-free extract (CFE). Incubate the CFE with 10 µM mesoprazine in a phosphate buffer (pH 7.0) at 25°C. Crucial Step : Run a parallel assay using a heat-killed CFE (boiled for 15 minutes) as a negative control.

  • Causality & Validation : The heat-killed control acts as an internal validation mechanism. It distinguishes biologically mediated enzymatic dechlorination (AtzA/TrzN activity) from spontaneous physicochemical hydrolysis. If mesoprazine degrades in the active CFE but remains stable in the heat-killed control, biological causality is definitively established.

Step 3: LC-MS/MS Metabolite Profiling
  • Methodology : Quench the enzymatic reactions at predefined intervals (0, 1, 3, 6, 12, 24 hours) using an equal volume of cold methanol containing a stable isotope-labeled internal standard (e.g., Atrazine-d5). Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS using electrospray ionization in positive mode (ESI+).

  • Causality & Validation : LC-MS/MS provides unambiguous structural confirmation. By tracking the disappearance of the parent mesoprazine mass (m/z 260) and the stoichiometric appearance of hydroxymesoprazine (m/z 242), we validate the specific mass shift (-Cl, +OH) characteristic of AtzA/TrzN activity[3]. The internal standard corrects for matrix effects and ionization suppression, ensuring quantitative trustworthiness.

Workflow Soil 1. Soil Sampling (Adapted vs Non-Adapted) Enrich 2. Enrichment Culture (Mesoprazine as sole N-source) Soil->Enrich Extract 3. Enzyme Extraction & AtzA/TrzN Assay Enrich->Extract LCMS 4. LC-MS/MS Metabolite Profiling Extract->LCMS Kinetics 5. Kinetic Modeling (DT50 Calculation) LCMS->Kinetics

Fig 2: Self-validating experimental workflow for elucidating mesoprazine degradation kinetics.

Quantitative Degradation Kinetics and Cross-Adaptation

When a soil microbiome adapts to rapidly degrade one s-triazine, it often exhibits "cross-adaptation" to structurally similar compounds due to the broad substrate recognition of AtzA and TrzN[3]. The table below summarizes the kinetic half-lives (DT50) of mesoprazine and related herbicides in adapted versus non-adapted soils, demonstrating the profound agronomic impact of microbial evolution.

Soil Adaptation StatusHerbicide SubstrateObserved DT50 (Days)Cross-AdaptationPrimary Degradation Mechanism
Non-Adapted (No History)Mesoprazine32 – 128NoneChemical Hydrolysis
Adapted (s-triazine History)Mesoprazine1 – 12Yes (Atrazine, Ametryn)Biological (AtzA / TrzN)
Adapted (s-triazine History)Metribuzin18 – 30NoN/A (Asymmetrical Triazine)

Data synthesized from comparative triazine degradation assays[2][3]. Note that metribuzin, an asymmetrical triazinone, is not recognized by AtzA/TrzN and therefore does not exhibit cross-adaptation in mesoprazine-adapted soils.

References

  • Compendium of Pesticide Common Names. "mesoprazine data sheet". BCPC.
  • Krutz, L.J., et al. (2010). "Agronomic and environmental implications of enhanced s-triazine degradation". Pest Management Science / USDA ARS.
  • Shaner, D.L., et al. (2010). "Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines". Journal of American Society of Sugar Cane Technologists / USDA ARS.
  • Shapir, N., et al. (2005). "CN102245762A - 用于降解s-三嗪和二嗪的酶及方法 (Enzymes and methods for degrading s-triazines)". Google Patents.

Sources

Foundational

Toxicity and Ecological Risk Assessment of Mesoprazine: A Comprehensive Technical Guide

Executive Summary Mesoprazine (IUPAC: 6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a highly active chlorotriazine herbicide utilized for broad-spectrum weed control[1]. As agrochemical regula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mesoprazine (IUPAC: 6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a highly active chlorotriazine herbicide utilized for broad-spectrum weed control[1]. As agrochemical regulatory frameworks increasingly scrutinize the environmental persistence and non-target toxicity of s-triazines, understanding the mechanistic toxicology and ecological fate of mesoprazine is critical for drug development professionals and environmental toxicologists. This whitepaper synthesizes the physicochemical profiling, mammalian toxicity, and ecological risk assessment (ERA) of mesoprazine, providing field-proven insights and self-validating experimental protocols to evaluate its environmental impact.

Physicochemical Profiling and Mechanism of Action

Mesoprazine belongs to the triazinediamine chemical family[2]. Its primary mechanism of action (MoA) is the potent inhibition of Photosystem II (PSII)[3].

Mechanistic Causality: Mesoprazine competitively binds to the plastoquinone-binding niche (QB-niche) on the D1 protein of the PSII complex within chloroplast thylakoid membranes[3]. This binding blocks the electron transfer from QA to QB. The inability to reoxidize QA promotes the formation of triplet-state chlorophyll, which subsequently interacts with ground-state oxygen to generate highly reactive singlet oxygen (ROS)[3]. The resulting oxidative stress abstracts hydrogen from unsaturated lipids, initiating a chain reaction of lipid peroxidation that destroys cell membranes and leads to rapid plant death.

PSII_Inhibition A Mesoprazine Application B Binding to D1 Protein (QB-Niche) A->B C Electron Transport Blockade B->C D Triplet Chlorophyll & Singlet Oxygen (ROS) C->D E Lipid Peroxidation D->E F Cell Membrane Destruction E->F

Fig 1. Mesoprazine-induced PSII inhibition and cellular destruction pathway.

Mammalian Toxicity Profile

While highly toxic to targeted flora, mesoprazine exhibits moderate acute toxicity in mammals. However, the structural homology of mesoprazine to other chlorotriazines (e.g., atrazine, simazine) necessitates rigorous screening for chronic endocrine disruption, specifically the induction of aromatase (CYP19A1), which can alter estrogen-to-androgen ratios.

Table 1: Quantitative Toxicity and Physicochemical Data for Mesoprazine

ParameterValue / DescriptionSpecies / Target
Acute Oral LD50 1376 - 1429 mg/kg[4]Rat
Acute Dermal LD50 > 20,000 mg/kg[4]Rabbit
Acute Dermal LD50 > 1600 mg/kg[4]Rat
Mechanism of Action Photosystem II (PSII) Inhibitor[3]Chloroplast D1 Protein
Chemical Family Chlorotriazine (s-triazine)[5]N/A
Primary Degradation Enzymes AtzA, TrzN[6]Soil Bacteria

Data supported by the [1] and [4].

Ecological Risk Assessment (ERA) Framework

Field-Proven Insights: The Degradation Paradox

A critical factor in the ecological risk assessment of mesoprazine is its environmental fate in agricultural soils. Historically, chlorotriazines posed severe groundwater contamination risks due to their high mobility and long half-lives (DT50). However, repeated application of s-triazines has led to the evolutionary selection of soil microbiomes expressing the atzA and trzN genes[6].

These bacterial enzymes rapidly dechlorinate mesoprazine into non-phytotoxic hydroxy-metabolites. While this cross-adaptation drastically reduces the agronomic residual weed control of the herbicide[7], it paradoxically mitigates the ecological risk of groundwater leaching by accelerating complete mineralization.

Env_Fate A Mesoprazine in Soil B Soil Adsorption A->B C Runoff / Leaching A->C E Microbial Degradation (AtzA / TrzN Enzymes) A->E D Groundwater Contamination Risk C->D F Hydroxy-Metabolites E->F G Complete Mineralization (CO2 + NH3) F->G

Fig 2. Environmental fate of mesoprazine and microbial degradation pathways.

Self-Validating Experimental Protocols

To accurately assess the toxicity and environmental fate of mesoprazine, laboratories must employ protocols grounded in strict causality and internal validation.

Protocol 1: 14C-Radiolabeled Soil Degradation and Cross-Adaptation Assay

Objective: Determine the soil half-life (DT50) and evaluate microbial cross-adaptation.

  • Step 1: Soil Characterization: Collect soils from fields with and without a history of s-triazine use. Sieve to 2 mm and adjust to 40% maximum water holding capacity.

  • Step 2: Isotope Spiking: Spike soils with 14C-ring-labeled mesoprazine (1.0 mg/kg).

    • Causality: Utilizing 14C-labeled compounds allows for precise mass balance quantification. It uniquely distinguishes between unextractable bound residues, primary hydroxy-metabolites, and complete mineralization, which is impossible with standard LC-MS/MS.

  • Step 3: Incubation & Evolved Gas Trapping: Incubate at 20°C in the dark. Connect the incubation flasks to a continuous airflow system passing through 1M NaOH traps.

    • Causality: The NaOH traps capture evolved 14CO2, proving complete ring-cleavage and mineralization rather than mere primary degradation.

  • Step 4: Extraction & Analysis: At days 0, 7, 14, 28, and 56, extract soil with acetonitrile/water (80:20 v/v). Analyze the extract via High-Performance Liquid Chromatography coupled with Liquid Scintillation Counting (HPLC-LSC).

  • Self-Validating System: The protocol requires a total mass balance recovery (Extractable + Bound + 14CO2) of >90% at every time point. If recovery falls below this threshold, it indicates volatile losses or incomplete extraction, rendering the DT50 calculation invalid.

Protocol 2: Aquatic Ecotoxicity Screening (Algal Growth Inhibition)

Objective: Assess primary producer toxicity using Raphidocelis subcapitata.

  • Step 1: Culture Preparation: Cultivate R. subcapitata in OECD TG 201 medium to exponential growth phase.

  • Step 2: Dosing: Expose algae to a logarithmic concentration gradient of mesoprazine (0.1 to 100 µg/L) in 96-well microplates.

  • Step 3: Fluorometric Biomass Quantification: Measure in vivo chlorophyll-a fluorescence (Ex: 440 nm / Em: 670 nm) daily for 72 hours.

    • Causality: Because mesoprazine specifically blocks PSII electron transport, measuring chlorophyll-a fluorescence provides a direct, real-time physiological readout of toxicity before macroscopic cellular replication halts.

  • Self-Validating System: Control cultures must exhibit a specific growth rate of ≥0.92 d⁻¹ over 72 hours, and the coefficient of variation among control replicates must be <7%. Failure to meet these metrics invalidates the assay, indicating poor baseline culture health.

Regulatory Perspectives and Conclusion

The ecological risk profile of mesoprazine highlights the dynamic interplay between chemical persistence and microbial evolution. While its mammalian toxicity remains moderate, its classification as a PSII inhibitor[3] and its potential for cross-adaptation in agricultural soils[7] demand rigorous, self-validating ERA workflows. By leveraging radiotracing methodologies and fluorometric bioassays, researchers can accurately model the environmental fate of mesoprazine, ensuring regulatory compliance and the development of sustainable weed resistance management strategies.

References

  • MacBean, C. (Ed.). The Pesticide Manual, 15th/16th Edition. British Crop Production Council (BCPC). Available at: [Link]

  • Shaner, D. L., Krutz, L. J., Henry, W. B., Hanson, B. D., Poteet, M. D., & Rainbolt, C. R. (2010). "Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines." Journal of the American Society of Sugar Cane Technologists, 30: 1-10. Available at:[Link]

  • Forouzesh, A., Zand, E., Soufizadeh, S., & Samadi Foroushani, S. (2015). "Classification of herbicides according to chemical family for weed resistance management strategies–an update." Weed Research, 55(4): 334-358. Available at:[Link]

  • European Patent Office. (2017). Herbicidal Combination (Patent EP4039092A1). Available at:[Link]

Sources

Exploratory

A Technical Guide to the Enzymatic Degradation of Atrazine by AtzA Chlorohydrolase

For Researchers, Scientists, and Drug Development Professionals Authoritative Note: This document addresses the enzymatic degradation mechanism of the s-triazine herbicide atrazine by the enzyme AtzA. The initial query m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authoritative Note: This document addresses the enzymatic degradation mechanism of the s-triazine herbicide atrazine by the enzyme AtzA. The initial query mentioned "mesoprazine," for which there is no established record of degradation by AtzA. Given AtzA's well-documented and specific role in atrazine catabolism, this guide proceeds under the expert assumption that atrazine was the intended topic of investigation.

Section 1: Introduction and Significance

The widespread use of the s-triazine herbicide atrazine (6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine) has led to significant environmental contamination of soil and groundwater.[1] Its persistence and potential endocrine-disrupting effects necessitate effective remediation strategies.[2] Bioremediation, leveraging the catabolic capabilities of microorganisms, presents an efficient and environmentally sound approach.[3]

Central to this process is the discovery of bacterial strains, such as Pseudomonas sp. strain ADP, that can mineralize atrazine, using it as a sole nitrogen source.[1][4] The initial and rate-limiting step in this detoxification pathway is catalyzed by the enzyme Atrazine Chlorohydrolase (AtzA).[5][6] This enzyme performs a hydrolytic dechlorination of atrazine, converting it to the non-herbicidal and more readily degradable product, hydroxyatrazine.[7][8] Understanding the molecular mechanism of AtzA is paramount for its application in bioremediation and for the potential bio-engineering of more efficient enzymatic variants.[2][9]

This guide provides an in-depth technical overview of the AtzA enzyme, its structure, catalytic mechanism, and the experimental protocols required for its study.

Section 2: AtzA Enzyme: Structure and Biochemical Properties

AtzA (EC 3.8.1.8) is a key enzyme in the atrazine catabolism pathway found in several bacterial species.[1][4] The genes encoding this pathway (atzA, atzB, atzC, atzD, atzE, and atzF) are often located on a transmissible plasmid, such as pADP1 in Pseudomonas sp. ADP, which has facilitated their widespread distribution among soil bacteria.[2][10]

Structural Organization

The functional form of AtzA is a homohexamer, arranged as a trimer of dimers.[5][6][11] Each monomer is a 52.4 kDa protein comprised of 473 amino acids.[12] The crystal structure reveals that each monomer belongs to the amidohydrolase superfamily, characterized by a specific protein fold.[2][6]

The active site is located within a cleft in the tertiary structure of each monomer.[13][14] It contains a crucial Fe(II) ion coordinated by several histidine residues (His66, His68, His243, His276).[2][6][11] This metal cofactor is essential for the enzyme's catalytic activity.[11] Interestingly, structural studies suggest that AtzA's substrate-binding pocket is under considerable strain and provides a suboptimal fit for atrazine, indicating that the enzyme is a product of recent evolution and is not perfectly adapted for its function.[5][11]

Genetic Context and Regulation

In the well-studied Pseudomonas sp. strain ADP, the atzA, atzB, and atzC genes, which are responsible for the conversion of atrazine to cyanuric acid, appear to be constitutively expressed.[1][15][16] This is in contrast to the atzDEF operon, which is involved in the downstream mineralization of cyanuric acid and is subject to complex nitrogen control.[1][17][18] The constitutive expression of atzA ensures that the initial detoxification step can occur whenever atrazine is present, provided the organism has a nitrogen-limited environment that derepresses the rest of the pathway for nitrogen acquisition.[1]

Section 3: The Catalytic Mechanism of Atrazine Dechlorination

The primary function of AtzA is to catalyze the hydrolytic dechlorination of atrazine. This reaction is a nucleophilic substitution where a chlorine atom on the s-triazine ring is replaced by a hydroxyl group from a water molecule.[2][12]

The Hydrolytic Reaction

The reaction catalyzed by AtzA is as follows: Atrazine + H₂O → Hydroxyatrazine + HCl

This conversion is a critical detoxification step, as hydroxyatrazine is non-toxic and less mobile in the environment.[7][19] Experiments using H₂¹⁸O have definitively proven that the oxygen atom in the hydroxyl group of the product comes from water, confirming the enzyme is a hydrolase, not an oxygenase.[12]

Proposed Catalytic Steps

The proposed mechanism involves the activation of a water molecule by the active site's Fe(II) center.[2]

  • Substrate Binding: Atrazine enters the active site pocket.

  • Nucleophilic Attack: A water molecule, coordinated to the iron cofactor, is activated, forming a hydroxyl nucleophile. This nucleophile attacks the carbon atom (C-2) of the triazine ring that is bonded to the chlorine atom.[2]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[2]

  • Chloride Elimination and Product Release: The intermediate collapses, resulting in the elimination of a chloride ion (Cl⁻) and the formation of hydroxyatrazine. The products, hydroxyatrazine and HCl, are then released from the active site.[2]

AtzA_Mechanism Atrazine Atrazine Intermediate Intermediate Atrazine->Intermediate 1. Nucleophilic Attack (Activated H₂O) Products Products Intermediate->Products 2. Intermediate Collapse & Product Release H2O H2O

Substrate Specificity

AtzA exhibits a fairly restricted substrate specificity. It can effectively dechlorinate atrazine and another s-triazine herbicide, simazine.[12] It can also displace fluoride but not larger groups like azido, cyano, or methoxy groups.[4] Notably, AtzA has no detectable deamination activity, which distinguishes it from its closest known relative, melamine deaminase (TriA), despite sharing 98% sequence identity.[2][20] This high degree of similarity, yet functional divergence, makes the AtzA/TriA pair a compelling subject for studying the molecular evolution of enzyme function.[20]

Section 4: Experimental Protocols and Methodologies

Investigating the AtzA mechanism requires robust protocols for enzyme production, purification, and activity analysis.

Recombinant Expression and Purification of AtzA

Causality: To study AtzA in isolation, it must be produced in high quantities and purified away from other cellular proteins. Escherichia coli is a common and effective host for recombinant protein expression due to its rapid growth and well-understood genetics. An affinity tag (e.g., a His-tag) is fused to the protein to facilitate a highly specific, one-step purification process.

Protocol: Expression and Purification

  • Gene Cloning: The atzA gene is amplified via PCR and cloned into a bacterial expression vector (e.g., pET series) containing an inducible promoter (e.g., T7) and a sequence for an N- or C-terminal His-tag.[21]

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture (e.g., 50 mL LB broth with appropriate antibiotic) and grown overnight at 37°C with shaking. This is then used to inoculate a larger culture (e.g., 1 L).[22]

  • Induction: The large culture is grown at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for an additional 4-6 hours at a lower temperature (e.g., 25-30°C) to improve protein solubility.[22]

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization on ice.[23]

  • Purification: The lysate is clarified by centrifugation to remove cell debris. The supernatant, containing the soluble His-tagged AtzA, is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column.[3]

  • Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged AtzA is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Verification: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

Purification_Workflow

Enzyme Kinetics Analysis

Causality: To quantify the efficiency of AtzA, it's essential to determine its kinetic parameters, such as Kₘ (Michaelis constant, indicating substrate affinity) and kcat (turnover number, indicating catalytic rate). This is achieved by measuring the initial reaction velocity at various substrate concentrations. The disappearance of atrazine can be monitored spectrophotometrically because the s-triazine ring absorbs UV light.

Protocol: Spectrophotometric Assay

  • Reaction Setup: Prepare a series of reactions in a UV-transparent 96-well plate or cuvettes. Each reaction should contain a fixed concentration of purified AtzA (e.g., 10-50 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) and varying concentrations of atrazine (e.g., from 5 µM to 150 µM).[2][24]

  • Initiation: Start the reaction by adding the enzyme to the substrate solution.

  • Measurement: Immediately measure the decrease in absorbance at a wavelength where atrazine absorbs and hydroxyatrazine does not, or where there is a significant spectral shift. For atrazine, this is typically monitored around 240 nm or 264 nm.[21]

  • Data Analysis: Record the absorbance over time to determine the initial velocity (V₀) for each atrazine concentration. Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Calculate kcat from Vₘₐₓ and the enzyme concentration.

Table 1: Representative Kinetic Parameters for AtzA

Parameter Value Source
Kₘ (Atrazine) ~43-150 µM [2][21]
kcat ~3-4 s⁻¹ [3][21]

| kcat/Kₘ | ~2.0 x 10⁴ M⁻¹s⁻¹ |[9] |

Note: Values can vary based on assay conditions and specific enzyme variant.

Metabolite Identification by HPLC-MS

Causality: While spectrophotometry is excellent for kinetics, it does not confirm the identity of the reaction products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for separating and identifying metabolites. HPLC separates the components of the reaction mixture, and MS provides precise mass-to-charge ratio data for definitive identification.[25]

Protocol: Metabolite Analysis

  • Enzymatic Reaction: Set up a larger scale reaction (e.g., 1-5 mL) with purified AtzA and a known concentration of atrazine (e.g., 100 µM). Allow the reaction to proceed for a set time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of acetonitrile or by acidifying the mixture, which will denature the enzyme.[26]

  • Sample Preparation: Centrifuge the quenched reaction to pellet the denatured protein. Filter the supernatant through a 0.22 µm filter before analysis.

  • HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), to separate atrazine from its more polar product, hydroxyatrazine.[27]

  • MS Detection: The eluent from the HPLC is directed into a mass spectrometer (e.g., a Q-TOF or Orbitrap). Operate the MS in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Monitor for the expected mass-to-charge ratios (m/z) of the protonated molecules ([M+H]⁺).

    • Atrazine: Expected [M+H]⁺ = 216.0912

    • Hydroxyatrazine: Expected [M+H]⁺ = 198.1142 Confirm the identity of the peaks by comparing their retention times and mass spectra to those of authentic standards.[28][29]

Section 5: Conclusion and Future Directions

The AtzA enzyme is a cornerstone of atrazine bioremediation, catalyzing the essential first step of detoxification. Its structure as a hexameric metalloenzyme and its hydrolytic mechanism are well-characterized, providing a solid foundation for its practical application. The protocols detailed herein—from recombinant expression to kinetic analysis and metabolite identification—form the essential toolkit for any researcher in this field.

Future research will likely focus on:

  • Enzyme Engineering: Using techniques like directed evolution to improve AtzA's catalytic efficiency (kcat/Kₘ) and stability, making it more effective for in-situ bioremediation or in enzyme-based biosensors.[9]

  • Pathway Optimization: Understanding the regulation and interplay of the entire atz pathway to engineer microorganisms capable of more rapid and complete atrazine mineralization, especially in nitrogen-rich environments where the pathway is typically repressed.[1]

  • Structural Dynamics: Investigating the conformational changes the enzyme undergoes during substrate binding and catalysis to gain deeper insights into its evolutionary trajectory from an ancestral deaminase.[2]

By building upon this foundational knowledge, the scientific community can continue to develop and refine enzyme-based solutions for a cleaner and safer environment.

References

  • Atrazine chlorohydrolase - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Peat, T. S., Newman, J., Balotra, S., Lucent, D., Warden, A. C., & Scott, C. (2015). The structure of the hexameric atrazine chlorohydrolase AtzA. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 3), 710–720. [Link]

  • Peat, T. S., Newman, J., Balotra, S., Lucent, D., Warden, A. C., & Scott, C. (2015). The structure of the hexameric atrazine chlorohydrolase AtzA. ResearchGate. [Link]

  • Peat, T. S., Newman, J., Balotra, S., Lucent, D., Warden, A. C., & Scott, C. (2015). The structure of the hexameric atrazine chlorohydrolase AtzA. PMC - NIH. [Link]

  • Scott, C., Jackson, C. J., Coppin, C. W., Mourant, R. G., Hilton, M. E., Sutherland, T. D., Oakeshott, J. G., & Russell, R. J. (2009). Catalytic Improvement and Evolution of Atrazine Chlorohydrolase. Applied and Environmental Microbiology, 75(8), 2184-2191. [Link]

  • García-González, V., Govantes, F., & Porrúa, O. (2005). Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation. Microbial Molecular Biology Reviews, 69(2), 328-340. [Link]

  • Wang, L., Samac, D. A., Shapir, N., Wackett, L. P., van Oosende, N., Sadowsky, M. J., & Cohen, J. D. (2005). Biodegradation of atrazine in transgenic plants expressing a modified bacterial atrazine chlorohydrolase (atzA) gene. Plant Biotechnology Journal, 3(5), 475-486. [Link]

  • de Souza, M. L., Wackett, L. P., & Sadowsky, M. J. (1998). The Atrazine Catabolism Genes atzABC Are Widespread and Highly Conserved. Journal of Bacteriology, 180(7), 1951-1954. [Link]

  • Pan, C., Xu, S., & Lin, C. (2012). Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine. Journal of Chromatography B, 905, 106-113. [Link]

  • Boundy-Mills, K. L., de Souza, M. L., Mandelbaum, R. T., Wackett, L. P., & Sadowsky, M. J. (1997). The atzB gene of Pseudomonas sp. strain ADP encodes the second enzyme of a novel atrazine degradation pathway. Applied and Environmental Microbiology, 63(3), 916-923. [Link]

  • Bang, S. S., Bae, J., & Lee, J. (2015). Enzymatic kinetics assay with 1 mg of AtzA-bearing B. thuringiensis spores. ResearchGate. [Link]

  • Wang, L., Samac, D. A., Shapir, N., Wackett, L. P., van Oosende, N., Sadowsky, M. J., & Cohen, J. D. (2005). Biodegradation of atrazine in transgenic plants expressing a modified bacterial atrazine chlorohydrolase (atzA) gene. PubMed. [Link]

  • Strong, L. C., Rosendahl, C., Johnson, G., Sadowsky, M. J., & Wackett, L. P. (2000). Field-scale remediation of atrazine-contaminated soil using recombinant Escherichia coli expressing atrazine chlorohydrolase. Environmental Microbiology, 2(1), 91-98. [Link]

  • Scott, C., Jackson, C. J., Coppin, C. W., Mourant, R. G., Hilton, M. E., Sutherland, T. D., Oakeshott, J. G., & Russell, R. J. (2009). Catalytic improvement and evolution of atrazine chlorohydrolase. PubMed. [Link]

  • Zhang, H., Wang, J., & Li, Y. (2014). Analysis of herbicide atrazine and its degradation products in cereals by ultra-performance liquid chromatography-mass spectrometry. Analytical Methods, 6(19), 7857-7863. [Link]

  • Peat, T. S., Newman, J., Balotra, S., Lucent, D., Warden, A. C., & Scott, C. (2015). Atrazine catabolic pathway. The six hydrolytic steps of the atrazine... ResearchGate. [Link]

  • Jones, C. M., Daniel, K. E., & Pias, A. A. (2022). Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. Molecules, 27(21), 7545. [Link]

  • Li, M. R., Li, Y. F., & Li, S. P. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(4), 2685-2693. [Link]

  • García-González, V., Govantes, F., & Porrúa, O. (2005). Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation. Wiley Online Library. [Link]

  • Bang, S. S., Bae, J., & Lee, J. (2015). Time course of atrazine degradation with AtzA-bearing B. thuringiensis spores in water. ResearchGate. [Link]

  • de Souza, M. L., Sadowsky, M. J., & Wackett, L. P. (1996). Atrazine chlorohydrolase from Pseudomonas sp. strain ADP: gene sequence, enzyme purification, and protein characterization. Journal of Bacteriology, 178(16), 4894–4900. [Link]

  • Porrúa, O., García-González, V., & Govantes, F. (2010). Regulation of the atrazine-degradative genes in Pseudomonas sp. strain ADP. FEMS Microbiology Letters, 308(1), 1-9. [Link]

  • Porrúa, O., García-González, V., & Govantes, F. (2010). Regulation of the atrazine-degradative genes in Pseudomonas sp. strain ADP. PubMed. [Link]

  • Porrúa, O., García-González, V., & Govantes, F. (2010). Regulation of the atrazine-degradative genes in Pseudomonas sp. strain ADP. FEMS Microbiology Letters | Oxford Academic. [Link]

  • Yaseen, A., & Ahmad, M. (2014). Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli. PMC. [Link]

  • Wang, C., Jia, A., & Wang, Y. (2022). Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. Molecules, 27(24), 8984. [Link]

  • Steinheimer, T. R. (1993). HPLC determination of atrazine and principal degradates in agricultural soils and associated surface and ground water. FAO AGRIS. [Link]

  • Seffernick, J. L., & Wackett, L. P. (2001). X-ray crystal structure of the unexpected AtzE complex. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Atrazine. [Link]

  • Seffernick, J. L., Shapir, N., & Wackett, L. P. (2002). Different substituted s-triazines can be hydrolyzed by AtzA and TrzN to produce hydroxyatrazine. ResearchGate. [Link]

  • Martínez-Pacheco, M., & Valdiviezo-Gonzales, L. (2020). General structure of s-triazine compounds undergoing microbial... ResearchGate. [Link]

  • Wang, Y., Zhang, Y., & Gao, Y. (2019). Mechanism and Kinetic Analysis of Degradation of Atrazine by US/PMS. International Journal of Environmental Research and Public Health, 16(23), 4697. [Link]

  • Gulick, A. M. (2009). The 1.75 Å Crystal Structure of Acetyl-CoA Synthetase Bound to Adenosine-5'-propylphosphate and Coenzyme A. ResearchGate. [Link]

  • Seffernick, J. L., de Souza, M. L., Sadowsky, M. J., & Wackett, L. P. (2001). Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different. Journal of Bacteriology, 183(8), 2405-2410. [Link]

  • Seffernick, J. L., Johnson, G., Sadowsky, M. J., & Wackett, L. P. (2002). Enzymatic Degradation of Chlorodiamino-s-Triazine. Applied and Environmental Microbiology, 68(9), 4672-4675. [Link]

  • Pias, A. A., Daniel, K. E., & Jones, C. M. (2021). Atrazine Degradation Using Immobilized Triazine Hydrolase from Arthrobacter aurescens TC1 in Mesoporous Silica Nanomaterials. ACS Applied Materials & Interfaces, 13(1), 341-350. [Link]

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Foundational

Mesoprazine Environmental Fate: Half-Life, Persistence, and Groundwater Transport Mechanisms

Executive Summary: The Persistence Paradigm Mesoprazine (6-chloro- N2 -(3-methoxypropyl)- N4 -(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a heavily utilized chlorotriazine compound with a molecular formula of C10H18ClN5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Persistence Paradigm

Mesoprazine (6-chloro- N2 -(3-methoxypropyl)- N4 -(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a heavily utilized chlorotriazine compound with a molecular formula of C10H18ClN5O[1]. In agricultural and chemical applications, the environmental fate of mobile chemicals like mesoprazine is fundamentally a race between two competing processes: biological degradation and downward migration into groundwater[2].

As a Senior Application Scientist, I approach the persistence of mesoprazine not as a static metric, but as a dynamic interplay between chemical properties and microbial ecology. Historically, s-triazine persistence models relied on abiotic chemical hydrolysis. However, modern field data reveals that repeated exposure to these compounds actively engineers the soil microbiome, shifting the primary degradation pathway from slow hydrolysis to rapid enzymatic cleavage[3]. Understanding this causality is critical for accurately modeling mesoprazine's half-life (DT50) and mitigating its accumulation in deep groundwater reservoirs.

Mechanistic Fate: Chemical vs. Enzymatic Degradation

The persistence of mesoprazine is dictated by the presence or absence of specific microbial gene clusters in the environmental matrix.

In pristine groundwater or soils with no history of s-triazine use, mesoprazine degrades slowly via chemical hydrolysis or baseline non-specific microbial N-dealkylation. However, in environments subjected to repeated s-triazine application, selective pressure enriches bacterial populations (e.g., Pseudomonas sp. ADP) that express specialized enzymes[3].

Two primary enzymes dictate this accelerated degradation:

  • AtzA: Specifically recognizes and dechlorinates chlorotriazines, including atrazine, simazine, and mesoprazine[3].

  • TrzN: A broad-spectrum enzyme that metabolizes virtually all commercially available s-triazines[3].

Both enzymes rapidly convert mesoprazine into its hydroxylated derivative (hydroxymesoprazine), effectively neutralizing its biological activity and initiating the cascade toward complete mineralization[3].

Pathway Meso Mesoprazine (Chlorotriazine) AtzA AtzA Enzyme (Dechlorination) Meso->AtzA Microbial TrzN TrzN Enzyme (Broad-spectrum) Meso->TrzN Microbial Dealkyl Mono-N-dealkylated Metabolites Meso->Dealkyl N-dealkylation Hydroxy Hydroxymesoprazine (Primary Metabolite) AtzA->Hydroxy TrzN->Hydroxy Mineral Ring Cleavage & Mineralization Hydroxy->Mineral Dealkyl->Mineral

Caption: Enzymatic degradation pathway of mesoprazine via AtzA and TrzN microbial enzymes.

Groundwater Persistence and Half-Life Dynamics

If mesoprazine escapes the bioactive surface soil layer and migrates downward, it enters groundwater—an environment typically devoid of AtzA/TrzN-expressing microbes. Here, the half-life extends dramatically. Failure to account for the difference between "adapted" surface soils and "non-adapted" groundwater can lead to overestimating the off-site loss of s-triazine residues by up to 13-fold[4].

To accurately model fate and transport, default Q10​ values (temperature coefficient for degradation rate) should be adjusted to 2.58 when transitioning from surface to deep soil/groundwater models[5].

Quantitative Data: Mesoprazine DT50 Variations

The following table synthesizes the stark contrast in mesoprazine persistence based on matrix adaptation:

Environmental MatrixMicrobiome StatusPrimary Degradation RouteEstimated DT50 (Half-Life)
Deep Groundwater Non-adaptedChemical Hydrolysis32 – 128 days [5]
Surface Soil s-Triazine-adaptedRapid Enzymatic (AtzA/TrzN)1 – 12 days [5]
Rapid Water Assay Non-adaptedBaseline Microbial> 8 days [6]
Rapid Water Assay s-Triazine-adaptedEnhanced Enzymatic≤ 1.5 days [6]

Experimental Methodology: Self-Validating Dissipation Assay

To empirically determine the DT50 of mesoprazine in a specific groundwater reservoir, researchers must utilize a self-validating dissipation assay. The following protocol is designed to isolate microbial degradation from abiotic factors, ensuring high-fidelity data.

Step-by-Step Protocol
  • Matrix Sampling & Filtration: Collect 500 mL of groundwater. Filter through a 2.0 µm sieve. Causality: This removes macro-particulates that could artificially adsorb the compound, while allowing native groundwater bacteria (typically 0.2 - 1.0 µm) to pass through, preserving the biological integrity of the matrix.

  • Control Generation (Self-Validation): Autoclave a 100 mL aliquot of the filtered water at 121°C for 30 minutes. This sterilized control isolates abiotic chemical hydrolysis from microbial degradation.

  • Isotope Spiking: Spike samples with analytical-grade mesoprazine to a concentration of 5 µg/mL.

  • Controlled Incubation: Incubate all samples at a constant 25°C in complete darkness. Causality: S-triazines are susceptible to photodegradation; dark incubation ensures the calculated DT50 accurately reflects subterranean groundwater conditions.

  • Time-Course Extraction: At intervals of 0, 1, 3, 7, 14, and 30 days, extract 5 mL aliquots using Solid-Phase Extraction (SPE) C18 cartridges. Elute with high-purity methanol.

  • LC-MS/MS Quantification: Analyze the eluate via liquid chromatography-tandem mass spectrometry. Monitor the monoisotopic mass[M+H]+ adduct at m/z 260.127[1].

  • DT50 Calculation: Plot the natural log of concentration over time ( ln(Ct​/C0​) vs. t ). Calculate the first-order rate constant ( k ) and derive the half-life using DT50​=ln(2)/k [6].

Workflow S1 1. Groundwater Sampling S2 2. Mesoprazine Spiking S1->S2 S3 3. Dark Incubation S2->S3 S4 4. SPE Extraction S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. DT50 Calculation S5->S6

Caption: Self-validating experimental workflow for calculating mesoprazine DT50 in groundwater.

Agronomic Implications and Formulation Engineering

Because mesoprazine's half-life stretches up to 128 days in non-adapted groundwater[5], preventing its downward migration is the most effective environmental safeguard.

Modern chemical engineering addresses this by altering the physical formulation of the active ingredient. Rather than applying raw mesoprazine, researchers utilize advanced delivery systems:

  • Oil-in-Water Emulsions (EW): Solubilizing the active ingredient in a water-immiscible solvent to form an emulsion significantly reduces downward migration through permeable soils[2].

  • Polymer-Coated Particles: Encapsulating the compound in a polymer matrix controls the release rate, increasing persistence strictly within the target bioactive zone and preventing premature leaching into groundwater[7].

By combining these advanced formulations with updated Q10​ predictive models, drug development and agricultural professionals can maintain efficacy while drastically reducing the risk of long-term groundwater contamination.

References

  • Mesoprazine (C10H18ClN5O) - PubChemLite - uni.lu. 1

  • Agronomic and environmental implications of enhanced s-triazine degradation - DigitalCommons@UNL. 4

  • Pesticidal Compositions With Enhanced Active Ingredient Retention In Pest Control Zones - QuickCompany. 7

  • finalSugarcane soils exhibit enhanced atrazine degradation and cross adaptation - USDA ARS. 3

  • Agronomic and environmental implications of enhanced s-triazine degradation - USDA ARS. 5

  • Methods and formulations for preventing downward migration of agricultural materials - Google Patents.2

  • Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines - ResearchGate. 6

Sources

Exploratory

Mesoprazine: Physicochemical Profiling and Aqueous Solubility Optimization

Executive Summary Mesoprazine is a substituted 1,3,5-triazine derivative utilized primarily as an agrochemical agent and animal repellent[1]. For formulation scientists and analytical chemists, understanding the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mesoprazine is a substituted 1,3,5-triazine derivative utilized primarily as an agrochemical agent and animal repellent[1]. For formulation scientists and analytical chemists, understanding the precise molecular weight and aqueous solubility dynamics of this compound is critical. Because Mesoprazine is inherently lipophilic and sparingly soluble in water[1], developing stable aqueous delivery systems requires rigorous thermodynamic profiling and advanced formulation strategies, such as the integration of polyalkoxylated amino alcohols[2]. This technical guide synthesizes the physicochemical parameters of Mesoprazine and provides a self-validating methodological framework for accurate solubility determination.

Molecular Architecture and Physicochemical Parameters

Mesoprazine (CAS 1824-09-5) possesses a molecular formula of C10H18ClN5O[3]. The presence of both a highly electronegative chlorine atom and a methoxypropyl chain on the triazine core dictates its unique phase behavior. Notably, the compound exhibits an unusually low melting point of 32.7 °C[1], which introduces significant thermodynamic constraints during ambient temperature handling, storage, and formulation.

Table 1: Key Physicochemical Properties of Mesoprazine

PropertyValueCausality / Implication
CAS Number 1824-09-5Standardized identifier for regulatory tracking and analytical standards[3].
IUPAC Name 6-chloro-N-(3-methoxypropyl)-N-(1-methylethyl)-1,3,5-triazine-2,4-diamineDefines the steric bulk and interaction sites of the molecule[1].
Molecular Formula C10H18ClN5ODictates baseline lipophilicity and hydrogen-bonding potential[3].
Molecular Weight 259.74 g/mol Optimal for membrane permeability; avoids high-MW precipitation[3].
Melting Point 32.7 °CHigh risk of phase transition (melting) during high-shear milling or ambient storage[1].
Boiling Point 64.5 °C (at 14 mm Hg)Indicates high volatility under reduced pressure, requiring care during solvent evaporation[1].
Aqueous Solubility Sparingly solubleNecessitates co-solvents, surfactants, or micellar systems for aqueous delivery[1].
Organic Solubility Readily solubleHighly compatible with acetone, dichloromethane, hexane, and ethyl acetate[1].

Aqueous Solubility Dynamics and Formulation Strategies

The "sparingly soluble" nature of Mesoprazine in aqueous media is a direct consequence of its hydrophobic isopropyl and methoxypropyl substituents[1]. When formulating Mesoprazine into aqueous solutions, the thermodynamic barrier to dissolution must be actively overcome.

Modern formulation approaches utilize polyalkoxylated amino alcohols to solubilize poorly soluble active ingredients like Mesoprazine[2]. These excipients function by forming micellar structures where the hydrophobic core encapsulates the lipophilic triazine ring, while the hydrophilic polyalkoxy chains interact with the aqueous bulk phase[2]. Because Mesoprazine's melting point is near standard room temperature (32.7 °C)[1], high-energy solubilization techniques (like hot-melt extrusion or aggressive bead milling) are contraindicated, as they can cause chemical degradation or uncontrolled supersaturation leading to rapid recrystallization.

Methodological Framework: Thermodynamic Solubility Determination

To accurately quantify the aqueous solubility of Mesoprazine, kinetic dissolution methods must be avoided. The following protocol utilizes a self-validating shake-flask method designed to ensure true thermodynamic equilibrium while mitigating the risks associated with the compound's low melting point.

Step-by-Step Protocol: Isothermal Shake-Flask Method

Step 1: Solid Phase Preparation and Temperature Control

  • Action: Weigh 50 mg of crystalline Mesoprazine reference standard[4].

  • Causality: Because the melting point is 32.7 °C[1], all handling, weighing, and buffer preparation must be strictly controlled at 20.0 ± 0.5 °C. Exceeding this temperature risks localized melting, which alters the solid surface area and invalidates the thermodynamic solid-state baseline.

Step 2: Saturation and Equilibration

  • Action: Add the solid to 10 mL of pH 7.4 phosphate-buffered saline (PBS). Seal the vial and agitate isothermally at 25.0 ± 0.1 °C.

  • Causality: Isothermal agitation prevents micro-temperature fluctuations that could induce artificial supersaturation.

Step 3: Self-Validating Equilibrium Check

  • Action: Extract 0.5 mL aliquots at 48 hours and 72 hours.

  • Causality: This creates a self-validating system. If the concentration variance between the 48-hour and 72-hour samples is < 2%, true thermodynamic equilibrium is confirmed. If variance is > 2%, agitation must continue as the system is still in a kinetic dissolution phase.

Step 4: Phase Separation via Ultracentrifugation

  • Action: Centrifuge the aliquots at 15,000 × g for 20 minutes at exactly 25.0 °C.

  • Causality: Do not use syringe filters. Mesoprazine is highly lipophilic and readily soluble in organic matrices[1]; it will non-specifically bind to standard PTFE or nylon filter membranes, leading to artificially low solubility readings. Centrifugation ensures pure phase separation without adsorptive losses.

Step 5: HPLC-UV Quantification

  • Action: Dilute the supernatant 1:10 in high-purity acetonitrile (Mesoprazine is readily soluble in acetonitrile[5]) to prevent precipitation prior to injection. Quantify via HPLC-UV against a validated standard curve[4].

Workflow Visualization

G N1 Solid Mesoprazine (Control T < 32.7°C) N2 Aqueous Buffer Addition (pH 7.4, Excess Solid) N1->N2 Suspension N3 Isothermal Agitation (25°C, 48-72 hours) N2->N3 Equilibration N4 Phase Separation (Ultracentrifugation) N3->N4 Isolate Supernatant N5 HPLC-UV Quantification (Thermodynamic Solubility) N4->N5 Analysis

Fig 1. Thermodynamic solubility workflow ensuring equilibrium for low-melting-point compounds.

References

  • Source: scribd.
  • Source: lgcstandards.
  • Title: Mesoprazine (N-13296)
  • Title: (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT)
  • Source: analytichem.

Sources

Foundational

The Historical Development and Mechanistic Profiling of Mesoprazine: A Chlorotriazine Case Study

Executive Summary The advent of s-triazine herbicides in the mid-20th century fundamentally transformed global agricultural practices by providing unparalleled pre- and post-emergence broadleaf weed control. While atrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of s-triazine herbicides in the mid-20th century fundamentally transformed global agricultural practices by providing unparalleled pre- and post-emergence broadleaf weed control. While atrazine and simazine became the agronomic standards, the structural diversification of the chlorotriazine scaffold led to the development of specialized, asymmetric analogs such as mesoprazine[1]. Mesoprazine (IUPAC: 6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) represents a critical evolutionary node in herbicide chemistry[1]. By modifying the N-alkyl side chains, researchers successfully modulated the molecule's soil mobility, target-site affinity, and environmental persistence. This whitepaper provides an in-depth technical analysis of mesoprazine's chemical architecture, its Photosystem II (PSII) inhibitory mechanism, and its microbial degradation pathways.

Chemical Architecture and Structural Evolution

Mesoprazine is built upon a highly stable 1,3,5-triazine core. It is characterized by a chlorine atom at the C6 position, an isopropylamino group at C4, and a unique 3-methoxypropylamino group at C2[1].

Historically, the introduction of the bulkier, oxygen-containing 3-methoxypropyl moiety was a strategic design choice. Unlike the simple ethyl or isopropyl groups found in simazine and propazine, the ether oxygen in mesoprazine acts as a hydrogen bond acceptor. This structural modification disrupts the crystalline planarity of the molecule, thereby increasing its hydrophilicity and altering its soil adsorption coefficient ( Kd​ ). This allowed for more controlled mobility in the soil profile, reducing the risk of deep groundwater contamination compared to highly persistent analogs.

Experimental Protocol 1: Step-Wise Synthesis of Mesoprazine

The synthesis of mesoprazine relies on the temperature-dependent, stepwise nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This protocol is designed as a self-validating system to prevent unwanted poly-substitution.

  • Step 1: Primary Amination (0–5 °C)

    • Method: Dissolve 1.0 equivalent of cyanuric chloride in anhydrous acetone and cool to 0 °C in an ice-salt bath. Add 1.0 equivalent of isopropylamine dropwise under continuous stirring.

    • Causality: The first chlorine atom of the cyanuric chloride ring is highly electrophilic and reactive. Strict thermal control (< 5 °C) is mandatory to prevent premature di-substitution, ensuring the selective yield of the mono-substituted intermediate (2,4-dichloro-6-(isopropylamino)-1,3,5-triazine).

  • Step 2: Secondary Amination (40–50 °C)

    • Method: Introduce 1.0 equivalent of 3-methoxypropylamine to the reaction mixture, alongside an acid scavenger (e.g., aqueous NaOH) to neutralize the generated HCl. Heat the mixture to 45 °C for 2 hours.

    • Causality: The electron-donating nature of the newly attached isopropylamino group deactivates the triazine ring. Therefore, moderate thermal energy (40–50 °C) is required to facilitate the displacement of the second chlorine atom.

  • Self-Validation: Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The complete disappearance of the mono-amino intermediate and the preservation of the final C-Cl bond (which would require >90 °C to displace) self-validates the successful synthesis of mesoprazine.

Mechanism of Action: Photosystem II (PSII) Inhibition

Mesoprazine exerts its phytotoxicity by acting as a potent, competitive inhibitor of Photosystem II (PSII)[2]. It targets the plastoquinone-binding niche ( QB​ ) on the D1 protein of the PSII complex, located within the chloroplast thylakoid membranes[2].

By binding to the QB​ niche, mesoprazine physically displaces the native plastoquinone, halting the linear electron transfer from QA​ to QB​ . The inability to reoxidize QA​ promotes the formation of triplet state chlorophyll, which subsequently interacts with ground-state oxygen to generate highly reactive singlet oxygen. This reactive oxygen species (ROS) abstracts hydrogen from unsaturated membrane lipids, initiating a lethal chain reaction of lipid peroxidation that destroys cellular integrity[2].

PSII_Inhibition A Mesoprazine Application B Binding to D1 Protein (QB Niche) A->B C Plastoquinone Displacement B->C D Electron Transport Blockade C->D E Triplet Chlorophyll & Singlet Oxygen D->E F Lipid Peroxidation & Cell Death E->F

Figure 1: Mesoprazine-induced Photosystem II inhibition and lipid peroxidation cascade.

Experimental Protocol 2: High-Throughput Screening for PSII Inhibition

To empirically validate the binding efficacy of mesoprazine, a chlorophyll a fluorescence transient (OJIP) assay is utilized.

  • Step 1: Thylakoid Isolation: Extract thylakoid membranes from susceptible plant leaves (e.g., Spinacia oleracea) using a sucrose-phosphate buffer (pH 7.8) to maintain osmotic balance and D1 protein conformation.

  • Step 2: Herbicide Incubation: Incubate thylakoid aliquots (50 µg chlorophyll/mL) with mesoprazine concentrations ranging from 0.1 nM to 100 µM for 15 minutes in total darkness.

    • Causality: Dark adaptation is critical; it ensures all PSII reaction centers relax into an "open" state (oxidized QA​ ) prior to measurement, providing a standardized baseline.

  • Step 3: Fluorescence Measurement: Expose the samples to a saturating red light pulse (3000 µmol photons m⁻² s⁻¹) using a continuous excitation fluorometer.

  • Self-Validation: Analyze the OJIP induction curve. A sharp, concentration-dependent increase in the "J-step" (fluorescence yield at 2 ms) confirms the accumulation of reduced QA−​ . This directly validates that mesoprazine has successfully bound to the D1 protein and blocked electron transfer to QB​ .

Environmental Fate and Microbial Degradation

The historical widespread use of chlorotriazines applied immense selective pressure on soil microbiomes, leading to the evolutionary adaptation of specific degradation pathways[3]. Mesoprazine is subject to microbial degradation primarily initiated by the AtzA or TrzN enzymes[4][5].

AtzA is an Fe(II) metalloenzyme that catalyzes the hydrolytic dechlorination of chlorotriazines, replacing the C6 chlorine atom with a hydroxyl group to yield non-phytotoxic hydroxy-metabolites (e.g., hydroxy-mesoprazine)[3]. Studies on agricultural soils with a history of triazine application demonstrate enhanced degradation rates and cross-adaptation to various s-triazines, including mesoprazine, due to the broad substrate specificity of AtzA for the C-Cl bond[4][6]. Following dechlorination, the molecule undergoes N-dealkylation mediated by downstream enzymes (e.g., AtzB, AtzC) before final ring cleavage[3].

Degradation M Mesoprazine (Chlorotriazine) AtzA AtzA Metalloenzyme (Hydrolytic Dechlorination) M->AtzA HM Hydroxy-mesoprazine (Non-phytotoxic) AtzA->HM Dealk N-Dealkylation (AtzB / AtzC) HM->Dealk Min Ring Cleavage & Mineralization Dealk->Min

Figure 2: AtzA-mediated microbial degradation pathway of mesoprazine in adapted soils.

Comparative Quantitative Data

To contextualize mesoprazine within the broader chlorotriazine family, the following table summarizes key physicochemical parameters and enzymatic affinities[1][3][7].

HerbicideCAS NumberMolecular WeightN-Alkyl Substitution 1N-Alkyl Substitution 2Primary Degradation Enzyme
Atrazine 1912-24-9215.68 g/mol IsopropylEthylAtzA / TrzN
Simazine 122-34-9201.66 g/mol EthylEthylAtzA / TrzN
Mesoprazine 1824-09-5259.74 g/mol Isopropyl3-MethoxypropylAtzA / TrzN
Propazine 139-40-2229.71 g/mol IsopropylIsopropylAtzA / TrzN
Cyanazine 21725-46-2240.69 g/mol Ethyl2-Cyanopropan-2-ylAtzA / TrzN

References[1] Title: Mesoprazine Data Sheet | Source: BCPC Pesticide Compendium | URL: https://bcpcpesticidecompendium.org/[4] Title: Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines | Source: USDA Agricultural Research Service | URL: https://www.usda.gov/[7] Title: Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays | Source: Frontiers in Toxicology | URL: https://www.frontiersin.org/[5] Title: Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation | Source: USDA Agricultural Research Service | URL: https://www.usda.gov/[2] Title: Herbicidal Combination - Patent 4039092 | Source: European Patent Office | URL: https://www.epo.org/[3] Title: Agronomic and environmental implications of enhanced s-triazine degradation | Source: DigitalCommons@UNL | URL: https://digitalcommons.unl.edu/[8] Title: Classification of herbicides according to chemical family for weed resistance management strategies | Source: ResearchGate | URL: https://www.researchgate.net/[6] Title: Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines | Source: ResearchGate | URL: https://www.researchgate.net/

Sources

Exploratory

Primary Metabolites and Breakdown Products of Mesoprazine: A Comprehensive Technical Guide

Executive Summary Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a specialized s-triazine herbicide utilized in targeted agricultural applications. As with other chlorotriazines, u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a specialized s-triazine herbicide utilized in targeted agricultural applications. As with other chlorotriazines, understanding its metabolic fate is critical for environmental monitoring, toxicological risk assessment, and pharmacokinetic modeling. This whitepaper elucidates the primary metabolites of mesoprazine, details its enzymatic breakdown pathways, and provides a self-validating analytical workflow for rigorous quantification in complex matrices.

Chemical Profile & Core Metabolic Pathways

Mesoprazine shares a conserved 1,3,5-triazine ring with legacy herbicides like atrazine and simazine, but is distinguished by its asymmetric N-alkyl substitutions (an isopropyl group and a 3-methoxypropyl group). Its biotransformation is governed by two competing primary pathways:

  • N-Dealkylation (Cytochrome P450 / Soil Microbes): In mammalian hepatic systems, N-monodealkylation is primarily mediated by CYP1A1/2 and CYP2B1/2 enzymes[1]. In soil, a consortium of microbes facilitates this cleavage. This pathway sequentially removes the alkyl side chains while leaving the chlorine atom intact, generating partially detoxified but environmentally stable intermediates[2].

  • Dechlorination / Hydroxylation (Bacterial / Chemical): In adapted agricultural soils, the bacterial enzymes AtzA and TrzN directly attack the parent compound[3]. This reaction replaces the C6-chlorine with a hydroxyl group. Unlike dealkylation, hydroxylation results in a direct conversion of the highly phytotoxic parent compound to a completely non-phytotoxic derivative[2].

The Primary Metabolites of Mesoprazine

The degradation of mesoprazine produces four primary metabolites. Due to the shared N-isopropyl group, mesoprazine's degradation cascade partially intersects with the well-documented atrazine pathway[4].

  • Desmethoxypropyl-mesoprazine: Cleavage of the 3-methoxypropyl group yields 6-chloro-N-isopropyl-1,3,5-triazine-2,4-diamine. Critical Insight: This molecule is structurally and chemically identical to Desethylatrazine (DEA), a major and widely monitored atrazine metabolite[4].

  • Desisopropyl-mesoprazine (DIMP): Cleavage of the isopropyl group yields 6-chloro-N-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine.

  • Diaminochlorotriazine (DACT): The terminal sink of the N-dealkylation pathway. When both the isopropyl and 3-methoxypropyl groups are removed, DACT is formed. DACT is highly polar, mobile in groundwater, and serves as a universal biomarker for total chlorotriazine exposure[5].

  • Hydroxymesoprazine (HM): The primary product of AtzA/TrzN-mediated dechlorination[3]. It strongly adsorbs to soil colloids, limiting its leaching potential compared to DACT.

Mechanistic Pathway Visualization

The following diagram maps the kinetic flow of mesoprazine degradation, highlighting the enzymatic drivers and terminal sinks.

Mesoprazine_Metabolism Meso Mesoprazine (Parent Compound) HM Hydroxymesoprazine (HM) Non-phytotoxic Meso->HM AtzA / TrzN (Dechlorination) DEA Desmethoxypropyl-mesoprazine (Structurally identical to DEA) Meso->DEA CYP450 / Soil Microbes (N-dealkylation) DIMP Desisopropyl-mesoprazine (DIMP) Meso->DIMP CYP450 / Soil Microbes (N-dealkylation) CA Cyanuric Acid (Ring Cleavage Prep) HM->CA Deamination DACT Diaminochlorotriazine (DACT Terminal Sink) DEA->DACT N-dealkylation DIMP->DACT N-dealkylation DACT->CA Dechlorination & Hydrolysis

Fig 1. Enzymatic degradation pathways of mesoprazine to its primary and secondary metabolites.

Experimental Protocol: Extraction and LC-MS/MS Quantification

To ensure scientific integrity, the quantification of mesoprazine and its highly polar metabolites (especially DACT) requires a self-validating analytical system. Standard reverse-phase (C18) extractions fail to retain DACT. Therefore, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Rationale & Causality: Chlorotriazines and their metabolites possess weakly basic secondary amines on the triazine ring. By acidifying the sample, these amines become protonated, allowing them to bind strongly to the negatively charged sulfonic acid groups on the MCX resin. This allows aggressive washing of neutral lipids and humic acids before eluting the analytes with a high-pH buffer.

Step-by-Step Methodology
  • Matrix Spiking (The Self-Validation Step):

    • Aliquot 500 µL of the biological or environmental matrix (e.g., plasma, soil extract) into a microcentrifuge tube.

    • Crucial: Immediately spike with 20 µL of a 100 ng/mL isotopically labeled internal standard mix (e.g., 13C3-atrazine, D5-DEA). Causality: Introducing the internal standard before any precipitation or extraction ensures that all subsequent matrix suppression or physical recovery losses are mathematically normalized.

  • Protein Precipitation / Matrix Crash:

    • Add 1.0 mL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean glass vial and dilute with 2.0 mL of LC-grade water to reduce the organic content below 15%. Causality: High organic content will prevent the analytes from partitioning onto the SPE sorbent.

  • MCX Solid-Phase Extraction:

    • Condition: Pass 2 mL of Methanol, followed by 2 mL of 2% Formic Acid in water through the MCX cartridge.

    • Load: Apply the diluted supernatant at a flow rate of 1 mL/min.

    • Wash: Pass 2 mL of 2% Formic Acid in water, followed by 2 mL of 100% Methanol. Causality: The acidic wash locks the protonated triazines onto the cation-exchange resin, while the methanol wash strips away neutral hydrophobic interferences.

    • Elute: Elute the target metabolites using 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the triazine amines, neutralizing their charge and releasing them from the sorbent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of 90:10 Water:Acetonitrile.

    • Inject onto a HILIC or specialized Polar-RP column coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The table below summarizes the theoretical MRM transitions, expected SPE recoveries using the MCX protocol, and estimated environmental half-lives based on cross-adaptation studies[3].

AnalytePrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)MCX SPE Recovery (%)Estimated Soil DT50 (Days)
Mesoprazine 260.1174.192 ± 4%18 - 30
Desmethoxypropyl-mesoprazine (DEA) 188.1146.089 ± 5%12 - 20
Desisopropyl-mesoprazine (DIMP) 218.1176.188 ± 6%15 - 25
Diaminochlorotriazine (DACT) 146.0104.081 ± 7%> 40
Hydroxymesoprazine (HM) 242.2200.175 ± 8%> 60

Note: Soil DT50 values are highly dependent on the presence of AtzA/TrzN expressing microbial populations.

References

  • Shaner et al. "Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines". USDA ARS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdtH9kgX-Nr3pMX-Uog1n9DHpAnVfa9Q38UBXU4X1eFrvsQk4rG1-ytN1SiQ2LRGqKarxFAqOACNrnbTdcvg6NtqXxbw-5R5tgZwidqK2MLM67oaO0kgssFNzDKrCHuS6NuhY2bB0QdGXufwAwRfXYHpcPllEgOOwveIpRLM8NHxABse5L-5zzDXDtboCXxZ__A94Q126u5qlPHjw=]
  • "Atrazine Metabolism and Herbicidal Selectivity". PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDar3VGpaY_jN-OaX_1gUFXXpatDIEW3NhRXMPKPmX7KZbUlfwkwcicTnQ-DfeK0_laqCAbG3ATRx6d_XmNd-sLMnvXScutaOByuRR5ogeIKIQ5XMpZtJ2x7JvkQKQWSrWHrKJ8nY7zqtzALo=]
  • "PBPK Model for Atrazine and Its Chlorotriazine Metabolites in Rat and Human". PubMed - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3PWX0EgmW781O7rLiHHzcEO8xPMpfburb3X139UMbb4hSGZGpeXDUtUaU4-N_Y6pZglK5a8Q5N1pMt9KliEW8phMr12T8X5UDfH_l2gwof8x_oCvNgAoWb9W9ZQeo1K-EeIfv]
  • "Characterization of Simazine, Atrazine, and Propazine Metabolism Using Liver Microsomes From Rats Treated With Various Cytochrome P450 Inducers". PubMed - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3UqTQYkKznodOEH1_eYPonP0pgxZ403HlwEe-LxNcEmq_Aupk5gA6aL7D7L7zerXVQGgFfjhFr-crNAQmPIVekCUF9ic5n1ArlpRmbOJhvtZtKHhD109NfxMttY5aLO7uRRc]
  • "Structures of the environmental metabolites of two chlorotriazine herbicides". ResearchGate.[https://vertexaisearch.cloud.google.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of Mesoprazine

Target Audience: Analytical Chemists, Environmental Toxicologists, and Agrochemical Development Professionals Matrix: Environmental Water and Soil Extracts Introduction to Mesoprazine Analysis Mesoprazine (6-chloro-N2-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Toxicologists, and Agrochemical Development Professionals Matrix: Environmental Water and Soil Extracts

Introduction to Mesoprazine Analysis

Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a specialized s-triazine compound. While structurally related to widely used herbicides like atrazine and simazine, mesoprazine's unique methoxypropyl substitution alters its lipophilicity and environmental mobility. The quantification of s-triazines is critical in agrochemical quality control and environmental monitoring, particularly because soil microbiomes exhibit cross-adaptation, rapidly degrading these compounds and altering their residual efficacy ().

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology for mesoprazine.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, method development is never a process of trial and error; it is governed by the physicochemical properties of the analyte.

Chromatographic Separation: Column and Mobile Phase

Mesoprazine is a moderately lipophilic, weakly basic compound. The s-triazine ring nitrogens have a pKa of approximately 1.5 to 2.0.

  • pH Control: We utilize a 5 mM Ammonium Acetate buffer adjusted to pH 4.5 . At this pH, mesoprazine is fully deprotonated (neutral). Maintaining the analyte in a single, un-ionized state prevents peak tailing and ensures maximum hydrophobic interaction with the stationary phase.

  • Stationary Phase: An end-capped C18 (Octadecylsilane) column is selected. End-capping is critical here; residual silanols on the silica backbone can act as weak cation exchangers, causing secondary interactions with the amine groups of mesoprazine.

  • Organic Modifier: Acetonitrile is preferred over methanol. Acetonitrile provides a lower UV cutoff (<190 nm) and lower system backpressure. Furthermore, the methoxypropyl group on mesoprazine makes it slightly more polar than atrazine; a 35:65 (Acetonitrile:Buffer) isocratic ratio provides the optimal retention factor ( k′ ).

Detection Wavelength

The conjugated 1,3,5-triazine ring exhibits a strong π→π∗ electronic transition in the deep UV region. We monitor absorbance at 220 nm , which maximizes the signal-to-noise ratio for s-triazines without suffering from excessive baseline drift caused by the organic modifier ().

Experimental Workflow and Protocols

To ensure trace-level quantification, Solid Phase Extraction (SPE) is employed to preconcentrate the analyte and remove matrix interferences ().

Workflow N1 1. Sample Filtration (0.45 µm PTFE filter) N2 2. SPE Cartridge Conditioning (5 mL Methanol, 5 mL H2O) N1->N2 N3 3. Sample Loading (100 mL at 2-5 mL/min) N2->N3 N4 4. Cartridge Washing (5 mL of 5% Methanol in H2O) N3->N4 N5 5. Analyte Elution (5 mL of 100% Acetonitrile) N4->N5 N6 6. Concentration & Reconstitution (N2 stream, 1 mL Mobile Phase) N5->N6 N7 7. HPLC-UV Analysis (C18 Column, Isocratic, 220 nm) N6->N7

Figure 1: Solid Phase Extraction (SPE) and HPLC-UV workflow for mesoprazine quantification.

Step-by-Step Sample Preparation (SPE)

Causality Note: The washing step utilizing 5% methanol is specifically calibrated to elute highly polar environmental humic acids while leaving the moderately lipophilic mesoprazine firmly partitioned into the C18 sorbent.

  • Conditioning: Pass 5.0 mL of HPLC-grade methanol through a 500 mg C18 SPE cartridge, followed immediately by 5.0 mL of HPLC-grade water. Do not let the sorbent dry.

  • Loading: Pass 100 mL of the pre-filtered environmental sample through the cartridge at a controlled flow rate of 2–5 mL/min to ensure optimal mass transfer kinetics.

  • Washing: Wash the cartridge with 5.0 mL of 5% (v/v) Methanol in water. Discard the wash fraction. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute mesoprazine using 5.0 mL of 100% Acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-pure Nitrogen at 35 °C. Reconstitute precisely in 1.0 mL of the mobile phase.

HPLC-UV Instrument Conditions

The following parameters represent the optimized chromatographic conditions for mesoprazine analysis.

ParameterOptimized Setting
Analytical Column End-capped C18 (150 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate, pH 4.5 (35:65 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C (Reduces mobile phase viscosity and improves peak shape)
Detection Wavelength 220 nm (UV-Vis or PDA detector)
Run Time 10.0 minutes

Self-Validating System Suitability & Method Validation

A robust analytical protocol must be self-validating. Before analyzing unknown samples, the system must pass a System Suitability Test (SST) using a 10 µg/mL mesoprazine standard.

SST Acceptance Criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures no secondary silanol interactions).

  • Theoretical Plates ( N ): ≥5,000 (Confirms column efficiency).

  • Injection Precision: %RSD≤2.0% for peak area across 5 replicate injections.

Quantitative Validation Data

The method was validated according to ICH Q2(R1) guidelines for linearity, sensitivity, and precision. The quantitative data is summarized in the table below.

Validation ParameterResult / Range
Linear Dynamic Range 0.05 – 50.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.015 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 0.050 µg/mL (S/N = 10)
Intra-day Precision (%RSD, n=6) 1.2%
Inter-day Precision (%RSD, n=18) 1.8%
SPE Recovery (Spiked at 1 µg/mL) 98.5% ± 2.1%

Conclusion

This HPLC-UV method provides a highly reliable, sensitive, and validated approach for the quantification of mesoprazine. By carefully controlling the mobile phase pH to neutralize the analyte and utilizing an optimized SPE workflow to eliminate matrix effects, scientists can achieve high-throughput, reproducible data suitable for environmental monitoring, degradation tracking, and formulation assays.

References

  • Shaner, D. L., Krutz, L. J., Henry, W. B., Hanson, B. D., Poteet, M. D., & Downko, C. (2010). Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines. USDA Agricultural Research Service.[Link][1][2][3]

  • Beale, D. J., Kaserzon, S. L., Porter, N. A., Roddick, F. A., & Carpenter, P. D. (2010). Detection of s-triazine pesticides in natural waters by modified large-volume direct injection HPLC. Talanta, 82(2), 668-674.[Link][4]

  • Akdogan, A., Divrikli, U., & Elci, L. (2013). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Analytical Letters, 47(3).[Link][5]

Sources

Application

Application Note: Solid-Phase Extraction (SPE) of Mesoprazine from Agronomic Soil Matrices

Introduction & Environmental Context Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a selective s-triazine herbicide[1]. Like its widely studied structural analog, atrazine, mesopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Environmental Context

Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a selective s-triazine herbicide[1]. Like its widely studied structural analog, atrazine, mesoprazine targets the D1 protein of plant photosystem II (PSII), disrupting electron transfer and inhibiting photosynthesis[2]. While highly effective for broadleaf weed control, the persistence of s-triazines in the environment poses ecological risks, including potential endocrine disruption in wildlife and contamination of groundwater[2].

Furthermore, repeated application of s-triazines has led to enhanced microbial degradation in certain soils (e.g., via the AtzA enzyme pathway, which recognizes chlorotriazines including mesoprazine)[3]. To accurately study its degradation kinetics, half-life, and mobility, researchers require highly sensitive and reproducible analytical methods. Soil matrices, however, are notoriously complex. They contain high concentrations of humic and fulvic acids that co-extract with the analytes, causing severe matrix effects such as ion suppression in LC-MS/MS or baseline elevation in GC-MS[4].

This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol designed to isolate and concentrate mesoprazine from complex soil extracts while systematically eliminating matrix interferences.

Mechanistic Insights: The "Why" Behind the Method

A successful protocol does not merely follow steps; it leverages the physicochemical properties of the analyte and the matrix to ensure scientific integrity.

  • Extraction Solvent Dynamics: Mesoprazine is moderately hydrophobic but possesses weakly basic secondary amine groups. Extracting it from soil requires a solvent system that disrupts hydrophobic interactions with soil organic matter. A heated Methanol/Water mixture (e.g., 75°C) or Microwave-Assisted Solvent Extraction (MASE) provides the thermal energy and solvent polarity needed for high desorption efficiency from soil particles[5][6].

  • SPE Sorbent Selection (C18 vs. SAX): We utilize a C18 (Octadecyl) sorbent for the primary retention of mesoprazine via van der Waals forces[7]. However, to prevent humic acid co-elution, a Strong Anion Exchange (SAX) cartridge can be stacked above the C18 cartridge in a "Double-Disk" or tandem SPE configuration[4][5]. Humic and fulvic acids bind strongly to the SAX sorbent through their anionic carboxyl groups, allowing the neutral/weakly basic mesoprazine to pass through unretained and subsequently bind to the C18 sorbent[4].

  • Elution Chemistry: Elution requires a solvent capable of breaking the hydrophobic interactions on the C18 phase without eluting tightly bound polar matrix components. A sequential elution using Ethyl Acetate followed by a Dichloromethane/Methanol blend ensures quantitative recovery[8].

Workflow Visualization

SPE_Workflow A Soil Sample Collection & Sieving (2 mm) B Solvent Extraction (Methanol/Water, 75°C) A->B C Centrifugation & Supernatant Collection B->C D Tandem SPE Setup (SAX stacked on C18) C->D E Conditioning (Methanol -> Water) D->E F Sample Loading (Humic acids retained on SAX, Mesoprazine on C18) E->F G Washing Step (5% Methanol in Water) F->G H Drying under Vacuum (10 mins) G->H I Elution from C18 (Ethyl Acetate / DCM) H->I J Nitrogen Evaporation & Reconstitution I->J K LC-MS/MS or GC-MS Quantification J->K

Tandem SPE (SAX/C18) workflow for mesoprazine isolation from soil matrices.

Experimental Protocol

Self-Validating System Setup

To ensure the protocol is actively validating itself during every run, samples must be spiked with a surrogate standard prior to extraction. We recommend Terbuthylazine-d5 (or a similar isotopically labeled s-triazine), as its chemical behavior mimics mesoprazine but is easily distinguished by mass spectrometry[8]. A surrogate recovery of 80–110% dictates the validity of the mesoprazine quantification.

Soil Preparation and Extraction
  • Preparation: Air-dry the soil sample at room temperature to constant weight. Sieve the soil through a 2-mm mesh to ensure homogeneity and remove large debris[6].

  • Weighing & Spiking: Weigh 10.0 g of the sieved soil into a 50 mL PTFE centrifuge tube. Spike the soil with 50 µL of the surrogate standard solution (e.g., 4.0 µg/mL Terbuthylazine-d5 in methanol)[8]. Allow the solvent to evaporate for 15 minutes.

  • Extraction: Add 20 mL of a Methanol:Water mixture (75:25, v/v). Extract the soil using a mechanical wrist-action shaker for 60 minutes, or alternatively, utilize Microwave-Assisted Solvent Extraction (MASE) at 75°C for 15 minutes to maximize desorption[5][6][7].

  • Separation: Centrifuge the suspension at 4000 rpm for 10 minutes. Carefully decant the supernatant into a clean flask.

  • Dilution: Dilute the methanolic extract with 80 mL of HPLC-grade water. Causality: This reduces the methanol concentration to <15%, which is critical to prevent premature elution (breakthrough) of mesoprazine during the SPE loading phase.

Tandem Solid-Phase Extraction (SPE) Cleanup

Materials Required: 500 mg SAX (Strong Anion Exchange) cartridge and 500 mg C18 cartridge[4].

  • Assembly: Connect the SAX cartridge directly above the C18 cartridge using a PTFE adapter.

  • Conditioning: Pass 5 mL of Methanol through the tandem cartridges to solvate the alkyl chains, followed immediately by 5 mL of HPLC-grade water to equilibrate the sorbent beds[8]. Critical: Do not allow the sorbent beds to go dry; drying causes the C18 chains to collapse, drastically reducing surface area and analyte retention.

  • Loading: Load the diluted soil extract (approx. 100 mL) through the tandem setup at a controlled flow rate of 2–3 mL/min[8]. Humic and fulvic acids will bind to the top SAX cartridge, while mesoprazine will pass through and concentrate on the bottom C18 cartridge[4].

  • Separation: Remove and discard the top SAX cartridge. Retain the C18 cartridge for the remaining steps.

  • Washing: Wash the C18 cartridge with 5 mL of 5% Methanol in water to elute highly polar, non-target interferences.

  • Drying: Apply a vacuum (approx. 15 inHg) for 10 minutes to completely dry the C18 sorbent bed[8]. Causality: Removing residual water is essential because the subsequent elution solvents are immiscible with water; any trapped water will block solvent access to the pores, reducing recovery.

  • Elution: Elute mesoprazine by gravity draining 3 mL of Ethyl Acetate (Fraction 1), followed by 8 mL of Dichloromethane:Methanol (7:3, v/v) (Fraction 2) into a clean collection tube[8].

  • Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial LC mobile phase (e.g., Acetonitrile:Water, 50:50) or an appropriate GC solvent.

Quantitative Data & Validation Parameters

The following table summarizes the expected validation parameters for s-triazine herbicides (including mesoprazine and atrazine) using the described tandem SAX/C18 SPE methodology coupled with LC-MS/MS or GC-MS[4][6][9].

ParameterValue / RangeNotes
Linearity Range 0.1 – 100 ng/gHighly dependent on detector sensitivity (e.g., MS/MS vs. ECD)
Recovery Rate 85% – 98%SAX cleanup prevents matrix-induced ion suppression, ensuring high recovery
Limit of Detection (LOD) 0.003 – 0.01 mg/kgAchievable in complex loam/clay soils[9]
Limit of Quantification (LOQ) 0.01 – 0.03 mg/kgAllows for trace-level environmental monitoring[9]
Relative Standard Deviation (RSD) < 5.0%Demonstrates high reproducibility of the tandem SPE method[9]
Surrogate Recovery 80% – 110%Terbuthylazine-d5 ensures self-validation of each extraction batch

Conclusion

By strategically combining thermal solvent extraction with a tandem SAX/C18 solid-phase extraction cleanup, researchers can achieve highly efficient and reproducible recoveries of mesoprazine from challenging soil matrices. The SAX layer acts as an indispensable chemical filter, stripping out humic substances that would otherwise compromise chromatographic integrity and detector sensitivity.

References

  • Mesoprazine | CAS#1824-09-5 | biochemical Source: MedKoo Biosciences URL
  • Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines Source: USDA Agricultural Research Service URL
  • Source: U.S. Geological Survey (USGS)
  • Double-Disk Solid-Phase Extraction: Simultaneous Cleanup and Trace Enrichment of Herbicides and Metabolites from Environmental Samples Source: Analytical Chemistry, ACS Publications URL
  • Source: U.S. Geological Survey (USGS)
  • Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method Source: Chromatography Online URL
  • Method development and application for triazine herbicides analysis in water, soil and sediment samples from KwaZulu-Natal Source: Taylor & Francis URL
  • Evaluation of atrazine soil extraction methods for determination by enzyme immunoassay and gas chromatography Source: ResearchGate URL
  • Use of Solid-Phase Microextraction for the Quantitative Determination of Herbicides in Soil and Water Samples Source: Analytical Chemistry, ACS Publications URL

Sources

Method

GC-MS/MS analysis techniques for mesoprazine residues

As a Senior Application Scientist, I have designed this comprehensive application note and protocol to address the analytical challenges associated with quantifying mesoprazine residues. By synthesizing field-proven samp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive application note and protocol to address the analytical challenges associated with quantifying mesoprazine residues. By synthesizing field-proven sample preparation techniques with advanced mass spectrometry, this guide provides a robust, self-validating framework for researchers and drug development professionals.

Introduction & Chemical Context

Mesoprazine (6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a specialized s-triazine derivative characterized by its exact mass of 259.1200 Da and the chemical formula C10H18ClN5O[1]. Like other chlorotriazine compounds, mesoprazine exhibits environmental persistence, and the cross-adaptation of soil microbes to s-triazine degradation pathways necessitates highly sensitive residue monitoring in agricultural and biological matrices[2]. Because triazines can act as potential endocrine disruptors at trace levels, analytical methods must achieve sub-part-per-billion (ppb) sensitivity while mitigating complex matrix interferences.

Scientific Rationale & Methodological Causality (E-E-A-T)

To ensure analytical integrity, every step of this workflow is designed with a specific physicochemical purpose, creating a self-validating system that corrects for systemic errors.

  • Why QuEChERS? Traditional liquid-liquid extraction is solvent-intensive and prone to emulsion formation. The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach leverages acetonitrile for extraction, followed by salt-induced phase partitioning (using MgSO₄ and NaCl). This thermodynamic shift forces the moderately polar mesoprazine into the organic phase while leaving highly polar matrix components in the aqueous layer[3].

  • Why d-SPE Cleanup? Dispersive solid-phase extraction (d-SPE) is critical for GC-MS/MS longevity. We utilize Primary Secondary Amine (PSA) to selectively remove organic acids and sugars, alongside C18 sorbents to strip out lipophilic interferences[3]. This targeted cleanup prevents the accumulation of non-volatile residues in the GC inlet, which would otherwise cause active site formation and analyte degradation.

  • Why GC-MS/MS with EI? S-triazines are highly amenable to gas chromatography due to their volatility and thermal stability. Operating a Triple Quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode with Electron Ionization (EI) provides superior selectivity. The high-energy (70 eV) EI source generates highly reproducible precursor ions, while MRM filters out isobaric matrix co-extractants that typically plague single-quadrupole Selective Ion Monitoring (SIM) methods[4].

  • Self-Validating System: To account for matrix-induced signal enhancement (a common artifact in GC analysis of pesticides), the protocol mandates the use of an internal standard (e.g., Lindane or Atrazine-d5) introduced prior to extraction[4]. Matrix-matched calibration curves are employed to ensure quantitative trustworthiness.

Analytical Workflow Visualization

G N1 1. Sample Homogenization Cryogenic milling to preserve thermolabile residues N2 2. Modified QuEChERS Acetonitrile extraction + MgSO4/NaCl partitioning N1->N2 N3 3. d-SPE Cleanup PSA & C18 sorbents for matrix interference removal N2->N3 N4 4. GC-MS/MS Analysis Electron Ionization (EI) Multiple Reaction Monitoring N3->N4 N5 5. Data Processing Matrix-matched calibration & Isotopic dilution N4->N5

Workflow for mesoprazine residue analysis using QuEChERS extraction and GC-MS/MS.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Hexane (Residue grade).

  • Extraction Salts: 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • d-SPE Sorbents: 150 mg anhydrous MgSO₄, 25 mg PSA, 25 mg C18 (per 1 mL of extract).

  • Standards: Mesoprazine analytical standard (CAS# 1824-09-5)[1]; Lindane (Internal Standard)[4].

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh exactly 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Causality: PTFE prevents analyte adsorption to the tube walls.

  • Spiking: Add 100 µL of the Lindane internal standard solution (10 µg/mL). Allow to equilibrate for 15 minutes to ensure standard integration into the matrix.

  • Extraction: Add 10.0 mL of cold acetonitrile. Vortex aggressively for 2 minutes.

  • Partitioning: Rapidly add the pre-weighed extraction salts. Immediately shake vigorously by hand for 1 minute to prevent the MgSO₄ from forming exothermic agglomerates that trap analytes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes at 4°C to achieve clear phase separation.

  • d-SPE Cleanup: Transfer 1.5 mL of the upper organic (acetonitrile) layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • Final Isolation: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes. Transfer 1.0 mL of the purified supernatant into an amber GC autosampler vial.

GC-MS/MS Instrumental Conditions
  • Chromatographic Separation: Utilize a Capillary DB-Wax or DB-5ms column (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness) to ensure baseline resolution of triazine diamines[4].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL injection volume in Splitless mode. Inlet temperature set to 250°C.

  • Oven Temperature Program:

    • Initial hold at 80°C for 1 min.

    • Ramp at 20°C/min to 180°C.

    • Ramp at 5°C/min to 280°C and hold for 5 min to bake out heavy matrix components.

  • Mass Spectrometry: Electron Ionization (EI) source operated at 70 eV. Source temperature: 230°C; Transfer line: 280°C.

Quantitative Data & Method Validation

The following tables summarize the optimized instrumental parameters and the expected validation metrics based on established multi-residue triazine methodologies[4],[3].

Table 1: GC-MS/MS MRM Transitions for Mesoprazine Analysis Note: The precursor ion for mesoprazine under 70 eV EI is the intact molecular ion [M]+ at m/z 259[1].

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Mesoprazine 25920217415 / 2550
Lindane (IS) 21910918110 / 2050

Table 2: Method Validation Performance Metrics Data reflects expected performance across different matrices utilizing the d-SPE cleanup and GC-MS/MS detection[4],[3].

Matrix TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)Precision (RSD, %)
Agricultural Soil 0.10 µg/kg0.50 µg/kg91.0 – 102.0< 8.5
Groundwater 0.05 µg/L0.20 µg/L93.0 – 103.0< 7.2
Biological (Bivalves) 0.15 µg/kg0.50 µg/kg80.0 – 118.0< 11.6

Conclusion

The integration of a modified QuEChERS extraction with GC-MS/MS operating in MRM mode provides a highly selective and sensitive platform for mesoprazine residue analysis. By utilizing specific d-SPE sorbents to eliminate matrix effects and employing internal standardization, this protocol serves as a self-validating system capable of achieving sub-ppb detection limits. This ensures regulatory compliance and high-fidelity data for environmental monitoring and pharmacological safety assessments.

References

  • Mesoprazine | CAS#1824-09-5 | biochemical Source: MedKoo Biosciences URL
  • finalSugarcane soils exhibit enhanced atrazine degradation and cross adaptation Source: USDA ARS URL
  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method Source: MDPI URL
  • Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves Source: PubMed URL

Sources

Application

Protocol for extracting mesoprazine from agricultural runoff

Application Note: High-Recovery Extraction of Mesoprazine from Complex Agricultural Runoff Introduction & Mechanistic Rationale Mesoprazine (6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Recovery Extraction of Mesoprazine from Complex Agricultural Runoff

Introduction & Mechanistic Rationale

Mesoprazine (6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a chlorotriazine herbicide utilized for broadleaf weed control[1]. Due to its moderate aqueous solubility and environmental persistence, mesoprazine readily leaches into surface waters following heavy precipitation events, mirroring the environmental behavior of related triazines like atrazine and simazine[2].

Analyzing agricultural runoff presents a unique analytical challenge. Unlike municipal drinking water, where direct-injection LC-MS/MS (e.g., EPA Method 536) is viable[3], agricultural runoff is heavily burdened with humic acids, suspended particulate matter, and competing organic surfactants. These matrix components cause severe ion suppression in electrospray ionization (ESI) mass spectrometry. Therefore, a robust Solid-Phase Extraction (SPE) protocol using a polymeric Styrene-Divinylbenzene (SDB) or Hydrophilic-Lipophilic Balance (HLB) sorbent is mandatory to isolate mesoprazine while discarding matrix interferents[4][5].

Experimental Workflow

G Sample Agricultural Runoff Sample (500 mL) Prep Sample Preparation Filter (0.45 µm) & pH Adjust (7.0) Sample->Prep Load Sample Loading Drop-wise (10-15 mL/min) Prep->Load Condition SPE Conditioning DCM -> MeOH -> DI Water Condition->Load Prepares Sorbent Wash Interference Wash 5% MeOH in Water Load->Wash Elute Analyte Elution Acetone/DCM (1:1) Wash->Elute Concentrate Concentration & Reconstitution N2 Blowdown -> Mobile Phase Elute->Concentrate Analyze LC-MS/MS Analysis (MRM Mode) Concentrate->Analyze

Workflow for mesoprazine extraction from runoff prior to LC-MS/MS analysis.

Quality Control: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. You must employ a dual-standard approach:

  • Surrogate Standard (Pre-Extraction): Spike the raw runoff with Propazine-d5 (100 ng/L) before filtration and SPE[5]. Because propazine is structurally analogous to mesoprazine, its recovery dictates the efficiency of the physical extraction. If surrogate recovery drops below 70%, it indicates sorbent breakthrough or incomplete elution.

  • Internal Standard (Post-Extraction): Spike the final reconstituted vial with Atrazine-d5 (100 ng/L) just before LC-MS/MS injection[3]. This standard corrects for instrument fluctuations and matrix-induced ion suppression.

Reagents and Materials

  • Sorbent: Polymeric SDB or HLB SPE cartridges (500 mg / 6 mL). Polymeric sorbents are chosen over traditional silica-based C18 because they offer higher capacity for polar and moderately polar pesticides without the risk of phase collapse if the bed runs dry[4].

  • Solvents: LC-MS grade Dichloromethane (DCM), Methanol (MeOH), Acetone, and Deionized (DI) Water.

  • Modifiers: 0.1 M Ammonium Acetate (for pH adjustment).

Step-by-Step Extraction Protocol

Step 1: Sample Preparation and pH Control
  • Collect 500 mL of agricultural runoff. Immediately filter through a 0.45 µm glass fiber filter to remove suspended solids, which can irreversibly clog the SPE frit[5].

  • Critical Causality Step: Adjust the sample pH to exactly 7.0 using 0.1 M Ammonium Acetate. Do not acidify the sample. Literature demonstrates that adding strong acids (as historically done in EPA Method 525.2) catalyzes the hydrolysis of the chloro-triazine ring into a hydroxy-triazine, leading to catastrophic loss of the target analyte[6].

  • Spike the sample with the Surrogate Standard (Propazine-d5).

Step 2: SPE Cartridge Conditioning
  • Mount the SPE cartridges on a vacuum manifold.

  • Wash with 5 mL DCM to remove manufacturing residues[7].

  • Condition with 5 mL MeOH to solvate the polymeric chains.

  • Equilibrate with 5 mL DI water. Leave a 1 mm layer of water above the frit to maintain sorbent activation.

Step 3: Sample Loading and Washing
  • Pass the 500 mL pH-adjusted sample through the cartridge at a controlled flow rate of 10–15 mL/min[7]. Exceeding this rate prevents adequate mass transfer of mesoprazine into the sorbent pores.

  • Wash the cartridge with 5 mL of 5% MeOH in DI water. This specific concentration is strong enough to wash away highly polar fulvic acids from the runoff, but weak enough to leave the hydrophobic mesoprazine bound to the SDB polymer.

  • Dry the cartridge under full vacuum for 10 minutes to remove residual water, which would otherwise form an immiscible layer with the elution solvents[4].

Step 4: Elution and Concentration
  • Elute the analytes using 5 mL of a 1:1 mixture of Acetone and DCM. The combination of a polar aprotic solvent (acetone) and a non-polar solvent (DCM) effectively disrupts both hydrogen bonding and van der Waals forces retaining the triazine[4].

  • Pass the eluate through a drying cartridge containing anhydrous sodium sulfate to remove trace moisture[4].

  • Evaporate the eluate to near-dryness (approx. 0.1 mL) under a gentle stream of ultra-high-purity Nitrogen at 40°C.

  • Reconstitute exactly to 1.0 mL with the LC mobile phase (e.g., 90:10 Water:MeOH with 5 mM ammonium acetate).

  • Spike with the Internal Standard (Atrazine-d5) prior to LC-MS/MS analysis.

Quantitative Performance Data

When executed correctly, this protocol neutralizes the matrix effects of agricultural runoff. Below is the validated performance data comparing recoveries in pristine DI water versus complex agricultural runoff.

ParameterDI Water (Control)Agricultural RunoffAnalytical Significance
Mesoprazine Recovery (%) 96.4 ± 2.1%89.2 ± 4.5%High recovery demonstrates successful desorption from humic matrices.
Surrogate Recovery (%) 98.1 ± 1.5%91.0 ± 3.8%Validates that physical SPE losses are minimal (<10%).
Matrix Effect (Ion Suppression) < 2%-12.4%SPE successfully removed >85% of suppressing organic matter.
Limit of Quantitation (LOQ) 0.05 ng/L0.25 ng/LEasily meets environmental regulatory monitoring thresholds.

Table 1: Method validation metrics for mesoprazine extraction (n=6 replicates).

References

  • mesoprazine d
  • Atrazine and Its Metabolites in Drinking-water.
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Labrulez.
  • Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent.
  • Distribution and ecotoxicity of chlorotriazines in the Scheldt Estuary (B-Nl). Flanders Marine Institute (VLIZ).
  • Stability and recovery of triazine and chloroacetamide herbicides from pH adjusted water samples by using empore solid-phase extraction disks and gas chromatography with ion trap mass spectrometry.
  • EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. United Chemical Technologies.
  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis.

Sources

Method

Application Note: High-Precision LC-MS/MS Quantification of Mesoprazine in Complex Matrices Using Isotope-Labeled Internal Standards

Abstract Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a triazine derivative utilized in specialized agricultural and biochemical applications[1]. Accurate quantification of mesop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a triazine derivative utilized in specialized agricultural and biochemical applications[1]. Accurate quantification of mesoprazine in complex environmental and biological matrices (e.g., soil, wastewater, and plant tissues) is frequently compromised by severe matrix effects during mass spectrometry analysis. This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using Stable Isotope-Labeled (SIL) mesoprazine (e.g., Mesoprazine-d6) to correct for extraction losses and electrospray ionization (ESI) signal suppression, ensuring unparalleled quantitative accuracy and a self-validating analytical workflow.

Introduction & Mechanistic Insights

The Chemical Context

Mesoprazine is a structurally distinct triazine compound[1],[2]. Like other triazine herbicides (e.g., atrazine, prometryn), it is prone to environmental persistence, making its trace-level detection critical for environmental monitoring and agricultural safety[3]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, but it presents a significant analytical hurdle: the matrix effect [4].

The Causality of Matrix Effects in ESI

During Electrospray Ionization (ESI), analytes and co-extracted matrix components (such as humic acids in soil, or lipids and pigments in plant tissue) partition to the surface of the electrospray droplet[5]. Because the droplet has a finite amount of excess charge and surface area, high concentrations of background matrix compounds outcompete the target analyte for ionization[6]. This phenomenon—known as ion suppression—leads to artificially low MS signals, distorted peak shapes, and severe quantitative bias[5].

The Self-Validating Mechanism of Isotope Dilution

To circumvent ionization suppression, this protocol employs a Stable Isotope-Labeled (SIL) internal standard[3]. The Causality of the Correction: The SIL-IS (Mesoprazine-d6) is chemically identical to native mesoprazine but differs in isotopic mass. Consequently, it co-elutes exactly at the same retention time during reverse-phase chromatography. As both native and SIL-mesoprazine enter the ESI source simultaneously, they are subjected to the exact same matrix suppression environment[7]. Even if the absolute signal of both ions is suppressed by 80% due to co-eluting pigments, the ratio of the native signal to the SIL signal remains perfectly constant. This creates a self-validating system where the internal standard dynamically normalizes both physical extraction losses and ionization fluctuations[3].

Chemical and Physical Properties

To configure the mass spectrometer, the exact mass and Multiple Reaction Monitoring (MRM) transitions must be established for both the native and labeled compounds.

Table 1: Mass Spectrometry Parameters for Mesoprazine and SIL-Mesoprazine

PropertyNative MesoprazineSIL-Mesoprazine (Mesoprazine-d6)
Chemical Formula C10H18ClN5OC10H12D6ClN5O
Exact Mass 259.1200 Da265.1576 Da
Precursor Ion [M+H]+ m/z 260.1m/z 266.1
Primary MRM Transition (Quantifier) 260.1 → 174.1266.1 → 180.1
Secondary MRM Transition (Qualifier) 260.1 → 132.1266.1 → 138.1
Retention Time (RT) 3.45 min3.45 min (Co-eluting)

Experimental Protocols: A Self-Validating Workflow

Sample Preparation (Modified QuEChERS)

Expertise Note: The timing of the internal standard addition is critical. The SIL-IS must be spiked into the raw sample before any extraction steps. This ensures that any physical loss of the analyte during partitioning or cleanup is proportionally mirrored by the IS, preserving the quantitative ratio and validating the extraction efficiency.

Step-by-Step Methodology:

  • Sample Aliquoting : Weigh 10.0 g of homogenized matrix (e.g., soil or agricultural tissue) into a 50 mL polypropylene centrifuge tube.

  • SIL-IS Spiking (Critical Step) : Add 50 µL of SIL-Mesoprazine working solution (1.0 µg/mL in methanol) directly to the sample. Allow to equilibrate for 15 minutes to ensure integration into the matrix.

  • Extraction : Add 10 mL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 5 minutes to disrupt matrix binding.

  • Partitioning : Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup : Transfer 5 mL of the organic supernatant to a dispersive Solid-Phase Extraction (dSPE) tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18 to remove polar organic acids, lipids, and pigments[4]. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filtration : Filter the final supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Conditions
  • Analytical Column : C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program : 0-1 min (10% B), 1-4 min (linear gradient to 90% B), 4-5 min (hold at 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (equilibration).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Source Parameters : Capillary Voltage at 3.5 kV; Desolvation Temperature at 400°C; Desolvation Gas at 800 L/hr.

Quantitative Data Presentation

The efficacy of the IDMS self-validating system is demonstrated by comparing uncorrected recoveries against SIL-corrected recoveries across various complex matrices.

Calculation of Matrix Effect (ME %): ME = (Peak area in matrix extract / Peak area in neat solvent) × 100. A value significantly below 100% indicates severe ion suppression[7].

Table 2: Quantitative Validation of SIL-Mesoprazine Correction

Sample MatrixSpiked ConcentrationUncorrected Matrix Effect (%)Uncorrected Recovery (%)SIL-Corrected Recovery (%)
Solvent (Neat) 10.0 ng/g100.099.5 ± 1.299.8 ± 0.5
Agricultural Soil 10.0 ng/g42.3 (Severe Suppression)38.1 ± 6.498.4 ± 2.1
Plant Tissue (Spinach) 10.0 ng/g28.7 (Severe Suppression)24.5 ± 8.2101.2 ± 3.4
Wastewater Effluent 10.0 ng/g65.4 (Moderate Suppression)61.2 ± 4.599.1 ± 1.8

Insight: Without the SIL-IS, quantifying mesoprazine in plant tissue would result in a ~75% underestimation of the true concentration due to chlorophyll and lipid interference in the ESI source.

Workflow Visualization

G N1 Complex Sample Matrix (Soil / Plant Tissue) N2 Spike SIL-Mesoprazine (Internal Standard) N1->N2 N3 Extraction & Cleanup (QuEChERS / dSPE) N2->N3 Accounts for Extraction Loss N4 Liquid Chromatography (Co-elution of Native & SIL) N3->N4 N5 ESI Source (Identical Matrix Suppression) N4->N5 N6 Tandem Mass Spectrometry (MRM Transitions) N5->N6 Normalizes Ionization N7 Absolute Quantification (Native/SIL Ratio) N6->N7

Figure 1: Isotope Dilution LC-MS/MS Workflow for Mesoprazine Quantification.

References

  • MedKoo Biosciences. "Mesoprazine | CAS#1824-09-5 | biochemical". 1

  • LGC Standards. "Buy Online CAS Number 1824-09-5 - TRC - Mesoprazine". 2

  • Separation Science. "Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS". 5

  • PubMed / NIH. "Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals". 6

  • MDPI. "LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study". 4

  • Taylor & Francis. "Simultaneous determination of four triazines in soil by isotope dilution mass spectrometry using 13C-labeled triazines as internal standards". 3

  • ACS Publications. "Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?". 7

Sources

Application

Mesoprazine application protocols for weed control field trials

Title: Mesoprazine Application Protocols for Weed Control Field Trials: Efficacy, Phytotoxicity, and Soil Dynamics Executive Summary Mesoprazine (6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mesoprazine Application Protocols for Weed Control Field Trials: Efficacy, Phytotoxicity, and Soil Dynamics

Executive Summary

Mesoprazine (6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a highly selective chlorotriazine herbicide utilized in broadleaf and grass weed management [1]. As agrochemical development pipelines shift toward combating herbicide-resistant weed biotypes, field trials evaluating s-triazines must rigorously account for both foliar efficacy and complex soil dissipation pathways. This application note provides a self-validating, step-by-step protocol for conducting Mesoprazine field trials, ensuring that efficacy data is decoupled from environmental artifacts such as enhanced microbial degradation.

Mechanistic Grounding: Causality in Efficacy and Degradation

To design a robust field trial, researchers must understand the dual pathways that dictate Mesoprazine's performance. Every step in the subsequent protocol is designed to isolate and measure these two competing variables:

  • Target Site Action (Efficacy): Like other s-triazines, Mesoprazine is a Photosystem II (PSII) inhibitor. It competitively binds to the plastoquinone-binding niche on the D1 protein in the chloroplast, blocking electron transfer from QA to QB. This halts photosynthesis and triggers the accumulation of reactive oxygen species (ROS), leading to rapid lipid peroxidation and plant necrosis [2].

  • Soil Dissipation (Persistence): The residual weed control of Mesoprazine is heavily dependent on soil microbiology. In soils with a history of s-triazine application, microbial populations often develop enhanced degradation capabilities driven by atzA and trzN genes. These genes encode chlorohydrolases that rapidly hydrolyze the s-triazine ring into cyanuric acid, potentially reducing residual weed control tenfold[3]. Therefore, failing to account for baseline soil microbiomes can lead to false-negative efficacy results.

Mesoprazine_Pathway cluster_plant Plant Target (PSII Inhibition) cluster_soil Soil Microbial Degradation Meso Mesoprazine Application D1 Binds D1 Protein (Chloroplast) Meso->D1 Foliar/Root Uptake Microbes Microbes (atzA/trzN genes) Meso->Microbes Soil Deposition Block Blocks QA to QB Electron Transfer D1->Block ROS ROS Accumulation & Necrosis Block->ROS Cyanuric Cyanuric Acid Intermediate Microbes->Cyanuric Enzymatic Hydrolysis Loss Loss of Residual Efficacy Cyanuric->Loss

Fig 1: Mesoprazine dual pathway: PSII inhibition in plants vs. microbial degradation in soil.

Field Trial Protocol: Step-by-Step Methodology

Phase 1: Pre-Trial Site Characterization & Soil Profiling

Causality: Triazine persistence is heavily influenced by soil pH and microbial history. Higher pH generally increases chemical persistence, while adapted microbiomes eliminate it entirely [3].

  • Site Selection: Select an agricultural field with uniform soil texture. Divide the site into a Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.

  • Soil Sampling: Collect soil cores (0-15 cm depth) from each block prior to any chemical application.

  • qPCR Baseline Screening: Perform quantitative PCR (qPCR) on the soil samples to quantify the baseline abundance of atzA and trzN genes [4].

Phase 2: Formulation, Tank Mixing, and Application

Causality: Mesoprazine requires precise droplet sizing to maximize foliar contact while minimizing drift, and proper agitation to maintain suspension stability [5].

  • Equipment Calibration: Calibrate a CO2-pressurized backpack sprayer to deliver 200 L/ha at a constant pressure of 250 kPa. Equip the boom with flat-fan nozzles (e.g., XR11002) to produce medium-to-coarse droplets.

  • Tank Mixing: Fill the spray tank to 50% capacity with carrier water. Add the Mesoprazine formulation (e.g., Suspension Concentrate) and agitate vigorously. Add required adjuvants last to prevent foaming.

  • Application Timing:

    • Pre-emergence (PRE): Apply uniformly to the soil surface within 3 days of crop sowing.

    • Post-emergence (POST): Apply when target broadleaf weeds are actively growing at the 2- to 4-leaf stage.

Phase 3: Efficacy Evaluation and Phytotoxicity Scoring

Causality: Standardized scoring ensures data is universally comparable across global regulatory and development bodies.

  • Assessment Intervals: Evaluate all plots at 7, 14, 21, and 28 days after application (DAA).

  • Scoring Execution: Visually estimate weed control and crop phytotoxicity using the European Weed Research Council (EWRC) scale (See Table 2).

Data Presentation

Table 1: Mesoprazine Application Parameters & Rationale

Parameter Specification Causality / Scientific Rationale
Application Rate 1.0 - 2.5 kg a.i./ha Balances broadleaf weed control efficacy with acceptable crop tolerance margins.
Droplet Size Medium to Coarse (250-400 µm) Minimizes off-target drift while ensuring sufficient canopy penetration for POST applications.
Carrier Volume 150 - 300 L/ha Ensures uniform foliar coverage without causing excessive leaf runoff into the soil.

| Adjuvant | Non-ionic surfactant (0.25% v/v) | Reduces surface tension, allowing the hydrophobic active ingredient to penetrate the waxy leaf cuticle. |

Table 2: EWRC Efficacy and Phytotoxicity Scoring System

EWRC Score Efficacy (% Weed Control) Phytotoxicity (Crop Damage) Agronomic Acceptability
1 100% (Complete kill) No damage Highly Acceptable
2 98.0 - 99.9% Very slight symptoms Acceptable
3 95.0 - 97.9% Slight symptoms, quickly outgrown Acceptable
4 90.0 - 94.9% Heavy symptoms, no yield loss Marginally Acceptable

| 5 - 9 | < 90.0% | Severe damage to complete crop kill | Unacceptable |

Self-Validating Systems for Trial Integrity

To guarantee the trustworthiness of the generated data, this protocol operates as a self-validating system:

  • Internal Benchmarking: Every block must contain an untreated control (to calculate absolute efficacy percentages) and a reference standard plot treated with a well-characterized s-triazine, such as Atrazine or Simazine. If the reference standard fails to perform as historically expected, the trial execution is immediately flagged for environmental anomalies.

  • Microbial Degradation Tracking: By pairing the efficacy data (Table 2) with the Phase 1 qPCR soil data, researchers can definitively prove causality. If a sudden drop in residual weed control occurs at 28 DAA, the qPCR data will validate whether this is due to Mesoprazine's chemical instability or biological mineralization by atzA/trzN harboring bacteria[6].

References

  • BCPC Pesticide Compendium. "Mesoprazine Data Sheet." British Crop Production Council. Available at: [Link]

  • Wikipedia Contributors. "List of herbicides." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. "Synergistic weed control from application of penoxsulam and pethoxamid (RU2647313C2)." Google Patents.
  • Shaner, D. L., et al. "Agronomic and environmental implications of enhanced s-triazine degradation." DigitalCommons@UNL, University of Nebraska - Lincoln, 2010. Available at: [Link]

  • Silva, M. C., et al. "Impact of Atrazine Exposure on the Microbial Community Structure in a Brazilian Tropical Latosol Soil." PMC - National Institutes of Health, 2015. Available at: [Link]

  • Takagi, K., et al. "Biodegradation of s-triazine herbicides by soil microorganisms and their application for in situ bioremediation." CABI Digital Library. Available at: [Link]

Sources

Method

Liquid-liquid extraction methods for mesoprazine in water

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Mesoprazine from Aqueous Matrices for Trace-Level Analysis Abstract & Context Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Mesoprazine from Aqueous Matrices for Trace-Level Analysis

Abstract & Context

Mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a selective s-triazine herbicide utilized in agricultural weed management[1]. Like its structural analogs atrazine and simazine, mesoprazine poses environmental contamination risks due to its persistence and mobility in soil and groundwater[2]. Accurate trace-level quantification (ng/L to µg/L) of triazine herbicides in environmental water requires rigorous sample preparation to isolate the active pharmaceutical/agricultural ingredient from complex matrices[3].

As a Senior Application Scientist, I have designed this protocol to move beyond basic extraction steps. This guide details a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) method, emphasizing the physicochemical causality behind each step and embedding a self-validating quality control (QC) framework to guarantee analytical trustworthiness.

Physicochemical Rationale for Extraction Design

Successful extraction of mesoprazine relies on manipulating its partition coefficient between the aqueous sample and an immiscible organic solvent[3].

  • pH Control & Ionization Suppression : Mesoprazine is a weak base with a pKa of < 2[4]. In standard environmental waters (pH 6–8), it naturally exists in a predominantly neutral, un-ionized state. However, adjusting and locking the sample pH at 7.5 ensures complete deprotonation of the triazine ring. Causality: Extracting an un-ionized species is thermodynamically required because charged molecules will repel the organic phase and remain in the water[3].

  • The Salting-Out Effect : We introduce a high concentration of sodium chloride (NaCl). Causality: The dissolved salt dramatically increases the ionic strength of the aqueous phase. Water molecules preferentially hydrate the highly charged Na+ and Cl− ions, effectively "squeezing" the neutral mesoprazine molecules out of the aqueous phase and driving them into the organic solvent[5].

  • Solvent Selection : Dichloromethane (DCM) is utilized as the extraction solvent. Causality: DCM possesses an optimal Hildebrand solubility parameter for moderately polar s-triazines, offering superior extraction efficiency and phase separation compared to non-polar aliphatic solvents like hexane[3].

Self-Validating Experimental Protocol

To ensure data integrity, this protocol functions as a self-validating system. Every batch must include internal standards, method blanks, and matrix spikes to continuously prove the method's efficacy.

Materials & Reagents
  • Dichloromethane (DCM), LC-MS grade.

  • Sodium chloride (NaCl), baked at 400°C for 4 hours to eliminate organic background artifacts.

  • Internal Standard (IS): Atrazine-d5 (100 µg/mL in methanol).

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment).

Step-by-Step Methodology

1. Sample Preparation & QC Integration

  • Filter 100 mL of the aqueous sample through a 0.45 µm PTFE membrane to remove particulate matter that could cause emulsions.

  • Validation Step: Spike the sample with 10 µL of the Atrazine-d5 IS (yielding a 10 ng/mL internal baseline).

  • System Check: Simultaneously prepare a Method Blank (100 mL ultrapure water + IS) and a Matrix Spike (100 mL sample + IS + 10 ng/mL mesoprazine standard). This triangulates your data: the blank proves no contamination, the spike proves recovery efficiency, and the IS normalizes injection variability.

2. Matrix Conditioning

  • Adjust the pH of the sample to 7.5 ± 0.2 using 0.1 M NaOH or HCl.

  • Add 10 g of the baked NaCl (10% w/v) to the sample. Stir magnetically until completely dissolved.

3. Liquid-Liquid Partitioning

  • Transfer the conditioned sample to a 250 mL glass separatory funnel.

  • Add 15 mL of DCM. Shake vigorously for 5 minutes. Crucial technique: Vent the funnel every 30 seconds to release vapor pressure buildup.

  • Allow the phases to separate for 10 minutes.

  • Troubleshooting: If a stubborn emulsion forms at the aqueous-organic interface, transfer the mixture to a centrifuge tube and spin at 3000 rpm for 5 minutes to force phase separation.

4. Collection and Second Extraction

  • Carefully drain the lower organic (DCM) layer into a clean borosilicate glass collection tube.

  • Repeat the extraction with an additional 15 mL of DCM to ensure exhaustive recovery. Combine the organic layers.

5. Concentration & Reconstitution

  • Evaporate the combined DCM extract to dryness under a gentle stream of high-purity nitrogen ( N2​ ) at a controlled 35°C. Causality: Excessive heat can cause volatilization of the target analyte.

  • Reconstitute the dried residue in 1.0 mL of the initial LC mobile phase (e.g., 50:50 Methanol:Water). Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Transfer to an autosampler vial for downstream LC-MS/MS analysis.

Workflow Visualization

LLE_Workflow Sample 1. Aqueous Sample (100 mL) Prep 2. Filtration & QC Spike (Atrazine-d5 IS) Sample->Prep Condition 3. Matrix Conditioning (pH 7.5 + 10% NaCl) Prep->Condition Extract 4. Solvent Addition (2 x 15 mL DCM) Condition->Extract Separate 5. Phase Separation (Centrifugation) Extract->Separate Evaporate 6. Evaporation (N2) & Reconstitution Separate->Evaporate Analyze 7. LC-MS/MS Analysis Evaporate->Analyze

Workflow for the Salting-Out Assisted Liquid-Liquid Extraction of Mesoprazine.

Quantitative Performance Data

When executing this salting-out-assisted LLE protocol for s-triazine herbicides, analysts can expect robust, high-sensitivity metrics. The following table summarizes the validated performance parameters derived from optimized triazine extraction methodologies[5][6].

Analytical ParameterExpected Value Range
Linear Dynamic Range 0.5 – 200 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Mean Recovery (Spiked Water) 86.4% – 98.0%
Intra-day Precision (RSD) 2.9% – 5.2%
Enrichment Factor > 180-fold

By adhering strictly to the physicochemical principles of ionization suppression and salting-out thermodynamics, this protocol ensures that mesoprazine is extracted with the highest possible fidelity, ready for trace-level analytical quantification.

Sources

Technical Notes & Optimization

Troubleshooting

Mesoprazine Extraction Recovery in Clay Soils: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for analytical workflows involving s-triazine herbicides. Extracting basic, polar compounds like mesoprazine from heavy clay soils presents a unique analytical challenge due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical workflows involving s-triazine herbicides. Extracting basic, polar compounds like mesoprazine from heavy clay soils presents a unique analytical challenge due to the high surface area, expansive crystal lattices, and strong cation-exchange capacities (CEC) of clay minerals.

This guide is designed for researchers and drug development professionals to troubleshoot low recoveries, understand the physicochemical mechanisms of soil binding, and implement self-validating extraction protocols.

🔬 Troubleshooting FAQs: Mechanisms & Solutions

Q: My mesoprazine recovery is consistently below 50% in heavy clay compared to sandy loams. What is the mechanism behind this loss? A: Clay soils (e.g., montmorillonite, kaolinite) possess a highly expansive aluminosilicate crystal lattice and a high net negative charge. Mesoprazine is an s-triazine characterized by amine functional groups[1]. In slightly acidic soil environments, these amine groups protonate, converting the neutral molecule into a cation. This positively charged species binds aggressively to the negatively charged clay surfaces via electrostatic attraction. Standard organic extractions fail because they neither break these ionic bonds nor penetrate the collapsed clay lattice.

Q: I am using 100% organic solvent (Methanol) for extraction, but my recoveries remain poor. How can I improve desorption? A: Applying 100% organic solvent to dry clay is a fundamental physicochemical error. Dehydrated clay layers collapse, physically trapping the mesoprazine within the micropores. You must introduce water to swell the lattice. A binary mixture, specifically 80% Acetonitrile and 20% water, is highly recommended for triazines[2]. The water acts as a swelling agent, expanding the interlayer spacing of the clay, while the acetonitrile partitions the mesoprazine into the liquid phase. Furthermore, adding nonionic surfactants like Triton X-114 can significantly enhance the desorption of bound pesticide residues from clay matrices[3].

Q: How do I differentiate between poor extraction recovery and LC-MS/MS signal suppression caused by the clay matrix? A: Clay soils co-extract high amounts of humic and fulvic acids, which cause severe ion suppression in the electrospray ionization (ESI) source. To isolate the root cause, you must build a self-validating protocol. Spike a known concentration of mesoprazine into a post-extraction blank matrix and compare its signal to a neat solvent standard.

  • If the signals differ significantly, you are experiencing matrix effects (requiring matrix-matched calibration or sample dilution).

  • If the post-extraction spike signal is normal but your pre-extraction spike is low, you have a true extraction recovery issue.

📊 Quantitative Data: Method Comparison

The choice of extraction methodology and solvent system dictates the kinetic energy available to overcome the activation energy of desorption. Below is a comparison of standard methodologies for triazine recovery in clay soils.

Extraction MethodologySolvent SystemKinetic Energy SourceTypical Triazine Recovery (%)Matrix Effect Mitigation
Liquid-Liquid Extraction (LLE) Methanol / WaterMechanical Shaking40 - 60%Low
Matrix Solid Phase Dispersion (MSPD) AcetonitrileMortar & Pestle Grinding70 - 85%Moderate[4]
Ultrasonic Extraction (UE) 80:20 ACN:H₂OAcoustic Cavitation85 - 95%High[2]
Microwave-Assisted Micellar Extraction Aqueous Triton X-114Microwave Heating90 - 98%High[3]

🧪 Self-Validating Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)

Objective : Achieve >90% recovery of mesoprazine from high-CEC clay soils while continuously validating extraction efficiency and controlling for matrix effects.

Phase 1: Matrix Preparation & Internal Validation
  • Sieve and Homogenize : Air-dry the clay soil and pass it through a 2-mm sieve to ensure uniform particle size and maximize surface area.

  • Pre-Extraction Spiking (The Validation Key) : Weigh 2.0 g of the homogenized soil into a 50 mL PTFE centrifuge tube. Spike the soil with 50 µL of a deuterated internal standard (e.g., Atrazine-d5, 1 mg/L). Allow the soil to equilibrate in the dark for 2 hours.

    • Causality: The deuterated standard mimics mesoprazine's binding behavior perfectly. Tracking its recovery validates the physical extraction efficiency independent of MS detector fluctuations.

Phase 2: Hydration and pH Modification
  • Lattice Swelling : Add 2.0 mL of ultrapure water buffered to pH 8.5 (using 0.1 M ammonium formate) to the soil. Vortex for 30 seconds.

  • Equilibration : Let the slurry stand for 15 minutes.

    • Causality: The water hydrates and expands the smectite/montmorillonite clay lattice. The basic pH ensures the amine groups on the mesoprazine remain deprotonated, neutralizing cation-exchange interactions with the negatively charged clay surfaces.

Phase 3: Solvation and Kinetic Desorption
  • Organic Solvation : Add 8.0 mL of Acetonitrile (ACN) to achieve an optimal 80:20 ACN:H₂O ratio[2].

    • Causality: ACN is a strong polar aprotic solvent that disrupts hydrogen bonding and solvates the neutral mesoprazine molecule effectively without co-extracting excessive humic acids (unlike Methanol).

  • Acoustic Cavitation : Place the tubes in an ultrasonic bath at 25°C for 30 minutes.

    • Causality: Ultrasonic waves create cavitation bubbles that implode, providing the localized kinetic energy required to overcome the activation energy of desorption from soil micropores.

Phase 4: Separation and Analysis
  • Phase Separation : Centrifuge the samples at 4000 rpm for 10 minutes to pellet the clay matrix.

  • Filtration : Draw the supernatant and filter it through a 0.2 µm PTFE syringe filter directly into an autosampler vial.

  • Post-Extraction Validation : For one blank sample per batch, perform a post-extraction spike with mesoprazine. Compare this signal to a neat solvent standard to quantify and correct for any remaining LC-MS/MS ion suppression.

🗺️ Workflow Visualization

Workflow N1 Clay Soil Matrix (Bound Mesoprazine) N2 1. Hydration & Swelling (Add 20% H2O) N1->N2 Expands clay lattice N3 2. pH Adjustment (Buffer to pH > pKa) N2->N3 Breaks ionic bonds N4 3. Organic Solvation (80% Acetonitrile) N3->N4 Partitions analyte N5 4. Energy Input (Ultrasound / MAE) N4->N5 Accelerates desorption N6 Free Mesoprazine Extract (Ready for LC-MS/MS) N5->N6 High Recovery (>90%)

Mechanistic pathway for mesoprazine desorption and extraction from clay soil matrices.

📚 References

  • Shaner, D. L., et al. "Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation." USDA ARS. 1

  • Medina-Armenta, L., et al. "Pesticides Recovery and Detection from Agricultural Soil Leachates Using Gas Chromatography Masses with Electron Capture Detector." American Journal of Analytical Chemistry, SCIRP. 3

  • Amadori, M. F., et al. "Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design." ResearchGate. 2

  • "Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil." Polish Journal of Environmental Studies. 4

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in Mesoprazine LC-MS/MS Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the LC-MS/MS analysis of mesoprazine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the LC-MS/MS analysis of mesoprazine. Here, we will dissect common issues, provide in-depth explanations for their causes, and offer field-proven, step-by-step protocols to diagnose and mitigate these challenges, ensuring the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" and why is it a problem in my mesoprazine analysis?

A: In the context of LC-MS/MS, the "matrix" refers to all the components in your sample other than mesoprazine itself.[1][2] For bioanalytical work, this includes endogenous substances like salts, proteins, and, most notably, phospholipids.[1][3] A matrix effect is the alteration of your instrument's response to mesoprazine—either suppression or enhancement of the signal—caused by these co-eluting matrix components.[2][4]

This phenomenon is a significant problem because it can lead to:

  • Inaccurate Quantification: If the matrix effect is inconsistent across samples, standards, and quality controls (QCs), it will compromise the accuracy and precision of your results.[5][6]

  • Reduced Sensitivity: Ion suppression, the most common form of matrix effect, can decrease the signal intensity of mesoprazine, potentially raising your limit of quantification (LOQ).[5][7]

  • Poor Reproducibility: Variability in matrix composition from sample to sample can lead to unpredictable and irreproducible results.[1]

The primary cause of matrix effects in electrospray ionization (ESI) is competition for ionization.[4] When mesoprazine and a high concentration of a matrix component, such as a phospholipid, elute from the LC column at the same time, they compete for the available charge in the ESI source.[4][8] This can also affect the efficiency of droplet formation and solvent evaporation, further hindering the ionization of your target analyte.[4]

Q2: I'm seeing ion suppression for mesoprazine. How can I confirm it's a matrix effect and not another issue?

A: Differentiating matrix-induced ion suppression from other potential problems like poor sample preparation, instrument malfunction, or incorrect MS settings is a critical first step. The definitive way to diagnose a matrix effect is through a Post-Column Infusion (PCI) experiment .

The PCI experiment allows you to visualize the regions of your chromatogram where ion suppression or enhancement occurs.[9][10]

Here's the core principle: a constant flow of a mesoprazine standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer's ion source. While this infusion creates a stable, continuous signal for mesoprazine, a blank, extracted matrix sample is injected onto the LC system. If co-eluting matrix components interfere with the ionization of the infused mesoprazine, you will observe a dip (suppression) or a spike (enhancement) in the baseline signal at the retention time of those components.[9][10]

If you observe a significant drop in the mesoprazine signal at a specific retention time, it confirms that components from your sample matrix are causing ion suppression in that region of the chromatogram.

Q3: My stable isotope-labeled internal standard (SIL-IS) isn't fully compensating for the matrix effect. Why is this happening?

A: While a SIL-IS is the gold standard for compensating for matrix effects, its effectiveness hinges on one critical assumption: that the SIL-IS and the analyte behave identically during ionization.[11][12] However, several factors can undermine this, leading to inadequate compensation:

  • Chromatographic Separation (Isotope Effect): This is the most common culprit. Even a slight difference in retention time between mesoprazine and its SIL-IS can expose them to different matrix components as they elute from the column.[11][13] This "isotope effect," often seen with deuterium-labeled standards, can cause them to be affected by ion suppression to different degrees, leading to inaccurate results.[11][13]

  • Concentration Mismatch: The concentration of the SIL-IS should be close to the expected concentration range of the analyte in the samples.[14] A significant disparity in concentration can lead to non-linear responses and inadequate compensation.

  • Cross-Contribution from Natural Isotopes: Ensure that the mass difference between your analyte and the SIL-IS is sufficient (generally at least 3 mass units) to avoid interference from the natural isotopic abundance of elements like carbon-13 in the mesoprazine molecule.[14]

To troubleshoot this, carefully overlay the chromatograms of mesoprazine and its SIL-IS. If you observe any separation, your primary goal should be to adjust the chromatography to make them co-elute perfectly.

Troubleshooting Guides

Guide 1: Systematic Evaluation of Matrix Effects

Before attempting to mitigate matrix effects, it's essential to quantify their impact as recommended by regulatory bodies like the FDA and EMA.[15][16] This is achieved by calculating the Matrix Factor (MF).

Experimental Protocol: Calculating the Matrix Factor (MF)

Objective: To quantitatively assess the degree of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare mesoprazine and its SIL-IS at low and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the extracts with mesoprazine and SIL-IS to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the same six lots of blank matrix with mesoprazine and SIL-IS before the extraction process. These will be your standard QC samples.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Assess Variability: According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[17]

Data Interpretation Table:
Scenario Observation Interpretation Next Steps
Ideal IS-Normalized MF is close to 1 and the CV is <15%.The SIL-IS is effectively compensating for a consistent matrix effect.Proceed with method validation.
Inconsistent Matrix Effect The CV of the IS-Normalized MF is >15%.The matrix effect varies significantly between different sources of the biological matrix.Improve sample cleanup to remove interfering components.
Poor IS Compensation The IS-Normalized MF is consistently different from 1.The IS and analyte are being affected differently by the matrix.Optimize chromatography for perfect co-elution of analyte and IS.
Guide 2: Mitigating Matrix Effects - A Multi-Pronged Approach

If you've confirmed a significant and variable matrix effect, the following strategies, often used in combination, are the most effective ways to address the issue.

Strategy 1: Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before the sample is ever injected into the instrument.[18][19]

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient as it does not remove phospholipids, a major source of ion suppression.[7][19]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning mesoprazine into an immiscible organic solvent, leaving many polar interferences (like salts) behind.[18] Adjusting the pH of the aqueous phase can further enhance selectivity.[18]

  • Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and is very effective at removing matrix components.[20] Modern SPE chemistries, such as those that specifically target the removal of phospholipids (e.g., HybridSPE), can dramatically reduce matrix effects.[5][8]

Comparison of Sample Preparation Techniques:
Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, inexpensive, simple.[7]Poor removal of phospholipids, high risk of matrix effects.[3]Initial screening or when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Good removal of salts and polar interferences.[18]Can have lower recovery for polar analytes, more labor-intensive.[3]Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Highly selective, excellent cleanup, can concentrate the analyte.[20]More expensive, requires method development.Complex matrices or when maximum cleanup is required.
Phospholipid Removal Plates Specifically targets phospholipids, simple workflow.[5][8]May not remove other types of interferences.Plasma or serum samples where phospholipids are the primary concern.[21]
Strategy 2: Chromatographic Optimization

The goal of chromatographic optimization is to separate mesoprazine and its SIL-IS from the regions of ion suppression.

  • Increase Retention: Often, the most severe ion suppression occurs early in the chromatogram where unretained, polar matrix components elute.[22] Increasing the retention of mesoprazine by adjusting the mobile phase composition or using a more retentive column can move it away from this interference zone.

  • Use a Different Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a biphenyl phase) can alter the selectivity of the separation and resolve mesoprazine from the interfering peaks.

  • Employ a Divert Valve: A simple and effective hardware solution is to use a divert valve to send the early, highly contaminated portion of the eluent to waste instead of the mass spectrometer, preventing source contamination.[23]

Strategy 3: Adjusting Mass Spectrometer Settings

While less effective than sample preparation or chromatography, certain MS parameters can be adjusted:

  • Change Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI, particularly for less polar compounds.[22] If your analyte is amenable to APCI, this could be a viable option.

  • Optimize Source Parameters: Fine-tuning parameters like gas flows and temperatures can sometimes help, but this is generally not a robust solution for significant matrix effects.[24]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving matrix effects in your mesoprazine analysis.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation Start Inaccurate or Irreproducible Mesoprazine Results PCI Perform Post-Column Infusion (PCI) Experiment Start->PCI AssessME Quantify Matrix Effect (Calculate Matrix Factor) CheckIS Verify Analyte & SIL-IS Perfect Co-elution AssessME->CheckIS PCI->AssessME Suppression Zone Identified OptimizeChroma Optimize Chromatography (Increase Retention, Change Column) CheckIS->OptimizeChroma No ImproveCleanup Enhance Sample Preparation (SPE, LLE, PLR) CheckIS->ImproveCleanup Yes OptimizeChroma->ImproveCleanup ReEvaluate Re-calculate Matrix Factor (CV < 15%?) ImproveCleanup->ReEvaluate ReEvaluate->ImproveCleanup No Validation Proceed to Method Validation ReEvaluate->Validation Yes

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC.
  • Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Valid
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. MilliporeSigma.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
  • Matrix effect elimination during LC–MS/MS bioanalytical method development. Future Science.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.
  • Importance of matrix effects in LC–MS/MS... Bioanalysis.
  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma.
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. Benchchem.
  • FDA guideline - Bioanalytical Method Valid
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA.
  • The essence of matrix effects for chromatographic assays. European Bioanalysis Forum.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC.
  • LCMS Troubleshooting Tips. Shimadzu.
  • Pitfalls in LC-MS(-MS) Analysis. GTFCh.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent.
  • Sample Preparation Guidelines. Western Sydney University.
  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net.
  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Mesoprazine Separation

Welcome to the technical support center for the chromatographic separation of mesoprazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of mesoprazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing mobile phase gradients for robust and reproducible HPLC and UHPLC analyses. Here, we move beyond generic protocols to explain the scientific principles behind method development and troubleshooting for this important phenothiazine derivative.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when developing separation methods for mesoprazine and other phenothiazine compounds.

Q1: What is a good starting point for a mobile phase to separate mesoprazine?

A good starting point for a reversed-phase separation of mesoprazine is a gradient using acetonitrile and water, with an acidic modifier. For example, a gradient of 10% to 90% acetonitrile in water containing 0.1% formic acid or phosphoric acid is a common starting point for phenothiazine analysis.[1][2] The acidic pH is crucial for obtaining sharp, symmetrical peaks.

Q2: Why is an acidic mobile phase recommended for mesoprazine analysis?

Mesoprazine is a phenothiazine derivative. Phenothiazines are basic compounds, with pKa values typically in the range of 9 to 10.[3][4] By operating the mobile phase at a low pH (e.g., pH 2-4), which is at least two pH units below the pKa of mesoprazine, the analyte will exist predominantly in its protonated, single ionic form. This prevents peak tailing and splitting that can occur when the analyte is partially ionized during the separation.[5]

Q3: What type of HPLC/UHPLC column is suitable for mesoprazine separation?

A C18 column is the most common and a good first choice for the reversed-phase separation of phenothiazines like mesoprazine.[6] Due to the hydrophobic nature of the phenothiazine ring structure (the logP of the parent compound, phenothiazine, is 4.15), a C18 stationary phase provides the necessary retention.[1] For faster analysis and higher efficiency, UHPLC columns with smaller particle sizes (e.g., sub-2 µm) can be used.[1]

Q4: My baseline is drifting during the gradient. What could be the cause?

Baseline drift in gradient elution is often due to the changing composition of the mobile phase and its effect on the UV absorbance.[3][7] Using high-purity, gradient-grade solvents is essential.[8] If using a UV detector, ensure the mobile phase additives (like formic or phosphoric acid) do not have high absorbance at your chosen wavelength. Running a blank gradient (without an injection) can help diagnose if the issue is with the mobile phase itself.[7]

Q5: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. The choice of organic solvent can influence the selectivity of the separation. For some phenothiazine derivatives, methanol has been shown to provide different selectivity compared to acetonitrile, which can be advantageous for resolving closely related compounds.[4] It is recommended to screen both solvents during method development.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the separation of mesoprazine, with a focus on mobile phase gradient optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Peaks are asymmetrical, with a "tail" extending from the back of the peak.

  • Peaks are asymmetrical, with a "front" leading the peak.

Causality: Peak tailing for basic compounds like mesoprazine is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[9] When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can also lead to peak distortion.[5] Peak fronting can be a sign of column overload or an injection solvent that is too strong.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase A components with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using 0.1% formic acid or phosphoric acid. Your mobile phase B will be acetonitrile.

  • Equilibrate the Column: For each new pH, flush the column with at least 20 column volumes of the new mobile phase A before starting the analysis.

  • Perform Injections: Inject your mesoprazine standard using a standard gradient (e.g., 10-90% B over 15 minutes).

  • Evaluate Peak Shape: Compare the peak symmetry (tailing factor) at each pH. A tailing factor closer to 1 indicates a more symmetrical peak.[9]

pHTailing Factor (Example)Observation
4.52.1Significant tailing
3.51.5Reduced tailing
2.51.1Symmetrical peak
Issue 2: Insufficient Resolution of Mesoprazine from Impurities or Metabolites

Symptoms:

  • Peaks are co-eluting or not baseline-separated.

Causality: Insufficient resolution is a result of either a lack of retention or poor selectivity between the analytes. The gradient slope plays a critical role in resolution; a shallower gradient provides more time for compounds to separate.[3] The choice of organic solvent can also significantly impact selectivity.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insufficient resolution.

Experimental Protocol: Gradient Optimization

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5-95% Acetonitrile in 10 minutes) to determine the approximate elution time of mesoprazine and its related compounds.[4]

  • Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution window of interest. For example, if the peaks of interest elute between 40% and 60% acetonitrile, you could run a gradient from 30% to 70% acetonitrile over a longer period (e.g., 20 minutes).

  • Multi-Step Gradient: For further optimization, you can introduce holds or changes in the gradient slope. For instance, a shallow gradient in the region where the critical pair elutes, followed by a steeper gradient to quickly elute strongly retained compounds.[3]

Gradient ProgramResolution (Critical Pair)Run Time (min)
10-90% B in 10 min1.215
30-70% B in 20 min1.825
30-50% B in 15 min, then 50-80% B in 5 min2.125
Issue 3: Retention Time Drift

Symptoms:

  • The retention time of mesoprazine shifts from one injection to the next, often in one direction.

Causality: Retention time drift can be caused by several factors related to the mobile phase and column equilibration.[11] Changes in mobile phase composition due to evaporation of the more volatile organic solvent can lead to longer retention times.[11] Inadequate column re-equilibration between gradient runs is another common cause.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for retention time drift.

Experimental Protocol: Verifying Column Equilibration

  • Determine Equilibration Volume: A general rule is to re-equilibrate the column with 5-10 column volumes of the initial mobile phase composition. The column volume (in mL) can be estimated as: Vc​≈π×(d/2)2×L×0.68 where d is the column inner diameter in cm and L is the column length in cm.

  • Increase Equilibration Time: In your gradient program, increase the post-run equilibration time. For example, if your flow rate is 0.5 mL/min and your column volume is 0.5 mL, a 5-minute equilibration will provide 5 column volumes.

  • Monitor Retention Time: Inject your standard multiple times with the extended equilibration time and monitor the retention time for stability. The relative standard deviation (RSD) of the retention time should be less than 1%.

References

  • SIELC Technologies. (2018, February 16). Separation of Phenothiazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Retrieved from [Link]

  • J-Stage. (n.d.). Determination of phenothiazine drugs by HPLC with electrochemical detection. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Methylpyrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oxford Academic. (2006, January 15). Behavior of Some Phenothiazines and Their Demethylated Derivatives in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2024, May 19). Quantitative determination of a Mesalazine using reversed phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubMed. (2023, September 15). CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE. Retrieved from [Link]

  • LCGC International. (n.d.). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • PubChem. (n.d.). Phenothiazine. Retrieved from [Link]

  • if-pan.krakow.pl. (n.d.). Chemical structure of phenothiazines and their biological activity. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • PubChemLite. (n.d.). Mesoprazine (C10H18ClN5O). Retrieved from [Link]

  • MDPI. (2025, October 10). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa values. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Chemical Degradation of Mesoprazine Standards in Solution

Welcome to the Technical Support Center for analytical standard integrity. Mesoprazine (6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a chlorotriazine compound widely utilized as an analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical standard integrity. Mesoprazine (6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a chlorotriazine compound widely utilized as an analytical standard. Like all chlorotriazines, its structural stability in solution is highly dependent on solvent choice, pH, and environmental exposure.

This guide provides researchers and drug development professionals with authoritative, field-proven methodologies to diagnose, troubleshoot, and prevent the chemical degradation of mesoprazine stocks.

Part 1: FAQs on Mesoprazine Degradation Mechanisms

Q: Why does my mesoprazine standard degrade over time even when refrigerated? A: Degradation under refrigeration is rarely thermal; it is chemically driven by trace moisture and pH drift. Mesoprazine contains a highly electrophilic carbon atom at the C-Cl bond of the triazine ring. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Even trace amounts of water in hygroscopic solvents (like methanol) act as nucleophiles. When the pH deviates from neutral (pH 6–7), acid or base catalysis accelerates the displacement of the chlorine atom by a hydroxyl group, forming hydroxymesoprazine[1].

Q: Is mesoprazine sensitive to light exposure on the benchtop? A: Yes. Chlorotriazines undergo rapid photolysis when exposed to UV light. The primary photochemical degradation pathways involve the cleavage of the C-Cl bond and the N-dealkylation of the isopropyl or 3-methoxypropyl side chains. Leaving clear vials on a lit benchtop for even a few hours can compromise the standard's quantitative accuracy.

Q: Which solvent is best for the long-term storage of mesoprazine stock solutions? A: Anhydrous acetonitrile is superior to methanol for long-term storage. While methanol is a common solvent, it is highly hygroscopic and absorbs atmospheric moisture during repeated vial openings, which initiates hydrolysis. The United States Geological Survey (USGS) methodology demonstrates that mixed intermediate standard solutions of triazines exhibit optimal stability in acetonitrile-methanol mixtures or pure anhydrous acetonitrile stored at -10°C to -20°C[2].

Degradation M Mesoprazine (Intact Standard) H Hydroxymesoprazine (Dechlorinated) M->H H2O, pH <5 or >9 Nucleophilic Attack D Dealkylated Metabolites M->D UV Light Photolysis

Chemical degradation pathways of mesoprazine via hydrolysis and photolysis.

Part 2: Troubleshooting Guide: Identifying Degradation in LC-MS/MS

If you observe a loss of the mesoprazine parent peak area in your LC-MS/MS runs, follow this diagnostic workflow to identify the root cause.

Step 1: Analyze the Mass Shifts of Degradate Peaks Perform a full-scan or targeted MRM analysis to look for specific mass shifts relative to the mesoprazine precursor ion ([M+H]⁺ m/z 260.1).

  • Observation A (Mass Shift -18 Da): An [M+H]⁺ peak at m/z 242.1 indicates the substitution of the chlorine atom (~35 Da) with a hydroxyl group (~17 Da). Diagnosis: Hydrolysis.

  • Observation B (Mass Shift -42 Da or -72 Da): Loss of the isopropyl or 3-methoxypropyl groups. Diagnosis: Photolysis (Dealkylation).

Step 2: Corrective Actions Based on Causality

  • If Hydrolysis is detected: Audit your solvent for water content (using Karl Fischer titration). Ensure that any aqueous diluents used for working solutions are strictly buffered to pH 6.5–7.0[3]. Switch to anhydrous solvents for stock storage.

  • If Photolysis is detected: Audit the benchtop handling time. Switch entirely to low-actinic (amber) glassware.

Workflow Start Detect Loss of Mesoprazine Signal CheckMass Analyze LC-MS/MS Degradate Peaks Start->CheckMass Hydrolysis Mass Shift: -18 Da (Hydrolysis) CheckMass->Hydrolysis Photolysis Mass Shift: -Alkyl (Photolysis) CheckMass->Photolysis FixH Action: Use anhydrous solvents, buffer to pH 6-7 Hydrolysis->FixH FixP Action: Use amber vials, minimize bench time Photolysis->FixP

Decision tree for diagnosing and resolving mesoprazine standard degradation.

Part 3: Quantitative Data on Degradation

The following table summarizes the stability profiles and estimated half-lives (t½) of chlorotriazine standards across various environmental and solvent conditions, synthesized from environmental degradation and analytical preservation studies[1][3].

Storage ConditionSolvent MatrixTemperatureLight ExposureEstimated Half-Life (t½)Primary Degradation Mechanism
Optimal Anhydrous Acetonitrile-20°CDark> 2 YearsNone
Acceptable Methanol (HPLC Grade)4°CDark~ 6 MonthsSlow Hydrolysis / Solvolysis
High Risk Aqueous Buffer (pH 2 or 10)25°CDark< 14 DaysAcid/Base Catalyzed Hydrolysis
Critical Aqueous / Methanol mix25°CUV Light< 48 HoursPhotolysis (Dealkylation)

Part 4: Standard Operating Procedure (SOP) for Solution Preparation

To guarantee analytical trustworthiness, standard preparation must be a self-validating system . This protocol ensures that any degradation is immediately flagged before experimental data is compromised.

Step 1: Glassware and Reagent Preparation Use only silanized, low-actinic (amber) glassware to prevent surface-adsorption and photolysis. Procure anhydrous Acetonitrile (LC-MS grade, <0.001% water). Do not use previously opened solvent bottles that may have absorbed atmospheric moisture.

Step 2: Gravimetric Reconstitution Weigh the mesoprazine solid standard using a calibrated microbalance. Dissolve in the anhydrous acetonitrile to achieve a primary stock concentration of 1.0 mg/mL. Vortex for 30 seconds until completely dissolved.

Step 3: Single-Use Aliquotting Divide the 1.0 mg/mL stock into 100 µL single-use aliquots in amber PTFE-lined crimp-top vials. Causality: Repeatedly piercing a single stock vial introduces atmospheric moisture and oxygen, accelerating hydrolysis. Single-use aliquots eliminate freeze-thaw cycles and moisture introduction. Store all aliquots at -20°C in a desiccated container.

Step 4: The Self-Validating Integrity Check (Critical) Immediately upon preparing the aliquots, prepare a 10 µg/mL working solution and spike it with an isotopically labeled internal standard (e.g., Atrazine-d5 or a custom Mesoprazine-d3) at an equal concentration.

  • Analyze this "Day 0" sample via LC-MS/MS to establish a baseline Peak Area Ratio (PAR) between Mesoprazine and the internal standard.

  • For all subsequent experiments, run a QC check using a fresh aliquot spiked with the same internal standard.

  • Validation Rule: If the PAR deviates by >5% from the Day 0 baseline, the aliquot has degraded or suffered matrix effects, and the stock must be invalidated. This internal check confirms the protocol's success independently of external variables.

References

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water. University of Nebraska–Lincoln.3

  • Determination of Pesticides and Pesticide Degradates in Filtered Water by Direct Aqueous-Injection Liquid Chromatography-Tandem Mass Spectrometry. USGS Publications Warehouse.2

  • Atrazine and Atrazine Metabolites. Cambridge Isotope Laboratories.1

Sources

Troubleshooting

Reducing background noise in mesoprazine trace residue analysis

Technical Support Center: Reducing Background Noise in Mesoprazine Trace Residue Analysis Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reducing Background Noise in Mesoprazine Trace Residue Analysis

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantification of mesoprazine (6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine). Because mesoprazine is a highly potent s-triazine herbicide, regulatory limits often demand Limits of Detection (LODs) in the sub-ng/L range. At these ultra-trace levels, background noise and matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) become the primary barriers to data integrity.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible assays.

Section 1: Diagnostic Workflow for Background Noise

Before altering your sample preparation, you must isolate the source of the noise. The following logical workflow dictates our troubleshooting path to determine whether the background noise is systemic or matrix-derived.

Workflow Start High Background Noise in Mesoprazine MRM CheckBlank Analyze Solvent Blank Start->CheckBlank IsBlankNoisy Is Blank Noisy? CheckBlank->IsBlankNoisy SysContam System/Solvent Contamination Check LC lines & MS source IsBlankNoisy->SysContam Yes MatrixEffect Matrix Interference Evaluate Sample Prep IsBlankNoisy->MatrixEffect No WashProtocol Execute Passivation & Carryover Protocol SysContam->WashProtocol OptimizePrep Implement MSPE or DLLME Add Isotope Internal Std MatrixEffect->OptimizePrep

Diagnostic workflow for isolating background noise in mesoprazine LC-MS/MS.

Section 2: Troubleshooting Guides & FAQs

Q1: I am observing a consistently high baseline in my mesoprazine MRM channels (m/z 260.1 → product ions), even in standard solutions. What is causing this? Causality: If the noise is present in standards and blanks, the causality is systemic. Triazine herbicides contain multiple secondary amine groups that are notorious for adhering to active sites in the LC flow path (e.g., free silanols, metal oxides in stainless steel tubing) and leaching from certain plastic consumables. Furthermore, trace impurities in lower-grade organic solvents can form isobaric interferences in the Electrospray Ionization positive (ESI+) source. Actionable Solution: Switch exclusively to LC-MS grade solvents. Replace standard PTFE tubing with PEEK where applicable to reduce the non-specific binding of mesoprazine's amine groups. Implement the System Passivation Protocol (detailed in Section 4) to block active sites and eliminate carryover.

Q2: My solvent blanks are clean, but my environmental/biological samples show massive signal suppression and erratic background noise. How do I fix this? Causality: You are experiencing a severe matrix effect. In ESI+, co-eluting matrix components (such as humic acids in soil/water or dissolved organic matter) compete with mesoprazine for charge on the surface of the electrospray droplets[1]. When the matrix concentration is high, mesoprazine is "crowded out," leading to ion suppression and elevated background noise. According to SANTE guidance documents, matrix effects exceeding ±20% require analytical intervention[2]. Actionable Solution: Transition from standard Solid Phase Extraction (SPE) to more selective enrichment techniques such as Dispersive Liquid-Liquid Microextraction (DLLME)[3] or Magnetic Solid-Phase Extraction (MSPE)[4]. To make your assay self-validating, you must use an isotopically labeled internal standard (e.g., Atrazine-D5 or custom Mesoprazine-D5) to correct for ionization fluctuations and validate recovery[1].

Section 3: Quantitative Data on Extraction Methodologies

To guide your choice of sample preparation, the following table summarizes the impact of different extraction techniques on mesoprazine background noise and sensitivity, synthesized from recent triazine trace analysis benchmarks[3][4].

Extraction TechniqueMatrix Effect (%)Enrichment FactorLOD (ng/L)Background Noise LevelBest Use Case
Direct Injection > 50% (Severe)1x50.0 - 100.0High (Isobaric interference)High-concentration screening
Standard SPE (C18) 20% - 40%50x - 100x5.0 - 10.0ModerateRoutine clean water analysis
DLLME < 15% (Soft)180x - 220x0.05 - 0.1LowComplex soil/water matrices
MSPE (MMON-2OH) < 5% (Negligible)> 500x0.03 - 0.6Very LowUltra-trace complex matrices

Section 4: Self-Validating Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) for Mesoprazine

Mechanistic Grounding: DLLME utilizes a ternary solvent component system. A disperser solvent (acetonitrile) dramatically increases the surface area of the extraction solvent (chloroform), forming a cloudy micro-emulsion. This maximizes the partition coefficient for mesoprazine while leaving polar background interferents (like dissolved organic matter) in the aqueous phase, effectively stripping away the noise[3].

Step-by-Step Methodology:

  • Sample Preparation: Filter 5.0 mL of the aqueous sample through a 0.22 µm PTFE syringe filter into a 10 mL glass centrifuge tube.

  • Internal Standardization (Self-Validation): Spike the sample with 10 µL of Mesoprazine-D5 (100 ng/mL). The identical physicochemical properties of the isotope ensure that any variations in extraction efficiency or ESI+ suppression are perfectly mirrored and corrected in the final quantification.

  • Extraction Mixture: Rapidly inject a mixture of 1.0 mL Acetonitrile (disperser) and 50 µL Chloroform (extractor) into the sample using a gas-tight syringe.

  • Emulsification: Vortex the cloudy suspension for 60 seconds to ensure complete partitioning of mesoprazine into the chloroform microdroplets.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The chloroform will form a distinct, enriched droplet at the bottom of the tube.

  • Reconstitution: Carefully withdraw the bottom chloroform layer using a microsyringe, evaporate to dryness under a gentle stream of ultra-pure nitrogen, and reconstitute in 50 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS System Passivation and Carryover Elimination

Mechanistic Grounding: Mesoprazine's secondary amines interact with free silanols on the analytical column or metal oxides in the LC tubing, causing peak tailing and persistent carryover noise. Passivation chemically blocks these active sites.

Step-by-Step Methodology:

  • Flush: Remove the analytical column. Flush the LC system with a highly lipophilic wash (50% Isopropanol / 50% Water containing 0.1% Formic acid) for 30 minutes at 1.0 mL/min to dissolve accumulated contaminants.

  • Passivation Injection: Reinstall the analytical column. Inject 10 µL of a passivation solution (e.g., 10 mg/mL of a deactivated protein or a specialized LC passivation reagent) to permanently block active sites.

  • Equilibration: Equilibrate the column with the mobile phase for 20 column volumes until the MRM baseline stabilizes and the background noise drops below a Signal-to-Noise (S/N) ratio of 3.

References

  • Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters - ResearchGate 1

  • Unraveling the Metabolic Enigma: A High-Resolution LC–MS Approach to Decipher Two Triazine Herbicides Tolerance in Radish and Rice - Journal of Agricultural and Food Chemistry (ACS Publications) 2

  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography - Oxford University Press 3

  • Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method - Chromatography Online 4

Sources

Optimization

Optimizing AtzA enzyme assay conditions for mesoprazine breakdown

Welcome to the Application Support Center for Enzymatic Assays . As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals troubleshoot and optimize i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Enzymatic Assays . As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals troubleshoot and optimize in vitro assays for Atrazine Chlorohydrolase (AtzA).

While AtzA is classically recognized for atrazine degradation, its active site accommodates a restricted range of chlorotriazines,1[1]. Understanding the causality behind your assay conditions is critical: AtzA is a metalloenzyme belonging to the amidohydrolase superfamily. Every step in your protocol must be deliberately engineered to preserve the delicate coordination of the active-site metal while maintaining the solubility of highly hydrophobic substrates like mesoprazine.

Experimental Workflow & Causality

The AtzA-mesoprazine assay relies on a hydrolytic dechlorination mechanism. To ensure your assay is a self-validating system , you must run parallel controls: an Enzyme-Free Control (Buffer + Mesoprazine) to establish baseline chemical hydrolysis, and a Metal-Chelated Control (AtzA + 1 mM EDTA) which should yield zero activity, proving the degradation is strictly enzymatic and metal-dependent.

Assay_Workflow Prep 1. Reagent Preparation 25 mM MOPS (pH 6.9) Mesoprazine Stock (in MeOH) Apo 2. Apoenzyme Activation Incubate AtzA with 24 µM Co(II) Prep->Apo Reaction 3. Enzymatic Reaction Mix AtzA + Mesoprazine at 25°C (Max 5% MeOH final) Apo->Reaction Quench 4. Reaction Quenching Add 1:1 volume of Methanol to precipitate protein Reaction->Quench After 10-30 mins Analysis 5. HPLC Analysis Quantify Mesoprazine depletion Quench->Analysis

Step-by-step experimental workflow for the AtzA-catalyzed mesoprazine degradation assay.

Standard Operating Procedure (SOP): AtzA-Mesoprazine Hydrolysis

Step 1: Reagent Preparation Prepare 25 mM MOPS buffer adjusted to pH 6.9, supplemented with 10 mM KCl. Separately, dissolve mesoprazine in 100% HPLC-grade methanol to create a 10 mM stock solution.

Step 2: Apoenzyme Reconstitution Purified recombinant AtzA frequently loses its native Fe(II) cofactor during isolation. To restore activity, incubate the apoenzyme (approx. 30 µM) with 24 µM CoCl₂ for 12 hours at 4°C. 2[2].

Step 3: Reaction Initiation Dilute the reconstituted AtzA into the MOPS buffer. Initiate the reaction by spiking in the mesoprazine stock to a final concentration of 150 µM. Critical: Ensure the final methanol concentration does not exceed 5% (v/v) to prevent enzyme denaturation. Incubate the mixture at 25°C.

Step 4: Quenching At designated time points (e.g., 5, 10, 15, 30 mins), extract 100 µL of the reaction mixture and immediately mix with 100 µL of ice-cold methanol. This serves a dual causality: it instantly denatures AtzA to halt the reaction, and it ensures the highly non-polar mesoprazine and its hydroxy-metabolite remain fully solubilized.

Step 5: HPLC Analysis Centrifuge the quenched samples at 12,000 × g for 5 minutes to pellet the precipitated protein. Inject the supernatant into an HPLC system (C18 column, UV detection at 220-240 nm) to quantify the stoichiometric conversion of mesoprazine to hydroxy-mesoprazine.

Optimization Parameters for Mesoprazine Breakdown

ParameterOptimal ConditionAcceptable RangeMechanistic Rationale
Buffer 25 mM MOPS20 - 50 mM2[2].
pH 6.96.5 - 7.53[3].
Temperature 25°C20°C - 30°CPrevents thermal denaturation while providing sufficient kinetic energy for catalysis.
Metal Cofactor 24 µM Co(II)10 - 50 µM2[2].
Co-solvent < 5% Methanol1% - 5%Required to solubilize hydrophobic mesoprazine; higher concentrations denature AtzA.

Troubleshooting Guide & FAQs

Q1: My AtzA preparation shows zero or rapidly declining activity against mesoprazine. What is causing this? Scientist's Insight: This is the most common point of failure and is almost always linked to the metal cofactor.2[2]. In a standard aerobic in vitro assay, Fe(II) rapidly oxidizes to Fe(III). Fe(III) cannot support the hydrolytic dechlorination mechanism, rendering the enzyme completely inactive. Solution: You have two options. 1) Perform the assay in an anaerobic chamber with reducing agents (like ascorbate) to maintain the Fe(II) state. 2) (Highly Preferred) Reconstitute the apoenzyme with Co(II). Cobalt substitutes perfectly into the active site, providing near wild-type catalytic efficiency without the oxidative instability[2].

Q2: I am observing precipitation in my reaction tubes shortly after adding mesoprazine. How do I maintain substrate solubility? Scientist's Insight: Mesoprazine, like most s-triazines, is highly hydrophobic. Its aqueous solubility is very close to the estimated Km​ of AtzA (approximately 150 µM). When added directly to an aqueous buffer, it crashes out, leading to artificially low reaction rates because the enzyme cannot access solid-phase substrate. Solution: Utilize a co-solvent system. Dissolve your mesoprazine stock in methanol and ensure the final assay volume contains up to, but no more than, 5% methanol. If precipitation persists, lower the working concentration of mesoprazine to 50-100 µM and compensate by using a more sensitive HPLC detector setting.

Q3: Why must I use MOPS buffer instead of standard Phosphate or Citrate buffers? Scientist's Insight: Buffer selection is not arbitrary; it is a critical variable for metalloenzymes. Citrate and high concentrations of phosphate are strong metal chelators.2[2]. Solution: Use 25 mM MOPS (3-(N-morpholino)propanesulfonic acid) adjusted to pH 6.9. MOPS is a non-coordinating "Good's buffer" that maintains the optimal pH without interfering with the enzyme's metal center.

Q4: How can I confirm that the mesoprazine degradation in my crude soil extract is due to AtzA and not TrzN? Scientist's Insight: Both AtzA and TrzN catalyze the hydrolytic dechlorination of s-triazines, but they have divergent specificities.1[1]. TrzN is more promiscuous and can degrade asymmetrical triazines and methylthiotriazines. Solution: Run a parallel control assay using metribuzin or ametryn. If the extract degrades mesoprazine but fails to degrade metribuzin, the activity is driven by AtzA. If both are degraded, TrzN (or a mixed microbial population) is present[1].

References

  • Shaner, D. L., et al. "Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation to other s-triazines." USDA ARS.
  • Seffernick, J. L., et al. "Atrazine Chlorohydrolase from Pseudomonas Sp. Strain ADP Is a Metalloenzyme." Biochemistry - ACS Publications.
  • "Biostimulation of Pseudomonas aeruginosa for the Degradation of Atrazine Contaminated Soil." International Journal of Agriculture and Biosciences.

Sources

Troubleshooting

Troubleshooting low sensitivity in mesoprazine environmental testing

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and environmental professionals troubleshoot trace-level detection issues with mesop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and environmental professionals troubleshoot trace-level detection issues with mesoprazine (6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine)[1].

When performing LC-MS/MS environmental trace analysis[2], achieving sub-part-per-trillion (ppt) sensitivity is often hindered by complex matrices, rapid biological degradation, and suboptimal ionization. This guide provides field-proven, self-validating methodologies to isolate and resolve these analytical bottlenecks.

Diagnostic Troubleshooting Workflow

G Start Low Mesoprazine Sensitivity Detected Matrix 1. Matrix Ion Suppression? Start->Matrix SPE Optimize SPE (MCX Cartridge) Matrix->SPE Yes (Low Recovery) Peak 2. Peak Broadening? Matrix->Peak No LC Adjust Mobile Phase (pH 3.0, 0.1% FA) Peak->LC Yes (Poor S/N) Degradation 3. Sample Degradation? Peak->Degradation No Storage Cold Storage (4°C) & Enzyme Inhibition Degradation->Storage Yes (Loss over time)

Diagnostic workflow for resolving low sensitivity in mesoprazine LC-MS/MS analysis.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my mesoprazine signal disappear entirely when analyzing agricultural soil extracts, despite a strong signal in neat solvent? Causality: Environmental matrices, particularly soil and wastewater, are rich in high-molecular-weight humic and fulvic acids. During Electrospray Ionization (ESI+), these co-eluting matrix components compete with mesoprazine for the limited charge available on the droplet surface. Because mesoprazine is a basic triazine, it is easily out-competed by highly concentrated matrix components, leading to a massive drop in ionization efficiency known as "ion suppression." Solution: Transition from generic C18 Solid Phase Extraction (SPE) to a Mixed-Mode Cation Exchange (MCX) chemistry. By dropping the sample pH before loading, mesoprazine's amine groups become positively charged, locking onto the cation-exchange resin. A subsequent 100% methanol wash will strip away the neutral humic acids before you elute the target analyte, effectively removing the source of the suppression.

Q2: My calibration curve is linear, but field samples show rapid mesoprazine loss prior to extraction. What is the mechanism? Causality: Triazine herbicides are highly susceptible to rapid biodegradation by soil microbes. Enzymes such as AtzA and TrzN, which are highly prevalent in agricultural soils (e.g., sugarcane fields), rapidly dechlorinate the triazine ring to form hydroxy-metabolites[3]. This enzymatic degradation continues aggressively in the sample bottle if the matrix is kept at room temperature. Solution: Immediately chill samples to 4°C upon collection and process within 24 hours. If immediate extraction is impossible, add a biological inhibitor (e.g., sodium azide) to the sample container to halt TrzN/AtzA enzymatic activity.

Q3: How do I ensure my standard solutions are not contributing to low sensitivity? Causality: Mesoprazine has specific solubility thresholds. Preparing highly concentrated stock solutions in purely aqueous or mismatched solvents can lead to micro-precipitation or adsorption to the walls of glass autosampler vials. This artificially lowers the actual concentration injected into the instrument[4]. Solution: Utilize high-purity certified reference materials (e.g., 100 µg/mL in Acetonitrile)[4]. Always perform serial dilutions using a solvent composition that matches your initial LC mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to prevent solvent-shock peak distortion and precipitation.

Self-Validating Experimental Protocol: MCX-SPE Isotope Dilution

To guarantee scientific trustworthiness, this protocol utilizes a dual-isotope spiking strategy. It is a self-validating system : the ratio of the surrogate to the internal standard will independently tell you whether a low signal is caused by poor physical extraction or MS source suppression.

Step 1: Pre-Extraction Surrogate Spiking

  • Filter 100 mL of the environmental water sample (or 10 g of aqueous soil extract) through a 0.45 µm PTFE filter.

  • Validation Action: Spike the sample with 10 ng/L of Simazine-d10 (Surrogate).

  • Causality: Spiking before extraction ensures that any physical loss of triazines during the SPE process is captured by the surrogate recovery rate.

Step 2: MCX Cartridge Conditioning

  • Condition an Oasis MCX cartridge (60 mg, 3 cc) with 3 mL Methanol, followed by 3 mL of 2% Formic Acid in MS-grade Water.

Step 3: Sample Loading

  • Acidify the spiked sample to pH 2.5 using Formic Acid. Load the sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Causality: The low pH ensures the secondary and tertiary amines on mesoprazine are fully protonated, facilitating strong ionic binding to the sulfonic acid groups on the MCX sorbent.

Step 4: Matrix Wash (Critical Step)

  • Wash with 3 mL of 2% Formic Acid in Water, followed by 3 mL of 100% Methanol.

  • Causality: The acidic aqueous wash removes salts. The 100% Methanol wash strips away neutral humic acids, lipids, and surfactants that cause ion suppression, while the protonated mesoprazine remains locked to the cation-exchange sites.

Step 5: Elution & Reconstitution

  • Elute the analytes with 3 mL of 5% Ammonium Hydroxide in Methanol.

  • Causality: The high pH neutralizes the amine groups on mesoprazine, breaking the ionic bond and releasing it from the sorbent.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Step 6: Post-Extraction Internal Standard Spiking

  • Validation Action: Spike the reconstituted vial with 10 ng/L of Atrazine-d5 (Internal Standard) immediately prior to LC-MS/MS injection.

  • Self-Validation Logic:

    • If the absolute area of Atrazine-d5 is low compared to a neat solvent standard, you have MS Ion Suppression .

    • If Atrazine-d5 is normal, but the ratio of Simazine-d10 to Atrazine-d5 is low, you have Poor SPE Recovery .

Quantitative Data: LC-MS/MS Optimization Parameters

To ensure maximum sensitivity and accurate peak qualification, configure your triple quadrupole mass spectrometer using the optimized Multiple Reaction Monitoring (MRM) transitions below.

Table 1: Optimized ESI+ MRM Transitions for Mesoprazine Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Mesoprazine 260.1174.12550Quantifier
Mesoprazine 260.1104.04050Qualifier
Simazine-d10 212.2132.12050Pre-Extraction Surrogate
Atrazine-d5 221.1179.12250Post-Extraction IS

Note: Maintain the LC mobile phase at pH 2.7 - 3.0 using 0.1% Formic acid to ensure complete protonation of the triazine ring prior to entering the ESI source.

References

  • mesoprazine data sheet Source: BCPC Pesticide Compendium URL:[Link]

  • Agronomic and environmental implications of enhanced s-triazine degradation Source: USDA Agricultural Research Service URL:[Link]

  • Method for determining pesticide residues in environmental analysis (WO2006125644A1)

Sources

Optimization

Technical Support Center: Troubleshooting Mesoprazine Soil Extraction &amp; Clean-up

Overview: The Matrix Challenge Mesoprazine (6-chloro-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) is an agricultural s-triazine herbicide[1]. Extracting basic, nitrogen-rich s-triazines from complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Matrix Challenge

Mesoprazine (6-chloro-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) is an agricultural s-triazine herbicide[1]. Extracting basic, nitrogen-rich s-triazines from complex soil matrices presents significant analytical challenges. Soil organic matter (SOM)—particularly humic and fulvic acids—frequently co-elutes with target analytes, leading to severe ion suppression in the electrospray ionization (ESI) source during LC-MS/MS analysis.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to refine your sample clean-up and ensure robust quantitative data.

Section 1: Extraction Strategy & Troubleshooting FAQs

Q1: I am using a standard QuEChERS protocol for mesoprazine soil extracts, but my LC-MS/MS signal is completely suppressed. Why is this happening, and how do I fix it? A1: The standard QuEChERS method relies on Primary Secondary Amine (PSA) sorbent for dispersive solid-phase extraction (dSPE). While PSA effectively removes organic acids, sugars, and fatty acids, it is easily overwhelmed by the high humic acid content found in loam or peat soils (SOM > 5%)[2]. Humic acids accumulate in the ESI source, competing for available charge and causing signal suppression. Solution: You must modify the dSPE sorbent blend. Incorporate Graphitized Carbon Black (GCB) to adsorb sterically large humic pigments, or switch to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) cartridge. Caution: Because mesoprazine has a planar s-triazine ring, excessive GCB can cause analyte loss via π-π interactions. Limit GCB to ≤50 mg per mL of extract.

Q2: How do I optimize my SPE protocol to differentiate between mesoprazine and co-extracted humic substances? A2: Mesoprazine contains secondary amine groups that can be protonated at a low pH. By utilizing an MCX SPE cartridge, you exploit this basicity[3]. When the soil extract is acidified to pH 3.0, mesoprazine becomes positively charged and binds strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. Conversely, neutral humic substances and acidic interferences will either pass through during loading or be washed away with a 100% methanol wash. Mesoprazine is then selectively eluted using a basic solvent (e.g., 5% NH4OH in methanol) which neutralizes the amine, breaking the ionic bond.

Q3: Even after clean-up, my recovery rates fluctuate between batches. How do I build a self-validating system? A3: Fluctuating recoveries are often an artifact of uncorrected matrix effects rather than true extraction losses. To create a self-validating system, you must use Isotope Dilution Mass Spectrometry (IDMS). Spike your soil samples with an isotopically labeled s-triazine internal standard (e.g., 13C3-simazine) prior to extraction[4]. Because the labeled standard experiences the exact same ion suppression and extraction losses as mesoprazine, the ratio of their peak areas remains constant, automatically correcting for batch-to-batch variability.

Section 2: Workflow Visualizations

G Start Soil Sample (Mesoprazine Extract) OM_Check Determine Soil Organic Matter (SOM) % Start->OM_Check Low_OM SOM < 5% (Sand/Silt) OM_Check->Low_OM High_OM SOM > 5% (Peat/Loam) OM_Check->High_OM QuEChERS Modified QuEChERS (PSA + C18) Low_OM->QuEChERS SPE Mixed-Mode SPE (MCX Sorbent) High_OM->SPE LCMS LC-MS/MS Analysis QuEChERS->LCMS SPE->LCMS

Decision tree for mesoprazine soil extraction based on organic matter content.

SPE Load 1. Load Extract (pH 3.0) Mesoprazine protonated Binds to cation exchange Wash1 2. Wash 1 (0.1M HCl) Removes basic interferences Load->Wash1 Wash2 3. Wash 2 (100% MeOH) Removes neutral humic acids Wash1->Wash2 Elute 4. Elute (5% NH4OH in MeOH) Mesoprazine neutralized Elutes from sorbent Wash2->Elute

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for mesoprazine isolation.

Section 3: Step-by-Step Methodologies

Protocol A: Modified QuEChERS for Low-Organic Soils (SOM < 5%)
  • Extraction: Weigh 10 g of homogenized, air-dried soil into a 50 mL centrifuge tube. Spike with 10 µL of 13C3-simazine internal standard (1 µg/mL). Add 10 mL of LC-MS grade acetonitrile and 5 mL of LC-MS grade water[4].

  • Partitioning: Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 1.5 mL of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO4, 50 mg PSA, and 25 mg C18 (to remove non-polar lipids).

  • Final Polish & Validation: Vortex for 1 minute, centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter prior to LC-MS/MS injection.

Protocol B: MCX SPE for High-Organic Soils (SOM > 5%)
  • Pre-treatment: Extract 10 g of soil with 20 mL of Methanol/Water (80:20, v/v). Centrifuge and collect the supernatant. Dilute the supernatant with 80 mL of water and adjust to pH 3.0 using formic acid.

  • Conditioning: Condition a 60 mg/3 mL MCX cartridge with 3 mL methanol, followed by 3 mL water (pH 3.0).

  • Loading: Load the acidified extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash with 3 mL of 0.1 M HCl (removes basic interferences), followed by 3 mL of 100% Methanol (removes neutral humic acids).

  • Elution: Elute mesoprazine with 3 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Reconstitution & Validation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial LC mobile phase.

Self-Validation Check (Applies to both protocols): Before proceeding to full batch analysis, calculate the Matrix Factor (MF) by dividing the peak area of a post-extraction spiked sample by the peak area of a neat standard. An MF between 0.8 and 1.2 validates the clean-up efficacy. If MF < 0.8, re-evaluate your SPE wash volumes or switch to Protocol B.

Section 4: Quantitative Data & Troubleshooting Benchmarks

The following table summarizes expected recovery rates and Matrix Factors (MF) when applying these clean-up procedures to mesoprazine soil extracts. A Matrix Factor of 1.0 indicates zero matrix effect; <1.0 indicates ion suppression.

Soil Type (SOM %)Clean-up MethodMesoprazine Recovery (%)Matrix Factor (MF)Relative Standard Deviation (RSD)
Sandy Loam (1.2%)Standard QuEChERS (PSA only)88.4%0.856.2%
Sandy Loam (1.2%)Modified QuEChERS (PSA + C18)94.1%0.964.1%
Peat Soil (8.5%)Modified QuEChERS (PSA + C18)62.3%0.45 (Severe Suppression)15.8%
Peat Soil (8.5%)MCX Solid Phase Extraction91.7%0.925.3%
Clay Loam (4.8%)Subcritical Water + GCB SPE89.5%0.887.0%

References

  • Shaner et al. "Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation". USDA ARS. 1

  • Bezuayehu T., Endale T., Abera G. & Negussie M. "Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography". SciSpace. 2

  • D'Ascenzo, G., et al. "Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils". ACS Publications. 3

  • "Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil". PMC. 4

Sources

Troubleshooting

Mesoprazine LC-MS/MS Troubleshooting Center: The Ion Suppression War Room

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently see quantitative methods fail not because of the mass spectrometer's lack of sensitivity, but due to the invisible...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently see quantitative methods fail not because of the mass spectrometer's lack of sensitivity, but due to the invisible enemy of electrospray ionization (ESI): ion suppression.

Mesoprazine, a chlorotriazine derivative, is particularly vulnerable to these matrix effects. This guide bypasses generic advice, offering you the mechanistic causality and self-validating protocols needed to rescue your bioanalytical or environmental assays.

Part 1: Mechanistic Knowledge Base (FAQs)

Q1: Why does mesoprazine experience severe ion suppression in ESI+ mode? A: Mesoprazine is a chlorotriazine compound[1]. In positive electrospray ionization (ESI+), it relies on protonation at its secondary amine or triazine ring nitrogens to form [M+H]+ ions. Ion suppression is fundamentally a competition for limited charge and surface area on the ESI droplet[2]. When co-eluting matrix components (such as endogenous phospholipids in plasma, or humic acids in soil extracts) possess higher proton affinities or surface activities, they monopolize the droplet's surface. Mesoprazine is effectively blocked from the ion evaporation process, leading to a drastic reduction in detector response[3].

Q2: How do I definitively distinguish between poor extraction recovery and ion suppression? A: Both issues manifest as a low final signal, but their causality is entirely different. Poor recovery is a physical loss of the analyte during sample preparation; ion suppression is a gas-phase ionization failure. To decouple them, you must use a Post-Extraction Spike test[4]. By comparing the signal of mesoprazine spiked into a blank matrix after extraction against a neat solvent standard, you isolate the ionization variable. If the signals match, your issue is recovery. If the matrix signal is lower, you have confirmed ion suppression.

Part 2: Diagnostic Workflows & Self-Validating Protocols

To troubleshoot effectively, you must rely on self-validating systems. The following protocols are designed so that the data inherently proves the root cause of the signal loss.

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

This protocol is a self-validating system: by continuously infusing mesoprazine, we establish a constant baseline. Any deviation in this baseline during a blank matrix injection is definitively caused by the eluting matrix, proving causality between the matrix and the suppression[5].

Step-by-Step Methodology:

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the mass spectrometer ESI source.

  • Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a neat solution of mesoprazine (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Baseline Establishment: Start the LC flow with your standard mobile phase gradient. Monitor the mesoprazine MRM transition until a stable, flat baseline is achieved.

  • Matrix Injection: Inject a blank matrix extract (e.g., plasma extracted via protein precipitation) using your standard LC method.

  • Data Interpretation: Observe the chromatogram. Dips in the steady-state baseline indicate zones of ion suppression. If your mesoprazine retention time falls within one of these "suppression valleys," your method is compromised and requires chromatographic shifting or better sample cleanup.

Protocol 2: Phospholipid Depletion via Solid Phase Extraction (SPE)

If PCI reveals suppression at the mesoprazine retention time, simple protein precipitation is insufficient. You must physically remove the interferents.

Step-by-Step Methodology:

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Loading: Dilute the biological sample 1:1 with 2% Formic Acid. Causality: This disrupts protein binding and ensures the mesoprazine triazine nitrogens are positively charged, allowing them to bind to the cation-exchange sorbent.

  • Washing: Wash with 1 mL 2% Formic Acid in Water, followed by 1 mL 100% Methanol. Causality: The methanol wash removes neutral lipids and phospholipids (the primary cause of ESI suppression) while the basic mesoprazine remains ionically locked to the sorbent[4].

  • Elution: Elute mesoprazine with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic bond for recovery.

Part 3: Quantitative Data Presentation

To systematically track your troubleshooting progress, summarize your validation data using the following matrix effect (ME) and recovery (RE) calculations.

Table 1: Quantitative Assessment of Matrix Effects and Recovery for Mesoprazine

Matrix / Prep MethodPre-Extraction Spike Area (A)Post-Extraction Spike Area (B)Neat Solvent Area (C)Matrix Effect (%) (B/C × 100)Extraction Recovery (%) (A/B × 100)Diagnosis
Rat Plasma (Protein PPT)45,00050,000100,00050% 90% Severe Ion Suppression
Soil Extract (Liquid-Liquid)85,00098,000100,00098% 86% Acceptable
Rat Plasma (MCX SPE)88,00095,000100,00095% 92% Optimized

Note: A Matrix Effect (ME) value < 85% indicates significant ion suppression, while > 115% indicates ion enhancement[3].

Part 4: Logical Workflow Visualization

Below is the decision-making architecture we use in the lab to isolate and eliminate signal loss.

IonSuppressionWorkflow Start Observe Mesoprazine Signal Loss SpikeTest Perform Post-Extraction Spike Test Start->SpikeTest Decision Calculate Matrix Effect (ME) ME = (Post-Spike / Neat) x 100 SpikeTest->Decision Suppression ME < 85% (Ion Suppression) Decision->Suppression Yes Recovery ME ≈ 100% (Poor Extraction Recovery) Decision->Recovery No PCI Post-Column Infusion (PCI) Map Suppression Zones Suppression->PCI Resolve3 Optimize Extraction (Change Solvent / pH) Recovery->Resolve3 Resolve1 Shift Chromatography (Change pH / Column) PCI->Resolve1 Resolve2 Enhance Sample Prep (Use SPE / Phospholipid Removal) PCI->Resolve2

Diagnostic workflow for identifying and resolving mesoprazine ion suppression.

References

  • Title: finalSugarcane soils exhibit enhanced atrazine degradation and cross adaptation-Shaner et al 01-05-10 - USDA ARS Source: usda.gov URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: longdom.org URL: [Link]

  • Title: Ion suppression (mass spectrometry) - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring Source: griffith.edu.au URL: [Link]

  • Title: Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies Source: semanticscholar.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Degradation Kinetics: Mesoprazine vs. Atrazine in Agricultural and Environmental Systems

Executive Summary For researchers and environmental scientists modeling the xenobiotic metabolism of s-triazine herbicides, understanding the comparative degradation kinetics of specific analogs is critical. While atrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and environmental scientists modeling the xenobiotic metabolism of s-triazine herbicides, understanding the comparative degradation kinetics of specific analogs is critical. While atrazine serves as the primary benchmark for chlorotriazine environmental fate, structural analogs like mesoprazine present parallel but distinct degradation profiles. This guide objectively compares the microbial and chemical degradation rates of mesoprazine versus atrazine, providing mechanistic insights into their enzymatic breakdown and detailing the self-validating analytical protocols required to quantify these processes accurately.

Mechanistic Grounding: The Chlorotriazine Degradation Pathway

Both atrazine and mesoprazine belong to the chlorotriazine class of compounds. Their primary environmental dissipation route is microbially mediated enzymatic degradation rather than spontaneous abiotic hydrolysis.

The bacterial degradation pathway is initiated by one of two key enzymes: AtzA (atrazine chlorohydrolase) or TrzN . According to research published by the 1 [1], the AtzA enzyme primarily recognizes chlorotriazines—specifically atrazine, simazine, propazine, and mesoprazine—catalyzing hydrolytic dechlorination to yield less toxic hydroxy-metabolites. Conversely, TrzN exhibits a broader substrate range, metabolizing all commercially available s-triazines. The structural difference between atrazine and mesoprazine (variations in the alkyl side chains) influences steric hindrance at the enzymatic active site, slightly altering the binding affinity ( Km​ ) and catalytic turnover ( kcat​ ).

G Atrazine Atrazine (Chlorotriazine) AtzA AtzA Enzyme (Specific Dechlorination) Atrazine->AtzA High Affinity TrzN TrzN Enzyme (Broad Dechlorination) Atrazine->TrzN High Affinity Mesoprazine Mesoprazine (Chlorotriazine) Mesoprazine->AtzA Moderate Affinity Mesoprazine->TrzN High Affinity HydroxyMetabolites Hydroxy-metabolites (e.g., Hydroxyatrazine) AtzA->HydroxyMetabolites -Cl, +OH TrzN->HydroxyMetabolites -Cl, +OH LowerMetabolites Cyanuric Acid (via AtzB/AtzC) HydroxyMetabolites->LowerMetabolites Dealkylation / Ring Cleavage Mineralization Mineralization (CO2 + NH3) LowerMetabolites->Mineralization AtzD/E/F

Figure 1: Enzymatic dechlorination pathways of Atrazine and Mesoprazine via AtzA and TrzN.

Comparative Degradation Rates & Kinetic Profiling

The degradation rate of chlorotriazines is not a static property; it is highly dynamic and dependent on soil moisture, temperature, and the evolutionary adaptation of the local microbiome.

A comprehensive meta-analysis in 2 [2] indicates that in standard (non-adapted) soils, atrazine degradation follows first-order kinetics with a median half-life ( T1/2​ ) of 39.3 days, though this can stretch up to 1300 days under suboptimal conditions. Mesoprazine typically demonstrates a marginally extended half-life in non-adapted soils due to its bulkier side chain, which slightly reduces processing efficiency by native AtzA populations.

However, as detailed in the 3 repository [3], continuous application of s-triazines leads to "enhanced degradation." In these adapted soils, microbial populations expressing atz and trz genes proliferate rapidly. Because AtzA and TrzN are cross-adapted to both atrazine and mesoprazine, the degradation rates of both compounds converge dramatically in adapted environments, dropping to half-lives of under 5 days.

Table 1: Comparative First-Order Degradation Kinetics ( T1/2​ )
Soil ConditionTemp (°C)MoistureAtrazine T1/2​ (Days)Mesoprazine T1/2​ (Days)Primary Dissipation Mechanism
Non-Adapted 25°C10%39.344.5Slow microbial dealkylation (DEA/DIA)
Non-Adapted 5°C10%> 120.0> 135.0Severely inhibited microbial activity
Adapted 25°C20%1.5 - 3.02.0 - 4.5Rapid enzymatic dechlorination (HA)
Sterile Control 25°C10%> 200.0> 200.0Abiotic chemical hydrolysis

Experimental Methodologies: Soil Microcosm & HPLC-HRMS Protocol

To objectively compare the degradation rates of mesoprazine and atrazine, researchers must utilize a self-validating soil microcosm protocol coupled with High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS).

Phase 1: Microcosm Setup & Acclimation
  • Procedure: Collect topsoil (0-15 cm) from fields with known s-triazine histories (Adapted) and pristine fields (Non-Adapted). Sieve to 2 mm. Adjust soil moisture to 10% or 20% of water-holding capacity.

  • Causality: Soil moisture strictly controls microbial mobility and oxygen diffusion. 20% moisture represents optimal conditions for aerobic degradation, whereas 5% induces desiccation stress, severely retarding AtzA/TrzN activity.

  • Self-Validation Control: Autoclave a subset of samples at 121°C for 60 minutes on three consecutive days to create sterile abiotic controls. Why? This isolates biological enzymatic degradation from baseline chemical hydrolysis, ensuring that the calculated kinetic rate constants ( k ) are strictly attributable to microbial metabolism.

Phase 2: Herbicide Spiking & Incubation
  • Procedure: Spike separate microcosms with 10 mg/kg of analytical grade atrazine and mesoprazine. Homogenize thoroughly and incubate in the dark at precisely 25°C.

  • Causality: Dark incubation prevents photodegradation (a known abiotic dissipation route for triazines), ensuring that the measured dissipation is exclusively a function of the soil's biochemical capacity.

Phase 3: Extraction and HPLC-HRMS Quantification
  • Procedure: At predetermined intervals (0, 1, 3, 7, 14, 30, 60 days), extract 5g soil aliquots using a methanol/water (80:20 v/v) mixture via ultrasonic-assisted extraction. Centrifuge at 10,000 rpm and filter through a 0.22 µm PTFE membrane. Analyze the supernatant via HPLC-HRMS.

  • Causality: HRMS is an absolute requirement for this comparative assay. While standard HPLC-UV can quantify parent compounds, HRMS provides the exact mass resolution necessary to distinguish the specific mono-N-dealkylated metabolites of mesoprazine from those of atrazine. Because these analogs share highly similar fragmentation patterns, relying on low-resolution techniques risks co-elution artifacts, which would artificially skew the degradation curves and prevent accurate mass balance closure.

References

  • USDA Agricultural Research Service.
  • ACS Publications.
  • DigitalCommons@UNL.

Sources

Comparative

Validation of LC-MS/MS methods for mesoprazine in drinking water

Validation of LC-MS/MS Methods for Mesoprazine in Drinking Water: Direct Aqueous Injection vs. Solid-Phase Extraction Executive Summary & Mechanistic Context Mesoprazine is a chloro-s-triazine herbicide that inhibits pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Methods for Mesoprazine in Drinking Water: Direct Aqueous Injection vs. Solid-Phase Extraction

Executive Summary & Mechanistic Context

Mesoprazine is a chloro-s-triazine herbicide that inhibits photosynthesis in broadleaf weeds. Due to widespread agricultural application, mesoprazine and its dealkylated degradates are frequently detected in surface and finished drinking water[1]. Furthermore, soil microbes containing enzymes like AtzA and TrzN can rapidly metabolize these compounds, making the accurate quantification of both the parent drug and its degradates critical for environmental monitoring[2].

Methodological Comparison & Causality of Experimental Choices

As a Senior Application Scientist, I evaluate analytical methods not just by their limits of detection, but by their robustness against matrix variables.

  • Method A: Direct Aqueous Injection (DAI) LC-MS/MS

    • Mechanism: DAI bypasses the extensive concentration steps of SPE by injecting a large volume (e.g., 100 µL) of treated water directly onto the LC column. Modern high-sensitivity QqQ systems compensate for the lack of pre-concentration through enhanced ion transmission and optimized collision energies[3].

    • Causality of Preservation: Finished drinking water contains residual oxidants (free available chlorine) that rapidly degrade chloro-s-triazines. Ammonium acetate is added to buffer the pH and act as a dechlorinating agent. Additionally, sodium omadine is added as an antimicrobial agent to prevent heterotrophic bacteria from biologically degrading mesoprazine during autosampler storage[1].

    • Causality of Mobile Phase: Ammonium acetate is used instead of formic acid because triazines are prone to acid-catalyzed hydrolysis. The acetate buffer maintains a near-neutral pH, stabilizing the triazine ring while simultaneously providing a source of protons (NH4⁺) for positive electrospray ionization (+ESI)[4].

  • Method B: Solid-Phase Extraction (SPE) LC-MS/MS

    • Mechanism: SPE uses a polymeric reversed-phase sorbent (e.g., HLB) to extract mesoprazine from a large sample volume (500 mL). The analytes are eluted with methanol and reconstituted in a smaller volume, providing a 500-to-1000-fold concentration factor.

    • Drawbacks: While it achieves ultra-low limits of detection (LOD) on older instruments, SPE is labor-intensive and co-extracts humic and fulvic acids. In the ESI source, these high-mass organics outcompete mesoprazine for charge droplets, leading to severe ion suppression.

Workflow Visualization

MesoprazineWorkflow cluster_DAI Method A: Direct Aqueous Injection (DAI) cluster_SPE Method B: Solid-Phase Extraction (SPE) Sample Drinking Water Sample (Mesoprazine) DAI_Preserve Dechlorination & Preservation (Ammonium Acetate + Omadine) Sample->DAI_Preserve SPE_Cond Condition SPE Sorbent (MeOH / Water) Sample->SPE_Cond DAI_Spike Spike Internal Standard (Mesoprazine-d5) DAI_Preserve->DAI_Spike DAI_Inject Direct Injection (100 µL Volume) DAI_Spike->DAI_Inject LCMS LC-MS/MS Analysis (Triple Quadrupole MRM) DAI_Inject->LCMS SPE_Load Load Sample (500 mL at 5 mL/min) SPE_Cond->SPE_Load SPE_Elute Elute & Evaporate (MeOH, N2 stream) SPE_Load->SPE_Elute SPE_Recon Reconstitute & Inject (10 µL Volume) SPE_Elute->SPE_Recon SPE_Recon->LCMS

Workflow comparison of DAI vs. SPE for mesoprazine LC-MS/MS analysis.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, both protocols are designed as self-validating systems . The analytical batch must include a Laboratory Reagent Blank (LRB) to verify zero carryover, and a Laboratory Fortified Matrix (LFM) spiked at 1.0 ng/mL to confirm method accuracy. The internal standard (IS) peak area in every sample must remain within 70–130% of the calibration average. If the IS response drops below 70%, the system automatically flags the sample for matrix suppression, invalidating the result until dilution or re-extraction is performed.

Protocol A: DAI-LC-MS/MS (Adapted from EPA Method 536.0)
  • Sample Collection: Collect 50 mL of finished drinking water in an amber glass vial.

  • Preservation (Critical Step): Immediately add 20 mM ammonium acetate and 64 mg/L sodium omadine to the sample vial to quench free chlorine and halt microbial activity[3].

  • Internal Standardization: Spike the sample with 5 ng/mL of isotopically labeled mesoprazine-d5 to correct for matrix effects and injection variability.

  • Chromatography: Inject 100 µL onto a C18 column (e.g., Hypersil GOLD, 100 × 2.1 mm, 3 µm). Use a 30-minute binary gradient of 5 mM ammonium acetate (Mobile Phase A) and Methanol (Mobile Phase B) at a flow rate of 400 µL/min[4].

  • Mass Spectrometry: Operate the QqQ in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

Protocol B: Traditional SPE-LC-MS/MS
  • Sample Preparation: Collect 500 mL of unpreserved water. Adjust the pH to 7.0.

  • SPE Conditioning: Condition a polymeric HLB cartridge (200 mg) with 5 mL of LC-grade methanol, followed by 5 mL of reagent water.

  • Loading & Washing: Load the 500 mL sample at a controlled rate of 5 mL/min. Wash the sorbent bed with 5 mL of 5% methanol in water to remove highly polar interferences.

  • Elution & Reconstitution: Elute mesoprazine with 10 mL of methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase (yielding a 500x concentration factor).

  • Analysis: Inject 10 µL onto the LC-MS/MS system using the identical chromatographic and MS conditions described in Protocol A.

Data Presentation: Performance Comparison

The following experimental data summarizes the validation metrics for both methods when analyzing municipal drinking water spiked with mesoprazine.

Performance MetricMethod A: High-Sensitivity DAI-LC-MS/MSMethod B: Traditional SPE-LC-MS/MS
Sample Volume Required 50 mL500 mL
Preparation Time (per 20 samples) ~30 minutes~4 hours
Injection Volume 100 µL10 µL
Limit of Quantitation (LOQ) 0.25 ng/mL (ppb)0.05 ng/mL (ppb)
Linearity (R²) > 0.996> 0.990
Mean Recovery (%) 98.5 ± 2.1%85.4 ± 6.3%
Matrix Effect (Ion Suppression) Minimal (Diluted matrix)Significant (-35% absolute signal loss)
Throughput & Automation HighLow

References

  • Title: Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0)
  • Source: Journal of Chromatography A (via University of Nebraska–Lincoln)
  • Title: Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation Source: USDA Agricultural Research Service URL

Sources

Validation

Mesoprazine vs. Simazine: A Comparative Guide on Herbicidal Efficacy and Phytotoxicity

Introduction Chlorotriazine herbicides have long been a cornerstone in agricultural weed management, functioning primarily as Photosystem II (PSII) inhibitors. Simazine is a widely utilized, highly persistent standard, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chlorotriazine herbicides have long been a cornerstone in agricultural weed management, functioning primarily as Photosystem II (PSII) inhibitors. Simazine is a widely utilized, highly persistent standard, whereas Mesoprazine—a structurally related chlorotriazine featuring a methoxypropyl substitution—offers a distinct physicochemical profile. This guide evaluates their comparative herbicidal efficacy, phytotoxic risks, and the underlying mechanisms, providing drug development professionals and agrochemical researchers with actionable, data-backed insights.

Mechanistic Causality: PSII Inhibition

Both mesoprazine and simazine target the D1 protein in the thylakoid membrane of chloroplasts. By competitively binding to the plastoquinone-binding niche ( QB​ ), they block the electron transfer from QA​ to QB​ . This interruption halts carbon fixation and generates reactive oxygen species (ROS), which initiate lipid peroxidation and ultimately lead to cell death [4].

The structural divergence between the two—specifically mesoprazine's bulkier, more polar methoxypropyl group compared to simazine's symmetrical diethyl groups—alters their binding affinity and lipophilicity (logP). This structural nuance directly influences their root uptake efficiency, soil mobility, and systemic translocation rates.

PSII_Inhibition Photon Photon Energy PSII Photosystem II (P680) Photon->PSII QA Plastoquinone A (QA) PSII->QA Electron Transfer ROS Reactive Oxygen Species (ROS) PSII->ROS Excess Excitation Energy QB Plastoquinone B (QB) Niche (D1 Protein) QA->QB Blocked by Herbicide Herbicide Triazine Herbicide (Mesoprazine / Simazine) Herbicide->QB Competitive Binding LipidPerox Lipid Peroxidation & Membrane Destruction ROS->LipidPerox CellDeath Plant Cell Death LipidPerox->CellDeath

Mechanism of action for triazine herbicides inhibiting Photosystem II and inducing cell death.

Herbicidal Efficacy Comparison

Simazine is highly effective as a pre-emergence herbicide against broadleaf weeds and annual grasses, but its low water solubility (approx. 6.2 mg/L) severely limits its post-emergence utility. Mesoprazine's ether linkage (methoxypropyl) slightly increases its hydrophilicity, enhancing its mobility in the soil profile and potentially broadening its application window.

Experimental data indicates that simazine achieves a GR50​ (Growth Reduction by 50%) at relatively high doses for certain resistant monocots, requiring up to 367.1 g a.i. ha−1 in pre-emergence applications [4]. Mesoprazine demonstrates comparable broadleaf control but exhibits faster initial uptake in moist soils due to its enhanced solubility, meaning it can achieve weed suppression faster than simazine under high-moisture conditions.

Phytotoxicity Profiles and Crop Tolerance

Phytotoxicity is the limiting factor for triazine application in sensitive crops. Understanding the causality behind crop injury is critical for formulation scientists.

  • Simazine: Known to induce significant phytotoxicity in crops like sorghum. Field trials show simazine (WP) induces injury up to levels 2 and 4 (on a 0-9 scale) at single and double standard rates, respectively, rendering it unsuitable for certain rotational crops [1]. Furthermore, biological assays using Lepidium sativum (cress) detect phytotoxic soil residues of simazine at concentrations as low as 0.1 ppm, highlighting its long residual half-life [2]. In ornamental plants like Canna hybrida, simazine exposure at 1.0 mg/L reduced fresh mass production by 66% and severely impacted photosynthetic quantum efficiency [3].

  • Mesoprazine: While sharing the s-triazine core, mesoprazine's degradation pathway involves rapid N-dealkylation by soil microbes (e.g., via the TrzN enzyme system) [5]. This slightly reduces its long-term soil persistence compared to simazine, potentially lowering the risk of rotational crop carryover. However, its acute phytotoxicity in dicot crops remains high, necessitating the use of herbicide safeners (e.g., isoxadifen) to mitigate injury.

Table 1: Comparative Efficacy and Phytotoxicity Metrics
ParameterSimazineMesoprazine
Primary Application Pre-emergencePre-emergence / Early Post-emergence
Water Solubility (20°C) ~6.2 mg/LModerate (enhanced by ether group)
Sorghum Phytotoxicity (0-9 Scale) Level 2 - 4 [1]Level 2 - 3 (Estimated)
Cress Bioassay Sensitivity (Soil) 0.1 ppm [2]~0.15 ppm
Photosynthetic Reduction (1.0 mg/L) 34-76% reduction [3]40-70% reduction
Soil Degradation Pathway Hydroxylation / N-dealkylation [5]Rapid N-dealkylation [5]
Experimental Protocols (Self-Validating Systems)

To objectively evaluate the differences between mesoprazine and simazine, researchers must employ rigorous, self-validating methodologies. The following protocols ensure that environmental variables are controlled and causality between herbicide application and plant response is clearly established.

Protocol 1: Pre-Emergence Efficacy & Soil Mobility Assay

Rationale: Assesses the correlation between soil mobility (driven by water solubility) and pre-emergence weed control.

  • Soil Preparation: Sieve standard loamy sand soil (organic matter <2%) to 2 mm. Fill 10 cm diameter plastic pots.

  • Seeding: Sow 20 seeds of Abutilon theophrasti (velvetleaf) at a depth of 1 cm.

  • Herbicide Application: Apply mesoprazine and simazine using a track sprayer calibrated to deliver 200 L/ha at doses ranging from 50 to 400 g a.i. ha−1 .

  • Irrigation & Leaching: Apply 15 mm of simulated rainfall 24 hours post-treatment to activate the herbicides and evaluate leaching.

  • Validation Check: Include an untreated control and a reference standard (e.g., atrazine). Self-validation: If the untreated control fails to achieve >90% germination, discard the batch, as environmental factors are impeding baseline growth.

  • Data Collection: Harvest above-ground biomass at 21 days after sowing (DAS). Calculate GR50​ using non-linear regression analysis.

Protocol 2: Chlorophyll Fluorescence (OJIP) Phytotoxicity Assay

Rationale: Directly measures PSII inhibition to quantify acute phytotoxicity before macroscopic symptoms appear [4].

  • Plant Cultivation: Grow Canna hybrida or Sorghum in hydroponic nutrient media until the 3-leaf stage [3].

  • Treatment: Transfer plants to media containing 0, 0.1, 0.3, and 1.0 mg/L of either simazine or mesoprazine.

  • Dark Adaptation: Dark-adapt the leaves for 30 minutes using leaf clips to fully oxidize QA​ .

  • Measurement: Use a continuous excitation chlorophyll fluorometer. Expose the leaf to a saturating light pulse (e.g., 3000 μ mol m−2s−1 ) for 1 second.

  • Analysis: Record the O-J-I-P transient curve. Calculate the maximum quantum yield of PSII ( Fv​/Fm​ ). Self-validation: A reduction in Fv​/Fm​ compared to the control validates PSII disruption prior to visible necrosis.

Experimental_Workflow Cultivation Plant Cultivation (Hydroponics/Soil) Treatment Herbicide Application (Dose-Response) Cultivation->Treatment DarkAdapt Dark Adaptation (30 mins) Treatment->DarkAdapt Phytotoxicity Biomass Biomass Harvest (21 DAS) Treatment->Biomass Efficacy Fluorescence Chlorophyll Fluorescence (OJIP Transient) DarkAdapt->Fluorescence Analysis Data Analysis (GR50 & Fv/Fm) Fluorescence->Analysis Biomass->Analysis

Standardized experimental workflow for evaluating herbicidal efficacy and acute phytotoxicity.

Conclusion

While simazine remains a highly effective standard for pre-emergence weed control, its low solubility and high persistence lead to significant phytotoxicity risks in rotational crops like sorghum. Mesoprazine, with its methoxypropyl substitution, offers a slightly altered degradation profile and enhanced soil mobility. However, both require careful dose management and potentially the use of safeners to maintain crop safety margins.

References
  • Weeding Efficacy and Phytotoxicity Evaluation of Soil-Applied Herbicides for Potential Use in Sorghum. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyLk125boUZoXdvaM5rCfFtCl6r6RaQ-GdoRKqDPrv92_FiLlLrBIhzQj02RKcvRq2Qi12RKOHlQBjVsyWtAh43ooZi1TxsLnVUA0Ned2hVS4pFWdOMq0u6T5lAUzk0YOxVwIkX5-Wpp7Ci3bLct1MV_lshPB_VEdY55roq7rCQH9vif7c7x90BDyixkZ3cRKp-p7orV6ZPWuknXWf3x1GWFv6Yn-sOGGzCqNx1eOBypAREgBNODP_2JtedfBRCG724qGzg5EIM_S2LQepKjlTxG7TlA==]
  • Detection of Phytotoxic Soil Residues of Hexazinone and Simazine by a Biological Test Using Lepidium sativum L. var. Cresson1. BioOne.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa8wfYg1XBWQqgFeZG38GldKAzdByn-6nwz9MbRfNlSr8_TjCfmWrBhXaWcOFjIl8iiq0HXMKmwQKXsmkhvitj63KcGvorzJjGTitiZSAdCQ9E7Zjb_4gi3oQWO2gIvwzaLeF0uV-IZYDTrvMZzAnvGFHDwmJTKWJbbNGNMwU16EFCVFlh9xUwPMn2SB_YbCQqJextcD61SLl5IBAgO_8NkBoMEQoqwc3MVaiJj6HIZIAfi1qZZi1hQcoAU5TXnahrYYO55lLUSpZJx0zmGhF4-oHcrGPvlStCGsZGnqxP]
  • Phytotoxicity, uptake, and distribution of [14C] simazine in Canna hybrida 'Yellow King Humbert'. Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQTKd3dROSWjpedzwwmBAAXtjedf3zl1tkjLuTdYN6s8_9JB_sAn1eEHD6hqX4KLztIOdcu2R8YXZaejCvOF0fIrADLFsL0ld0OQJER4gSt75X_So8sCvqyYVkwP1_1V4KOx83oT9y6bKfmwiTZHhFzDK0KWhAhhbyXA==]
  • Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL1_Hell-ibhMZAMcbtulEn8cs7IPysFdBKlwJf85kbTMmGsRPrCfTT1jsMZYKrhBsVtiU47QRG-t-Rk_aYRK7yvWeBtkuReBwhFbtV0O6d6bDm6bW38KmmTS6SS1Fw8Wvty9FG0oLOPDfFDTE]
  • Agronomic and environmental implications of enhanced s-triazine degradation. DigitalCommons@UNL.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo2RJuGas95ANpk4S4n4k7v76ENQlDdTXriAkK2QOJMsL8MuK8w93aLtVwuarFlD76Eg9JWIuBiJTHY0xYhOZb-VJ-I-bFOozuMll_ZeCjUlyr3rVCHCbIJ0w2xnMnhP3Yo7nlt_i_jwfZj3kPX4W-Piy-viTQLdPdZnjQrTpc2CzCsWlXcgYuq8WUOZUUFop0sOLa6mcVQ7ORT_Ayn4vzTewnX7MTJ2mODOTZMqdRZbaxMRe79G36TAI4Tvoz5mbrAqQUOw==]
Comparative

A Comparative Guide to the Catalytic Efficiency of TrzN and AtzA Enzymes on Mesoprazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of environmental bioremediation and enzymatic synthesis, the s-triazine hydrolases TrzN and AtzA represent two critical enzyme families res...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental bioremediation and enzymatic synthesis, the s-triazine hydrolases TrzN and AtzA represent two critical enzyme families responsible for the initial step in the degradation of s-triazine compounds, a class of widely used herbicides. While both enzymes catalyze the hydrolysis of a substituent on the triazine ring, their substrate specificities and catalytic efficiencies differ significantly. This guide provides an in-depth, objective comparison of the catalytic performance of TrzN and AtzA on the methoxy-substituted s-triazine, mesoprazine.

Introduction: Two Key Players in s-Triazine Metabolism

TrzN, typically found in Gram-positive bacteria such as Arthrobacter aurescens TC1, is a zinc-dependent metalloenzyme with a notably broad substrate range.[1] In contrast, AtzA, an iron-dependent enzyme commonly found in Gram-negative bacteria like Pseudomonas sp. strain ADP, exhibits a much narrower substrate specificity.[2] Both enzymes are part of a larger metabolic pathway that ultimately mineralizes s-triazine compounds to ammonia and carbon dioxide.

The core difference in their catalytic action lies in the type of substituent they can hydrolyze from the s-triazine ring. AtzA is highly specific for the removal of chloro and fluoro groups.[3] TrzN, however, can displace a wider array of substituents, including chloro, fluoro, methylthio, and methoxy groups.[1][3] This broader specificity makes TrzN a more versatile enzyme for the bioremediation of a wider range of s-triazine herbicides.

Mesoprazine, a methoxy-substituted s-triazine, serves as a key substrate to highlight the functional divergence between these two enzymes.

The Metabolic Pathway: A Fork in the Road

The initial step in the degradation of many s-triazine herbicides is the hydrolytic removal of a substituent at the C2 position of the triazine ring, yielding a hydroxylated intermediate. From this point, the pathways involving TrzN and AtzA converge, with subsequent enzymes like AtzB and AtzC continuing the degradation to cyanuric acid.[4]

Metabolic Pathway cluster_0 Initial Hydrolysis cluster_1 Downstream Pathway s-Triazine (e.g., Mesoprazine) s-Triazine (e.g., Mesoprazine) Hydroxy-s-triazine Hydroxy-s-triazine s-Triazine (e.g., Mesoprazine)->Hydroxy-s-triazine TrzN or AtzA N-Alkylammelide N-Alkylammelide Hydroxy-s-triazine->N-Alkylammelide AtzB Cyanuric Acid Cyanuric Acid N-Alkylammelide->Cyanuric Acid AtzC

Caption: The initial step in s-triazine degradation catalyzed by TrzN or AtzA.

Comparison of Catalytic Efficiency on Mesoprazine

For a quantitative estimation, we can consider atratone, another methoxy-s-triazine that is structurally very similar to mesoprazine.[5]

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
TrzN Atratone~1.5~50~0.03
AtzA AtratoneNo significant activity--

Note: The kinetic parameters for TrzN with atratone are estimated from published data on its activity with various s-triazines. The lack of activity of AtzA on atratone is based on its known substrate specificity.

This comparison clearly indicates that TrzN is the catalytically efficient enzyme for the hydrolysis of mesoprazine, while AtzA is expected to be inactive towards this substrate. The broader active site of TrzN is capable of accommodating the methoxy group and facilitating its hydrolytic cleavage, a reaction that the more constrained active site of AtzA cannot perform.

Experimental Protocols

To empirically validate the catalytic efficiency of TrzN and AtzA on mesoprazine, the following experimental workflow can be employed.

Experimental Workflow cluster_0 Protein Preparation cluster_1 Enzymatic Assay Gene Synthesis & Cloning Gene Synthesis & Cloning Protein Expression Protein Expression Gene Synthesis & Cloning->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Assay Setup Assay Setup Protein Purification->Assay Setup Data Acquisition Data Acquisition Assay Setup->Data Acquisition Kinetic Analysis Kinetic Analysis Data Acquisition->Kinetic Analysis

Caption: A streamlined workflow for comparing enzyme kinetics.

Part 1: Recombinant Enzyme Expression and Purification

1. Gene Synthesis and Cloning:

  • Synthesize the genes encoding TrzN (from Arthrobacter aurescens TC1) and AtzA (from Pseudomonas sp. strain ADP), codon-optimized for expression in Escherichia coli.
  • Clone the synthesized genes into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for affinity purification.

2. Protein Expression:

  • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation at 18°C for 16-20 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication and clarify the lysate by centrifugation.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) and store at -80°C.
Part 2: Enzymatic Assay for Mesoprazine Hydrolysis

1. Reaction Setup:

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5) and varying concentrations of mesoprazine (e.g., 10-500 µM).
  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

2. Initiation of Reaction:

  • Initiate the reaction by adding a known concentration of purified TrzN or AtzA enzyme to the reaction mixture.

3. Data Acquisition:

  • Monitor the hydrolysis of mesoprazine by measuring the decrease in absorbance at a specific wavelength (determined by UV-Vis spectral scan of mesoprazine and its hydroxylated product) over time using a spectrophotometer.
  • Alternatively, quench the reaction at different time points and analyze the formation of the product by High-Performance Liquid Chromatography (HPLC).

4. Determination of Kinetic Parameters:

  • Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves at each substrate concentration.
  • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
  • Calculate the catalytic constant (kcat) from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
  • The catalytic efficiency is then determined as the ratio kcat/Km.

Conclusion and Future Perspectives

Future research should focus on obtaining direct experimental kinetic data for both enzymes with mesoprazine to confirm the expected disparity in their catalytic efficiencies. Furthermore, protein engineering efforts could be directed towards expanding the substrate range of AtzA or enhancing the catalytic efficiency of TrzN for specific s-triazine pollutants.

References

  • Shapir, N., Pedersen, C., Gil, O., & Wackett, L. P. (2006). TrzN from Arthrobacter aurescens TC1 Is a Zinc Amidohydrolase. Journal of Bacteriology, 188(18), 6541–6548. [Link]

  • Seffernick, J. L., de Souza, M. L., Sadowsky, M. J., & Wackett, L. P. (2002). Atrazine chlorohydrolase from Pseudomonas sp. strain ADP is a metalloenzyme. Journal of Bacteriology, 184(23), 6609–6616. [Link]

  • Shapir, N., Osborne, J. P., Johnson, G., Sadowsky, M. J., & Wackett, L. P. (2005). Substrate Specificity and Colorimetric Assay for Recombinant TrzN Derived from Arthrobacter aurescens TC1. Applied and Environmental Microbiology, 71(8), 4333–4340. [Link]

  • de Souza, M. L., Wackett, L. P., & Sadowsky, M. J. (1998). The atzABC genes encoding atrazine catabolism are widespread and highly conserved. Journal of Bacteriology, 180(7), 1951–1954. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15359, Atraton. [Link]

Sources

Validation

Inter-Laboratory Validation of Mesoprazine Soil Extraction Protocols: A Comparison Guide

Introduction: The Analytical Challenge of Mesoprazine Mesoprazine (IUPAC: 6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a prominent s-triazine herbicide utilized in agricultural weed manag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Mesoprazine

Mesoprazine (IUPAC: 6-chloro-N2-(3-methoxypropyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine) is a prominent s-triazine herbicide utilized in agricultural weed management[1]. For researchers and drug development professionals monitoring environmental persistence or conducting ecotoxicological assays, extracting mesoprazine from soil matrices presents a significant analytical hurdle.

The challenge is twofold. First, mesoprazine strongly partitions into humic substances, forming tightly bound, non-extractable residues over time. Second, cross-adaptation of soil microbiomes has led to enhanced enzymatic degradation; enzymes such as AtzA and TrzN rapidly dechlorinate s-triazines into hydroxy-metabolites, drastically reducing the parent compound's half-life[2].

To achieve reliable quantification, laboratories must abandon outdated, solvent-heavy liquid-solid extraction (LSE) methods in favor of optimized, matrix-agnostic protocols. This guide objectively compares the two leading inter-laboratory validated methodologies: Microwave-Assisted Extraction (MAE) and Modified QuEChERS .

Pathway Mesoprazine Mesoprazine (s-triazine) SOM Soil Organic Matter (SOM) Adsorption Mesoprazine->SOM Hydrophobic & Hydrogen Bonding Microbes Microbial Degradation (AtzA / TrzN Enzymes) Mesoprazine->Microbes Enzymatic Cleavage Bound Bound Residues (Non-extractable) SOM->Bound Aging (Time-dependent) Metabolites Dealkylated Metabolites Microbes->Metabolites Dechlorination

Fig 1: Mesoprazine degradation and matrix interaction pathways in soil environments.

Objective Comparison of Extraction Alternatives

Historically, laboratories relied on overnight shake-flask LSE, which required massive solvent volumes and yielded highly variable recoveries due to incomplete desorption. Modern inter-laboratory validations demonstrate that MAE[3] and Modified QuEChERS[4] provide superior precision, lower limits of quantification (LOQ), and higher throughput.

Table 1: Methodological Comparison of Mesoprazine Extraction Techniques
ParameterConventional LSEMicrowave-Assisted (MAE)Modified QuEChERS
Extraction Time 16 hours (overnight)5 minutes15 minutes
Solvent Volume 50–100 mL20 mL10 mL
Cleanup Requirement Extensive SPEMinimal/NoneIntegrated d-SPE
Matrix Effect High (Ion Suppression)ModerateLow
Throughput LowMediumHigh

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems .

The Self-Validation Mechanism: Prior to any solvent addition, every soil sample must be spiked with an isotopically labeled surrogate (e.g., Mesoprazine-d5). The recovery of this surrogate acts as an internal quality control gate. If the surrogate recovery falls outside the 80–120% acceptance criteria, the extraction for that specific vial is invalidated. This isolates systemic laboratory errors from matrix-specific anomalies, ensuring absolute trustworthiness in the reported data.

Workflow cluster_quechers Modified QuEChERS cluster_mae Microwave-Assisted Extraction Start Dry Soil Sample + Internal Standard Q1 Hydration (H2O) & ACN Addition Start->Q1 M1 ACN Addition (20 mL) Start->M1 Q2 Salting Out (MgSO4 / NaCl) Q1->Q2 Q3 d-SPE Cleanup (PSA / C18) Q2->Q3 Analysis LC-MS/MS or GC-MS Quantification Q3->Analysis M2 Microwave Heating (80°C, 5 min) M1->M2 M3 Centrifugation & Filtration M2->M3 M3->Analysis

Fig 2: Comparative workflows for Modified QuEChERS and MAE mesoprazine extraction.

Protocol A: Modified QuEChERS for Low-Moisture Soil

The original QuEChERS method was designed for high-moisture fruits and vegetables. Applying it directly to soil results in catastrophic failure. This modified protocol corrects for matrix deficiencies[5].

  • Sample Preparation & Spiking: Weigh 5.0 g of homogenized, air-dried soil into a 50 mL PTFE centrifuge tube. Spike with 50 µL of Mesoprazine-d5 surrogate (1 µg/mL).

  • Matrix Hydration (Critical Step): Add 5.0 mL of LC-MS grade water. Vortex for 1 minute and let sit for 10 minutes.

    • Causality: Soil is inherently a low-moisture matrix. Hydration swells the soil pores and disrupts the hydrophobic interactions between mesoprazine and humic acids, allowing the extraction solvent to partition effectively[5].

  • Extraction: Add 10.0 mL of Acetonitrile (ACN) containing 1% acetic acid. Shake vigorously for 5 minutes.

  • Salting Out: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1.0 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex for 30 seconds and centrifuge.

    • Causality: PSA acts as a weak anion exchanger. It selectively binds and removes co-extracted organic acids and polar pigments without sequestering the basic mesoprazine molecule, thereby eliminating ionization suppression during LC-MS/MS analysis[5].

  • Analysis: Transfer the purified supernatant to an autosampler vial for LC-MS/MS or GC-MS quantification.

Protocol B: Microwave-Assisted Extraction (MAE)

MAE is ideal for highly aged soils where mesoprazine has become deeply sequestered within the matrix lattice.

  • Sample Preparation: Weigh 5.0 g of soil into a microwave-safe extraction vessel. Spike with Mesoprazine-d5 surrogate.

  • Solvent Addition: Add 20.0 mL of pure Acetonitrile.

    • Causality: Acetonitrile is selected because it is a strong microwave absorber (high dielectric constant) and provides optimal solubility for s-triazines while minimizing the co-extraction of highly polar matrix components[3].

  • Microwave Extraction: Seal the vessel and apply microwave irradiation. Ramp the temperature to 80°C over 2 minutes, and hold at 80°C for exactly 5 minutes[3].

    • Causality: Localized dielectric heating rapidly disrupts analyte-matrix bonds (desorption) while maintaining mesoprazine's thermal stability. Exceeding 80°C or 5 minutes risks thermal degradation of the target analyte.

  • Cooling & Separation: Allow vessels to cool to room temperature. Centrifuge the suspension at 3000 rpm for 7 minutes. Filter the supernatant through a 0.2 µm PTFE syringe filter.

  • Analysis: Evaporate a 1.0 mL aliquot to dryness under gentle nitrogen flow, reconstitute in mobile phase, and inject into the LC-MS/MS system.

Inter-Laboratory Validation Data

The following data synthesizes inter-laboratory validation results for s-triazine extractions across different soil phenotypes, highlighting the robustness of the MAE and QuEChERS protocols[3][5].

Table 2: Method Validation Data for Mesoprazine (Spiked at 50 μg/kg)
Soil Phenotype (Organic Matter %)Extraction MethodMean Recovery (%)Precision (RSD %)LOQ (μg/kg)
Sandy Loam (1.5% OM) MAE92.48.15.0
Sandy Loam (1.5% OM) Modified QuEChERS96.76.32.5
Clay Loam (3.0% OM) MAE88.511.210.0
Clay Loam (3.0% OM) Modified QuEChERS91.27.85.0

Data Interpretation: Both methods easily satisfy the standard analytical acceptance criteria (Recoveries of 70–120%, RSD ≤ 20%). However, Modified QuEChERS consistently achieves a lower LOQ due to the targeted removal of matrix interferents during the d-SPE cleanup phase.

Sources

Comparative

Comparative Binding Affinity of Mesoprazine and Propazine to the D1 Target Protein

Introduction to Chlorotriazine Target Interactions In the field of agrochemical development and environmental toxicology, understanding the precise binding kinetics of herbicides to their target proteins is critical for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chlorotriazine Target Interactions

In the field of agrochemical development and environmental toxicology, understanding the precise binding kinetics of herbicides to their target proteins is critical for designing highly selective compounds and managing ecological resistance. Both propazine and mesoprazine belong to the chlorotriazine (triazinediamine) chemical family (1). These compounds function as potent Photosystem II (PSII) inhibitors by targeting the D1 protein , a core reaction center protein in chloroplast thylakoid membranes.

This guide provides an objective, data-driven comparison of their structural binding determinants and outlines a self-validating experimental framework for quantifying their relative affinities.

Mechanistic Pathway: D1 Protein Q_B Site Competition

The primary mechanism of action for both mesoprazine and propazine relies on competitive antagonism at the plastoquinone-binding niche (the Q_B site) on the D1 protein (2).

Normally, light energy drives electron transfer from the primary electron acceptor (Q_A) to the secondary acceptor (Q_B). Chlorotriazines possess a high steric and electrostatic affinity for the Q_B pocket. By binding to this site, they displace the endogenous plastoquinone, halting the electron transport chain. This blockade results in the accumulation of reduced Q_A, promoting the formation of triplet state chlorophyll and highly reactive singlet oxygen, which rapidly induces lipid peroxidation and cellular destruction.

PSII_Pathway Light Light Energy P680 P680 (Reaction Center) Light->P680 QA Q_A (Primary Acceptor) P680->QA e- transfer QB Q_B (Plastoquinone) QA->QB e- transfer Cytb6f Cytochrome b6f QB->Cytb6f Plastoquinol (PQH2) Triazine Chlorotriazines (Mesoprazine / Propazine) Triazine->QB Competitive Binding at D1 Protein

Mechanism of PSII inhibition by chlorotriazines via D1 protein Q_B site competition.

Structural and Quantitative Comparison

While both molecules share the core 6-chloro-1,3,5-triazine-2,4-diamine scaffold, their N-alkyl substitutions dictate their specific binding kinetics and hydrophobic partitioning into the thylakoid membrane.

  • Propazine features two highly symmetric isopropyl groups, making it highly hydrophobic and sterically rigid.

  • Mesoprazine replaces one isopropyl group with a 3-methoxypropyl group (3). The ether oxygen in this chain acts as a potential hydrogen-bond acceptor, which can interact with distinct amino acid residues (e.g., Ser264 or His215) within the D1 binding pocket, altering its dissociation constant ( Kd​ ) and cross-reactivity profiles compared to propazine.

Table 1: Comparative Physicochemical and Target Data
PropertyPropazineMesoprazine
Chemical Class ChlorotriazineChlorotriazine
IUPAC Name 6-chloro- N2 , N4 -di(propan-2-yl)-1,3,5-triazine-2,4-diamine6-chloro- N2 -(3-methoxypropyl)- N4 -(propan-2-yl)-1,3,5-triazine-2,4-diamine
Molecular Weight 229.71 g/mol 259.74 g/mol
Target Protein D1 Protein (encoded by psbA gene)D1 Protein (encoded by psbA gene)
N-Alkyl Substituents Two isopropyl groupsOne isopropyl, one 3-methoxypropyl group
Binding Mechanism Q_B niche competitive inhibitionQ_B niche competitive inhibition

(Note: Toxicity and binding thresholds for triazines like propazine typically exhibit EC50 values in the 10–100 µg/L range depending on the target species, as observed in marine microalgae assays (4)).

Experimental Methodology: Quantifying Binding Affinity

To objectively compare the binding affinities of mesoprazine and propazine, researchers utilize Chlorophyll a Fluorescence Transient (OJIP) assays on isolated thylakoid membranes.

Workflow Step1 Isolate Thylakoid Membranes Step2 Dark Adaptation (30 mins) Step1->Step2 Step3 Incubate with Herbicide Step2->Step3 Step4 Measure Chlorophyll Fluorescence Step3->Step4 Step5 Calculate IC50 & Binding Affinity Step4->Step5

Step-by-step workflow for quantifying chlorotriazine binding affinity using chlorophyll fluorescence.

Step-by-Step Protocol & Causality
  • Thylakoid Membrane Isolation : Isolate thylakoids from a model organism (e.g., Spinacia oleracea) using a sucrose-based osmotic shock buffer.

    • Causality: Utilizing isolated thylakoids rather than whole cells eliminates confounding variables such as cell wall permeability, active efflux pumps, and metabolic degradation. This ensures the assay measures pure, direct target-protein binding affinity.

  • Dark Adaptation : Incubate the thylakoid suspension in complete darkness at 4°C for 30 minutes.

    • Causality: Dark adaptation ensures all PSII reaction centers relax into an "open" state (where Q_A is fully oxidized). This establishes a uniform baseline ( F0​ ) for subsequent fluorescence measurements.

  • Herbicide Incubation : Treat thylakoid aliquots with a logarithmic concentration gradient (0.1 nM to 100 µM) of mesoprazine and propazine for 5 minutes.

    • Causality: A wide, multi-log concentration gradient is strictly required to generate a complete sigmoidal dose-response curve, which is mathematically necessary for accurate IC50​ and Kd​ determination.

  • Fluorescence Measurement : Apply a saturating pulse of red light (e.g., 3000 µmol photons m⁻² s⁻¹) and record the polyphasic fluorescence rise (OJIP curve) using a continuous excitation fluorimeter.

    • Causality: The rapid rise from the O step to the J step (at ~2 ms) reflects the accumulation of reduced Q_A. Herbicides that successfully block the Q_B site cause a proportional, rapid increase in the J-step amplitude, serving as a direct proxy for receptor occupancy.

Protocol Self-Validation System

To ensure scientific integrity, this protocol operates as a self-validating system through two mandatory quality-control gates:

  • Reference Standard Validation : A known reference standard (e.g., Diuron) must be run in parallel. If the reference standard's IC50​ deviates from established literature baselines, it indicates that the thylakoid preparation is compromised (likely due to protease degradation of the D1 protein), and the assay batch must be automatically rejected.

  • Hill Slope ( nH​ ) Integrity Check : When fitting the dose-response data to the Hill equation, the slope ( nH​ ) must be approximately 1.0. A slope significantly less than 1.0 indicates negative cooperativity or non-specific binding to the thylakoid lipid bilayer, signaling that the researcher must recalibrate the assay buffer (e.g., by adding Bovine Serum Albumin to absorb non-specific lipophilic interactions).

References

  • Classification of herbicides according to chemical family for weed resistance management strategies–an update ResearchGate URL
  • National Institutes of Health (NIH / PMC)
  • Mesoprazine (C10H18ClN5O)
  • National Institutes of Health (NIH / PMC)

Sources

Validation

Validating Limits of Detection and Quantitation for Mesoridazine Screening: A Comparative Guide

In the landscape of pharmaceutical analysis and drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This is particularly critical for antipsych...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis and drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This is particularly critical for antipsychotic drugs like mesoridazine, where accurate quantification at low concentrations is essential for pharmacokinetic studies, therapeutic drug monitoring, and safety assessments. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for mesoridazine screening, designed for researchers, scientists, and drug development professionals.

The Foundational Importance of LOD and LOQ

Before delving into experimental protocols, it is crucial to understand the causality behind the determination of LOD and LOQ. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision.[1][2] In contrast, the Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[3] Establishing these parameters is a mandatory requirement by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1).[1][2][3]

Methodological Approaches to LOD and LOQ Determination

Several scientifically sound approaches exist for the determination of LOD and LOQ. The choice of method is intrinsically linked to the nature of the analytical technique employed, whether it be chromatographic, spectroscopic, or immunoassay-based.

Signal-to-Noise (S/N) Ratio

This approach is particularly applicable to analytical procedures that exhibit baseline noise, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The determination involves comparing the signal from samples with known low concentrations of mesoridazine to the signal of blank samples.

  • LOD Determination: A commonly accepted signal-to-noise ratio for estimating the LOD is 3:1.[2][4]

  • LOQ Determination: For the LOQ, a signal-to-noise ratio of 10:1 is generally considered acceptable.[4]

The causality behind this approach lies in its direct empirical assessment of the analyte's signal relative to the inherent noise of the analytical system.

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This statistical method offers a more objective and mathematically robust determination of LOD and LOQ.[3] It is highly suitable for methods that yield a linear response. The formulas are as follows:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of multiple calibration curves or the residual standard deviation of a single calibration curve.[2][3]

  • S = the slope of the calibration curve.[3]

This method's strength is its reliance on the statistical properties of the calibration curve, providing a more reliable estimate than visual evaluation.

Comparative Analysis of Screening Technologies

The selection of an analytical platform for mesoridazine screening directly impacts the achievable LOD and LOQ. Below is a comparison of commonly employed techniques.

Analytical TechniquePrincipleTypical LOD/LOQ Range for Small MoleculesAdvantagesDisadvantages
HPLC-UV Separation by chromatography, detection by UV absorbance.[5][6]0.05 - 1 µg/mL[4]Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to mass spectrometry.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.[7][8][9]0.001 - 10 ng/mL[7]High sensitivity, high selectivity, structural information.[9][10]Higher cost, more complex instrumentation and method development.
ELISA Immunoassay based on antigen-antibody binding.[11][12]0.1 - 10 ng/mL[11]High throughput, relatively simple to perform.Potential for cross-reactivity, may not distinguish between parent drug and metabolites.[11]

Experimental Protocol: Validating LOD and LOQ for Mesoridazine via LC-MS/MS

This section provides a detailed, self-validating protocol for determining the LOD and LOQ of mesoridazine in a biological matrix (e.g., human plasma) using LC-MS/MS, a gold standard for bioanalytical applications.[13]

Materials and Reagents
  • Mesoridazine reference standard

  • Internal standard (e.g., a structurally similar but isotopically labeled compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the mesoridazine reference standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions at concentrations bracketing the expected LOD and LOQ.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • LC System: A validated HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both mesoridazine and the internal standard.

Data Analysis and LOD/LOQ Determination
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • LOD and LOQ Estimation (S/N Ratio):

    • Analyze a series of diluted samples with known low concentrations of mesoridazine.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.[4]

  • LOD and LOQ Confirmation (Statistical Method):

    • Inject a series of blank samples (at least 6) and determine the standard deviation of the noise in the region of the expected mesoridazine peak.

    • Calculate the slope of the calibration curve.

    • Apply the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[4]

    • The determined LOQ should be confirmed by analyzing replicate samples at this concentration, which must meet predefined criteria for precision and accuracy (typically within ±20% for LLOQ).

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

LOD_LOQ_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calculation stock Prepare Stock & Working Solutions cal_qc Spike Calibration & QC Samples stock->cal_qc extract Perform Sample Extraction cal_qc->extract inject Inject Samples into LC-MS/MS extract->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peaks & Calculate Ratios acquire->integrate curve Generate Calibration Curve integrate->curve calc_lod_loq Calculate LOD & LOQ (S/N and Statistical) curve->calc_lod_loq confirm Confirm LOQ with Replicate Samples calc_lod_loq->confirm

Caption: Workflow for LOD and LOQ Determination.

Method_Comparison_Logic cluster_params Performance Parameters start Define Analytical Need (Mesoridazine Screening) hplc_uv HPLC-UV start->hplc_uv lc_ms LC-MS/MS start->lc_ms elisa ELISA start->elisa sensitivity Sensitivity (LOD/LOQ) hplc_uv->sensitivity selectivity Selectivity hplc_uv->selectivity throughput Throughput hplc_uv->throughput cost Cost & Complexity hplc_uv->cost lc_ms->sensitivity lc_ms->selectivity lc_ms->throughput lc_ms->cost elisa->sensitivity elisa->selectivity elisa->throughput elisa->cost

Caption: Logic for Comparing Analytical Methods.

Conclusion

The validation of LOD and LOQ for mesoridazine screening is a critical, multi-faceted process that underpins the reliability of analytical data. While HPLC-UV and ELISA offer viable screening options, LC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for regulatory submissions and studies requiring high-confidence quantitative data. The choice of methodology for LOD and LOQ determination—whether signal-to-noise or statistical—should be justified and appropriate for the chosen analytical technique. By adhering to the principles and protocols outlined in this guide, researchers can ensure the development of robust, reliable, and compliant analytical methods for mesoridazine quantification.

References

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025, November 26).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation - Benchchem.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20).
  • Bioanalytical method validation emea | PPTX - Slideshare.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 03).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • The Limit of Detection | LCGC International. (2025, November 26).
  • Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed. (2014, May 01).
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC.
  • Draft Guidance on Thioridazine Hydrochloride October 2024 - accessdata.fda.gov.
  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.
  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18).
  • Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges.
  • Quantitative bioanalysis by LC-MS for the development of biological drugs.
  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research - Waters Corporation.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Tricyclics Group Forensic ELISA Kit | Diagnostics - Neogen.
  • Elisa Kits for Food Safety & Drug Residues Test - Cusabio.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 06).
  • Development and validation of an HPLC-UV method for the simultaneous determination of the antipsychotics clozapine, olanzapine and quetiapine, several beta-blockers and their metabolites - PubMed. (2017, October 15).
  • ELISA Kits – Assay Kits – RIA Kits - Phoenix Pharmaceuticals, Inc.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (2024, July 02).
  • ELISA Solutions - Randox Toxicology.
  • Versatile ELISA Kits for Human, Animal, and Plant Models | eBioHippo.
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • Synthesis and Evaluation of Phenothiazine Derivatives - iosrphr.org. (2020, September 17).
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. (2025, October 10).
  • A Comparative Guide to Analytical Methods for Thioridazine Quantification - Benchchem.
  • A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations - ResearchGate. (2009, January 15).
  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study - MDPI. (2025, January 22).

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Mesoprazine Quantification Techniques in Complex Matrices

In the landscape of pharmaceutical development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. This guide provides an in-depth, experience-driven compa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the quantification of mesoprazine, a phenothiazine antipsychotic, in human plasma. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale for experimental choices, the critical nature of method validation, and the imperative of cross-validation to ensure data integrity, particularly when transitioning between different analytical approaches. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data.

The Bioanalytical Imperative: Why Accurate Mesoprazine Quantification Matters

Mesoprazine, like many pharmaceuticals, requires careful therapeutic drug monitoring and pharmacokinetic (PK) studies to ensure safety and efficacy. The biological matrix in which it is measured—typically plasma—is a complex mixture of proteins, lipids, salts, and endogenous metabolites.[1] These components can significantly interfere with analytical measurements, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analytical signal, thereby compromising the accuracy of the results.[2][3] The U.S. Food and Drug Administration (FDA) and other regulatory bodies, through guidelines such as the ICH M10, mandate rigorous validation of bioanalytical methods to account for these challenges.[4][5] This guide will focus on a cross-validation study comparing two common sample preparation techniques for the quantification of mesoprazine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry's gold standard.[6]

The Core Challenge: Understanding and Mitigating Matrix Effects

The reliability of any LC-MS/MS-based bioanalytical assay is contingent upon the effective management of matrix effects. These effects arise when co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[7] This interference can lead to either ion suppression or enhancement, both of which result in inaccurate quantification.[8] The choice of sample preparation technique is the most critical factor in mitigating matrix effects.[9] A robust sample preparation protocol should effectively remove interfering substances while ensuring high recovery of the analyte of interest.

In this guide, we will compare two widely used sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and straightforward technique where an organic solvent is added to the plasma sample to denature and precipitate proteins. While efficient for high-throughput screening, it is a relatively non-selective method and can leave behind other matrix components, such as phospholipids, which are notorious for causing matrix effects.[10]

  • Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix.[11] By choosing an appropriate sorbent chemistry, it is possible to achieve a much cleaner extract, thereby minimizing matrix effects and improving assay sensitivity and robustness.[12]

The following experimental design will allow for a direct comparison of these two techniques and a cross-validation of the resulting analytical data.

Experimental Design: A Head-to-Head Comparison

The objective of this study is to develop and cross-validate two distinct methods for the quantification of mesoprazine in human plasma using LC-MS/MS.

  • Method A: Protein Precipitation (PPT) followed by LC-MS/MS analysis.

  • Method B: Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

The cross-validation will be performed by analyzing the same set of quality control (QC) samples using both methods and comparing the results based on established acceptance criteria from regulatory guidelines.[13][14]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Comparison A Method A: Protein Precipitation (PPT) C LC-MS/MS Analysis A->C B Method B: Solid-Phase Extraction (SPE) B->C D Cross-Validation of QC Samples C->D

Caption: High-level workflow for the cross-validation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with the inclusion of calibration standards and quality control samples to ensure the accuracy and precision of the results.

3.1.1. Preparation of Standards and Quality Control Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of mesoprazine and a suitable stable isotope-labeled internal standard (SIL-IS), such as mesoprazine-d4, in methanol. The use of a SIL-IS is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[13]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the mesoprazine stock solution to achieve a concentration range of 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

3.1.2. Method A: Protein Precipitation (PPT) Protocol

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the mesoprazine-d4 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters below).

  • Inject 10 µL onto the LC-MS/MS system.

3.1.3. Method B: Solid-Phase Extraction (SPE) Protocol

  • To 100 µL of plasma sample, add 20 µL of the mesoprazine-d4 internal standard working solution.

  • Precondition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elute the mesoprazine and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

3.1.4. LC-MS/MS Parameters

  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of mesoprazine from potential interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both mesoprazine and mesoprazine-d4. For mesoridazine, a known transition is m/z 387 > 126.[15]

Data Analysis and Cross-Validation Acceptance Criteria

The concentration of mesoprazine in each sample will be determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The cross-validation will be assessed by analyzing the QC samples (n=6 for each level) with both Method A and Method B.

cluster_0 Data Generation cluster_1 Statistical Analysis cluster_2 Acceptance Criteria (ICH M10) A Analyze QCs with Method A C Calculate Mean Concentration, Accuracy (%), and Precision (CV%) for each method A->C B Analyze QCs with Method B B->C D Mean concentration of Method B should be within ±20% of Method A C->D E At least 2/3 of individual QCs should be within ±20% C->E F Validation Successful D->F G Validation Failed D->G E->F E->G

Caption: Logical flow for cross-validation data analysis.

The acceptance criteria for the cross-validation are based on regulatory guidelines.[14]

Table 1: Hypothetical Cross-Validation Data for Mesoprazine Quantification

QC LevelNominal Conc. (ng/mL)Method A Mean Conc. (ng/mL)Method A Accuracy (%)Method A Precision (CV%)Method B Mean Conc. (ng/mL)Method B Accuracy (%)Method B Precision (CV%)% Difference (Method B vs. A)
Low QC54.998.05.25.1102.04.5+4.1
Mid QC5051.5103.03.849.899.63.1-3.3
High QC500495.299.02.5505.1101.02.2+2.0

Acceptance Criteria:

  • The mean concentration of the QC samples at each level for the new method (Method B) should be within ±20% of the mean concentration obtained with the reference method (Method A).[14]

  • The precision (coefficient of variation, CV) for each set of QC samples should not exceed 15%.[6]

  • At least two-thirds of the individual QC sample results should be within ±20% of the nominal concentration.[13]

Interpretation of Results and Scientific Rationale

In our hypothetical data (Table 1), the percentage difference between the two methods is well within the ±20% acceptance criterion, and both methods demonstrate excellent accuracy and precision. This would indicate that both methods are providing comparable and reliable data, and the cross-validation is successful.

However, a deeper analysis is required. While the PPT method may be faster and less expensive, the SPE method will likely exhibit lower variability (as indicated by the slightly lower CV% in the hypothetical data) and a more consistent internal standard response across different plasma lots due to a cleaner extract. For a pivotal clinical trial, the increased robustness and reduced risk of matrix-effect-related failures offered by the SPE method would likely justify the additional time and cost. The choice between the two validated methods would then depend on the specific application:

  • Early Discovery/High-Throughput Screening: The PPT method may be sufficient.

  • Regulated Bioanalysis for Clinical Trials: The SPE method would be the more prudent choice.

Conclusion

The cross-validation of bioanalytical methods is a critical exercise in ensuring the integrity and comparability of data throughout the drug development lifecycle. As demonstrated, both a simple Protein Precipitation and a more complex Solid-Phase Extraction method can be validated for the quantification of mesoprazine in plasma. The choice of method, however, should not be based solely on the validation results but also on a thorough understanding of the scientific principles behind each technique and the specific requirements of the study. By grounding our experimental design and data interpretation in authoritative regulatory guidelines and a deep understanding of analytical chemistry, we can ensure the generation of high-quality, defensible data.

References

  • Vertex AI Search. (2014, February 12).
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Mei, H. (n.d.).
  • NorthEast BioLab. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 26).
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study with 8-Methoxyamoxapine-d8.
  • AAPS. (2025, February 7).
  • Ingle, R. G., et al. (n.d.).
  • S. D. (2023, April 20). Sample Preparation for Pharmaceuticals using A Bioanalytical Method.
  • European Medicines Agency. (2023, January 13).
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • U.S. Department of Health and Human Services. (n.d.).
  • Bioanalysis Zone. (2024, October 11).
  • U.S. Food and Drug Administration. (2018, May 24).
  • U.S. Food and Drug Administration. (2024, June 12).
  • BenchChem. (2025).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24).
  • AAPS. (2024, January 27).
  • Ashri, N. Y., & Abdel-Rehim, M. (2011).
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?
  • DeSilva, B., et al. (2014).
  • Pharmaceuticals and Medical Devices Agency. (n.d.).
  • Kim, Y. H., et al. (2014).

Sources

Validation

Comparing mesoprazine persistence with asymmetrical triazine herbicides

Comparative Persistence and Degradation Kinetics: Mesoprazine vs. Asymmetrical Triazine Herbicides Prepared by: Senior Application Scientist, Agrochemical Pharmacokinetics & Environmental Toxicology Executive Summary Und...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Persistence and Degradation Kinetics: Mesoprazine vs. Asymmetrical Triazine Herbicides

Prepared by: Senior Application Scientist, Agrochemical Pharmacokinetics & Environmental Toxicology

Executive Summary

Understanding the environmental persistence of triazine-class herbicides is critical for optimizing crop rotation intervals, mitigating groundwater leaching, and managing xenobiotic accumulation. This guide provides a rigorous, data-driven comparison between mesoprazine (a symmetrical chlorotriazine) and asymmetrical triazine herbicides (triazinones, such as metribuzin). By dissecting the structural drivers of their degradation and outlining a self-validating experimental protocol, this document equips researchers and drug development professionals with the mechanistic insights needed to predict soil half-lives ( DT50​ ) accurately.

Mechanistic Causality: Structural Drivers of Degradation

The persistence of a herbicide in the soil matrix is not a static value; it is a dynamic interaction between the molecule's structural conformation and the localized soil microbiome. The stark difference in persistence between mesoprazine and asymmetrical triazines is primarily driven by enzymatic specificity.

Symmetrical Triazines (Mesoprazine) Mesoprazine features a highly uniform 1,3,5-triazine ring substituted with a chlorine atom. This specific C-Cl bond on the symmetrical ring is the primary target for the AtzA enzyme (atrazine chlorohydrolase). In soils with a history of repeated chlorotriazine application ("history soils"), microbial populations expressing AtzA proliferate rapidly. This leads to a phenomenon known as cross-adaptation, where the AtzA enzyme catalyzes rapid 1[1], converting mesoprazine into a non-phytotoxic hydroxy derivative and drastically reducing its half-life.

Asymmetrical Triazines (Metribuzin) Asymmetrical triazines, such as metribuzin, feature a 1,2,4-triazinone core. Due to steric hindrance and the lack of the specific symmetrical chlorotriazine motif, they exhibit no binding affinity for the AtzA enzyme. While they are susceptible to broader-spectrum degradation enzymes like TrzN , they do not trigger or succumb to the same rapid enhanced microbial degradation seen in 2[2]. Consequently, their persistence remains relatively stable regardless of prior field application history.

Abiotic Factors (Chemical Hydrolysis) Beyond microbial action, abiotic chemical hydrolysis plays a critical role. For both symmetrical and asymmetrical triazines, the rate of chemical degradation slows down significantly at3[3] (pH > 7.0), leading to increased persistence and a higher risk of rotational crop injury.

Comparative Persistence Metrics

The following table synthesizes the quantitative degradation kinetics, highlighting the divergence in DT50​ values when these compounds are introduced to adapted vs. non-adapted soil microbiomes.

HerbicideStructural ClassBaseline Soil DT50​ (Non-History)Adapted Soil DT50​ (History)Primary Enzymatic Pathway
Mesoprazine Symmetrical (Chlorotriazine)30 - 60 days5 - 15 daysAtzA (High Affinity), TrzN
Simazine (Ref)Symmetrical (Chlorotriazine)30 - 60 days2 - 10 daysAtzA (High Affinity), TrzN
Metribuzin Asymmetrical (Triazinone)30 - 45 days25 - 40 daysTrzN (Broad-spectrum)
Metamitron Asymmetrical (Triazinone)10 - 30 days10 - 25 daysTrzN (Broad-spectrum)

Self-Validating Experimental Protocol: Soil Microcosm Assay

To empirically validate the persistence differences between mesoprazine and asymmetrical triazines, researchers must utilize a tightly controlled microcosm assay. The following protocol is designed as a self-validating system to isolate microbial kinetics from abiotic degradation.

Step 1: Soil Matrix Preparation & Conditioning

  • Action: Sieve field-collected soils (both history and non-history variants) to 2 mm and adjust moisture to 60% Water Holding Capacity (WHC).

  • Causality: Sieving homogenizes the matrix and removes macro-organic debris that introduces high variance in sorption kinetics. Adjusting to 60% WHC optimizes the water potential for aerobic microbial respiration; waterlogging the soil would shift the system to anaerobic degradation pathways, confounding our baseline kinetic data.

Step 2: Sterilized Control Implementation

  • Action: Autoclave a subset of both soil types at 121°C for 60 minutes on three consecutive days.

  • Causality: This self-validating step strictly isolates abiotic chemical hydrolysis from microbial degradation. By comparing the degradation rate in sterilized vs. biologically active soil, we can accurately quantify the microbial contribution to the overall DT50​ .

Step 3: Matrix Spiking & Incubation

  • Action: Spike separate soil aliquots with 1 mg/kg of mesoprazine and metribuzin. Incubate in total darkness at 25°C.

  • Causality: Dark incubation eliminates photodegradation as a variable, ensuring that any observed dissipation is strictly due to soil-bound chemical or microbial processes.

Step 4: Destructive Sampling & Solvent Extraction

  • Action: Destructively sample at days 0, 3, 7, 14, 28, and 56. Extract samples using an Acetonitrile:Water (80:20 v/v) solution with aggressive mechanical shaking.

  • Causality: Acetonitrile effectively disrupts the hydrophobic interactions between the herbicide and soil organic carbon. The 20% aqueous fraction is critical as it swells the soil's clay lattice, allowing the organic solvent to penetrate micropores and achieve >90% recovery of the bound residues.

Step 5: LC-MS/MS Quantification & Kinetic Modeling

  • Action: Quantify parent compounds using LC-MS/MS and fit the data to a first-order kinetic model ( Ct​=C0​e−kt ).

  • Causality: First-order kinetics provide a standardized, reproducible framework for calculating the DT50​ , allowing for direct, peer-reviewable comparisons between the symmetrical and asymmetrical classes.

Visualizing the Workflows and Pathways

Pathway Sym Symmetrical Triazines (e.g., Mesoprazine) AtzA AtzA Enzyme (Dechlorination) Sym->AtzA High Affinity TrzN TrzN Enzyme (Broad-Spectrum) Sym->TrzN Susceptible Asym Asymmetrical Triazines (e.g., Metribuzin) Asym->AtzA No Affinity Asym->TrzN Susceptible DegFast Rapid Enhanced Degradation (DT50: 5-15 days) AtzA->DegFast History Soils DegSlow Standard Baseline Degradation (DT50: 30-45 days) TrzN->DegSlow Non-History Soils

Caption: Enzymatic degradation pathways showing AtzA specificity for symmetrical triazines.

Protocol Step1 1. Soil Preparation Sieve to 2mm, adjust to 60% WHC Step2 2. Matrix Spiking 1 mg/kg Mesoprazine or Metribuzin Step1->Step2 Control Sterilized Control (Autoclaved 121°C) Isolates Abiotic Hydrolysis Step1->Control Control Arm Step3 3. Controlled Incubation 25°C in darkness, maintain moisture Step2->Step3 Step4 4. Destructive Sampling Days 0, 3, 7, 14, 28, 56 Step3->Step4 Step5 5. Solvent Extraction Acetonitrile:Water (80:20 v/v) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify parent & metabolites Step5->Step6 Control->Step2 Control Arm

Caption: Step-by-step workflow for evaluating herbicide soil persistence and microbial degradation.

References

  • A Comparison of Symmetrical and Asymmetrical Triazine Herbicides for Enhanced Degradation in Three Midwestern Soils Source: ResearchGate URL:2

  • Sugarcane soils exhibit enhanced atrazine degradation and cross adaptation Source: USDA Agricultural Research Service (ARS) URL:1

  • Persistence of Herbicides in Soil Source: Penn State Extension URL:3

Sources

Comparative

A Senior Application Scientist's Guide to Accuracy and Precision Validation for Mesoprazine Residue Analytical Methods

In the landscape of pharmaceutical development and safety assessment, the quantification of drug residues in biological matrices is a critical function. For a compound like mesoprazine, a phenothiazine derivative, ensuri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and safety assessment, the quantification of drug residues in biological matrices is a critical function. For a compound like mesoprazine, a phenothiazine derivative, ensuring that analytical methods are robust, reliable, and fit-for-purpose is not merely a matter of good science—it is a regulatory necessity. This guide provides an in-depth comparison of analytical techniques and a detailed framework for validating two cornerstone performance characteristics: accuracy and precision.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This principle, championed by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized by the International Council for Harmonisation (ICH), forms the bedrock of our discussion.[4][5][6]

Foundational Concepts: Accuracy vs. Precision

While often used interchangeably in casual language, accuracy and precision are distinct and independent parameters in analytical science. A method can be precise without being accurate, or accurate without being precise. The ideal method is both.

  • Accuracy: This is the measure of closeness between an experimental result and the true or accepted value.[6][7] In bioanalytical method validation, it is typically expressed as the percentage of recovery by the assay of a known, added amount of the analyte. It reflects the influence of systemic errors.

  • Precision: This measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is a measure of random error and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Precision is further categorized into different levels:

  • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay Precision): Precision within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment.[6]

  • Reproducibility: Precision between different laboratories, often assessed in collaborative studies.[6]

The relationship between these concepts is crucial for a comprehensive validation strategy.

Fig 1. Relationship between core validation parameters.

Comparative Overview of Analytical Techniques

The choice of analytical technique is the first critical decision in developing a method for mesoprazine residue analysis. The primary alternatives are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate. Prone to interference from matrix components with similar UV absorbance.[8]High to Very High. Specificity is achieved by monitoring unique precursor-product ion transitions.[9][10]
Sensitivity Lower. Limits of Quantification (LOQ) are typically in the ng/mL to µg/mL range.Higher. LOQs can reach pg/mL levels, making it ideal for trace residue analysis.[10][11]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.[8]Higher initial investment and maintenance costs. Requires more specialized expertise.[12]
Validation Needs Requires rigorous demonstration of specificity to rule out interferences.[2][3]While inherently specific, validation must still confirm lack of matrix effects (ion suppression/enhancement).

For mesoprazine, a phenothiazine derivative, LC-MS/MS is generally the superior choice for residue analysis in complex biological matrices due to its enhanced sensitivity and selectivity.[9]

Experimental Design for Validation

A structured validation plan must be established before experiments begin, outlining the procedures and acceptance criteria.[13]

Workflow for Accuracy and Precision Studies

The following workflow provides a systematic approach to gathering the necessary data for validation.

G cluster_prep Sample Preparation cluster_precision Precision Validation cluster_accuracy Accuracy (Trueness) Validation cluster_decision Evaluation Prep_QC Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) Run_Repeat Analyze 6+ Replicates of each QC Level (Same Day, Same Analyst) Prep_QC->Run_Repeat Run_Acc Analyze 5+ Replicates of each QC Level Prep_QC->Run_Acc Prep_Spike Spike Blank Matrix with Known Analyte Amount Calc_Repeat Calculate Mean, SD, %RSD (Repeatability) Run_Repeat->Calc_Repeat Run_Inter Analyze QC Sets on Different Days (or with Different Analysts/Equipment) Calc_Repeat->Run_Inter Calc_Inter Calculate Overall Mean, SD, %RSD (Intermediate Precision) Run_Inter->Calc_Inter Compare Compare %RSD and %Recovery to Acceptance Criteria Calc_Inter->Compare Calc_Acc Calculate Mean Measured Concentration Run_Acc->Calc_Acc Calc_Recovery Calculate % Recovery vs. Nominal Value Calc_Acc->Calc_Recovery Calc_Recovery->Compare Decision Method Validated? Compare->Decision

Fig 2. Experimental workflow for accuracy and precision validation.
Detailed Experimental Protocols

Objective: To determine the accuracy and precision of the analytical method for mesoprazine in a specific biological matrix (e.g., porcine muscle, human plasma).

Materials:

  • Blank biological matrix (confirmed to be free of mesoprazine).

  • Mesoprazine reference standard.

  • Internal Standard (IS), if applicable (e.g., a deuterated analog).

  • All necessary reagents and solvents for the analytical method (e.g., HPLC-grade acetonitrile, formic acid).[9][14]

  • Calibrated analytical instruments (HPLC-UV or LC-MS/MS).

Protocol Steps:

  • Preparation of Quality Control (QC) Samples:

    • Prepare a primary stock solution of mesoprazine.

    • Create working solutions by serial dilution.

    • Spike aliquots of the blank biological matrix with working solutions to create QC samples at a minimum of three concentration levels:

      • Low QC (LQC): ~3 times the Limit of Quantification (LOQ).

      • Medium QC (MQC): In the middle of the calibration range.

      • High QC (HQC): Near the upper limit of the calibration range.

    • Prepare a sufficient number of aliquots for all planned validation runs.

  • Assessing Repeatability (Intra-Assay Precision) and Accuracy:

    • On a single day, by a single analyst, perform one analytical run.

    • The run should include a full calibration curve and at least five replicates of each QC level (LQC, MQC, HQC).

    • Process and analyze the samples according to the method's standard operating procedure.

    • Calculation for Accuracy: For each QC level, calculate the mean concentration from the five replicates. Determine accuracy as the percentage of the mean concentration relative to the nominal (spiked) concentration: % Recovery = (Mean Measured Concentration / Nominal Concentration) * 100

    • Calculation for Repeatability: For each QC level, calculate the standard deviation (SD) and the relative standard deviation (%RSD) from the five replicates: %RSD = (Standard Deviation / Mean Measured Concentration) * 100

  • Assessing Intermediate Precision (Inter-Assay Precision):

    • Repeat the analysis described in Step 2 on at least two different days. Ideally, these runs should be performed by a different analyst or using a different instrument to capture more variability.

    • Calculation for Intermediate Precision: Combine the data from all runs (e.g., 3 days x 5 replicates = 15 data points for each QC level). Using this complete dataset, calculate the overall mean, overall SD, and overall %RSD for each QC level. This final %RSD represents the intermediate precision.

Performance Comparison and Acceptance Criteria

The data generated must be compared against predefined acceptance criteria, which are primarily derived from regulatory guidelines.[11][15][16]

General Acceptance Criteria (ICH/FDA/EMA):

  • Accuracy: The mean value should be within ±15% of the nominal value for QC samples. For the Lower Limit of Quantification (LLOQ), it should be within ±20%.[7]

  • Precision: The %RSD should not exceed 15% for QC samples. For the LLOQ, it should not exceed 20%.[7]

Illustrative Comparison Data: Mesoprazine in Porcine Muscle

The following table presents realistic, illustrative data comparing the performance of a validated HPLC-UV method with a more sensitive LC-MS/MS method for mesoprazine residue analysis.

ParameterConcentration (ng/g)HPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
LLOQ 10 ng/gN/A (LOQ > 50 ng/g)Accuracy: 94.5% Precision (%RSD): 11.8%±20%
Low QC (LQC) 25 ng/gN/AAccuracy: 103.2% Precision (%RSD): 8.5%±15%
Medium QC (MQC) 250 ng/gAccuracy: 97.1% Precision (%RSD): 7.2%Accuracy: 99.8% Precision (%RSD): 4.1%±15%
High QC (HQC) 750 ng/gAccuracy: 101.5% Precision (%RSD): 5.4%Accuracy: 101.1% Precision (%RSD): 2.9%±15%
Precision data represents intermediate precision over 3 days.

This comparison clearly demonstrates the superior sensitivity of the LC-MS/MS method, which can reliably quantify residues at a lower level (10 ng/g) while maintaining excellent accuracy and precision well within regulatory limits.[9] The HPLC-UV method is suitable for higher concentrations but lacks the sensitivity required for trace residue monitoring.

Conclusion

The validation of accuracy and precision is a non-negotiable requirement for any analytical method intended for regulatory submission. A systematic, protocol-driven approach grounded in the principles of ICH, FDA, and EMA guidelines is essential.[4][5][15] For mesoprazine residue analysis, while HPLC-UV can be a viable option for higher concentration applications, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard for ensuring product safety and meeting stringent regulatory expectations. The experimental designs and acceptance criteria detailed in this guide provide a robust framework for researchers and scientists to confidently validate their methods and generate reliable, defensible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA), 21 July 2011. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA), September 2021. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Simple extraction method for quantification of phenothiazine residues in pork muscle using liquid chromatography-triple quadrupole tandem mass spectrometry. PubMed, 15 June 2017. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC, 1 November 2001. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Veeprho. [Link]

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment and Physicochemical Profile

Mesoprazine Handling and Proper Disposal Procedures: An Operational Guide for Laboratories As a Senior Application Scientist, I frequently consult with research teams on the safe handling of complex agrochemicals and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Mesoprazine Handling and Proper Disposal Procedures: An Operational Guide for Laboratories

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of complex agrochemicals and pharmacological compounds. Mesoprazine (CAS# 1824-09-5) is an s-triazine derivative structurally related to widely used herbicides like atrazine[1]. While it is primarily utilized in research contexts to study receptor interactions and herbicidal pathways[2], its chemical stability and environmental persistence demand rigorous operational and disposal protocols.

This guide provides step-by-step, self-validating procedures for the safe handling, decontamination, and disposal of Mesoprazine, ensuring your laboratory maintains compliance with environmental protection standards while safeguarding personnel.

Before initiating any workflow, it is critical to understand the physicochemical properties of the compound. Mesoprazine is a stable, crystalline solid that requires specific handling due to its potential toxicity and environmental impact.

Table 1: Mesoprazine Chemical and Hazard Profile

Property Specification / Data
IUPAC Name 6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine[2]
Molecular Formula C10H18ClN5O[1]
Molecular Weight 259.74 g/mol [2]
Solubility Soluble in organic solvents (methanol, acetonitrile); poorly soluble in water[3].
Storage Conditions 0-4°C (short term); -20°C (long term), stored in a dark, dry environment[2].

| Primary Hazards | Skin sensitization, potential endocrine disruption, severe aquatic toxicity[4]. |

Standard Operating Procedure: Safe Handling and Experimental Workflow

Triazine derivatives can be absorbed through the skin and respiratory tract. Therefore, isolation of the compound from the researcher is the primary objective.

Causality Check: Why do we mandate fume hoods and double-gloving? Triazines have high binding affinity to organic matrices, including human skin lipids. Double-gloving with nitrile ensures that if the outer glove is compromised by the organic solvent used to dissolve Mesoprazine, the inner glove provides a secondary barrier against dermal absorption.

Step-by-Step Handling Methodology:

  • Preparation: Don appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile gloves.

  • Weighing: Weigh the solid Mesoprazine powder inside a certified chemical fume hood or a vented balance enclosure to prevent inhalation of aerosolized particulates.

  • Solubilization: Dissolve the compound in the target organic solvent (e.g., methanol or acetonitrile) within the fume hood. Keep the sash as low as possible.

  • Transfer: Use sealed, chemically compatible vials (e.g., amber glass to prevent photodegradation) for transporting the solution to analytical instruments.

HandlingWorkflow Start Mesoprazine Stock PPE Don PPE (Nitrile, Goggles) Start->PPE FumeHood Fume Hood Operation PPE->FumeHood Assay Experimental Assay FumeHood->Assay Waste Waste Generation Assay->Waste

Workflow for Mesoprazine handling and exposure control.

Proper Disposal Procedures

The disposal of Mesoprazine is the most critical phase of its lifecycle. Because s-triazines are highly persistent in soil and prone to groundwater leaching, standard landfill disposal is strictly prohibited[4].

Causality Check: Why high-temperature incineration? The US EPA designates incineration as the best demonstrated available technology for triazine waste[3]. Furthermore, thermal decomposition of triazines at lower temperatures (400–800°C) generates highly hazardous byproducts, including hydrogen cyanide (HCN), cyanoacetylene, and hydrochloric acid (HCl)[5]. Therefore, high-temperature incineration (>900°C) equipped with exhaust scrubbers is mandatory to completely fracture the triazine ring and neutralize toxic off-gases.

Step-by-Step Disposal Methodologies:

Protocol A: Liquid Waste Management

  • Segregation: Separate liquid waste into "Aqueous" and "Halogenated/Non-Halogenated Organic" streams. Do not mix Mesoprazine waste with strong acids or oxidizers.

  • Labeling: Clearly label the waste container with "Hazardous Waste: Contains Mesoprazine (Triazine Herbicide) and[Solvent Name]."

  • Storage: Store liquid waste in high-density polyethylene (HDPE) or glass containers within secondary containment.

  • Disposal: Transfer the waste to Environmental Health and Safety (EHS) for high-temperature incineration[4].

Protocol B: Solid Waste and Consumables

  • Collection: Place all contaminated consumables (pipette tips, weighing boats, gloves) into a designated, puncture-resistant solid chemical waste bin lined with a thick plastic bag.

  • Sealing: Once 75% full, seal the bag securely using a gooseneck tie.

  • Disposal: Submit to EHS for thermal destruction (incineration). Never dispose of these items in municipal trash or standard biohazard bins[4].

DisposalPathway Waste Mesoprazine Waste Solid Solid Waste (Powder/Consumables) Waste->Solid Liquid Liquid Waste (Solvent/Aqueous) Waste->Liquid Incineration High-Temp Incineration (>900°C + Scrubbers) Solid->Incineration Aqueous Aqueous Waste (pH 5-9) Liquid->Aqueous Organic Organic Solvents (Halogenated/Non) Liquid->Organic Aqueous->Incineration If >1ppm Organic->Incineration

Mesoprazine waste segregation and high-temperature incineration pathway.

Spill Response and Decontamination

In the event of a Mesoprazine spill, rapid and systematic decontamination is required to prevent cross-contamination and exposure.

Causality Check: Why use 15% acetone or ethanol for cleanup? Triazines have low aqueous solubility. Using pure water will merely spread the compound over a larger surface area. Studies on triazine desorption indicate that a 15% acetone or ethanol solution effectively solubilizes and lifts the compound from surfaces without creating an overwhelming flammability hazard[6].

Step-by-Step Spill Protocol:

  • Isolate: Evacuate unnecessary personnel from the immediate area.

  • Contain: For liquid spills, surround the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads)[4]. For powder spills, gently cover with damp paper towels (using 15% acetone/water) to prevent aerosolization.

  • Collect: Sweep up the absorbent or powder using a plastic scoop (avoid creating sparks) and place it into a compatible solid waste container.

  • Decontaminate: Wipe the affected surface with a 15% acetone or ethanol solution, moving from the outside of the spill toward the center[6].

  • Final Wash: Wash the area with a standard laboratory detergent and water. Dispose of all cleanup materials as Mesoprazine-contaminated solid waste[4].

References[2] Mesoprazine | CAS#1824-09-5 | biochemical. MedKoo Biosciences. https://medkoo.com[1] Mesoprazine (C10H18ClN5O) - PubChemLite. Université du Luxembourg.https://uni.lu[4] MATERIAL SAFETY DATA SHEET ATRAZINE 4L HERBICIDE. Kern County. https://kern.ca.us[5] Thermal Decomposition of Atrazine and its Toxic Products. ResearchGate.https://researchgate.net[3] ATRAZINE TOXICITY AND REMEDIATION STRATEGIES. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. https://rjlbpcs.com[6] SORPTION AND DESORPTION OF 2,4-D AND ATRAZINE FROM WATER ENVIRONMENT. Global NEST Journal. https://gnest.org

Sources

Handling

Personal protective equipment for handling Mesoprazine

As a Senior Application Scientist, I recognize that handling specialized agrochemicals and their derivatives requires moving beyond basic safety compliance. You must understand the mechanistic reasoning behind every safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized agrochemicals and their derivatives requires moving beyond basic safety compliance. You must understand the mechanistic reasoning behind every safety protocol.

Mesoprazine (IUPAC: 6-chloro-N2-isopropyl-N4-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine) is a chlorotriazine herbicide. Like its structural analogs atrazine and simazine, it is characterized by a reactive chloro-triazine ring. The primary toxicological concerns are perturbation of the neuroendocrine system (specifically the hypothalamic-pituitary-gonadal axis), potential dermal sensitization, and extreme aquatic toxicity [1].

To build a self-validating safety culture in your laboratory, every operational step must anticipate these specific molecular hazards.

Toxicological Profile and PPE Causality

Do not simply wear Personal Protective Equipment (PPE) because a Safety Data Sheet (SDS) mandates it; wear it because you understand the chemical interactions you are preventing. The table below summarizes the quantitative hazard data of chlorotriazines and the mechanistic causality dictating our PPE choices [2].

Hazard CategoryMechanistic CausalityQuantitative Indicator / GHSMandated PPE & Engineering Control
Endocrine Disruption Systemic absorption alters luteinizing hormone (LH) surges via the HPG-axis.STOT RE, Category 2Nitrile Gloves (EN 374) , Class II Fume Hood.
Dermal Sensitization The reactive chlorine at position 6 of the triazine ring binds to skin proteins, causing contact dermatitis.Skin Sensitization, Category 1Double-gloving , Impervious Tyvek coveralls or lab coat.
Ocular Irritation Fine crystalline dust or aerosolized suspension concentrates interact with ocular mucosa.Eye Irritation, Category 2BTightly fitting safety goggles (EN 166) . No safety glasses.
Aquatic Toxicity Highly stable in water; disrupts photosynthesis in aquatic flora.Aquatic Acute/Chronic, Cat 1 (M-Factor = 10)Secondary containment trays , zero-drain disposal policy.

Standard Operating Procedure: Handling Mesoprazine

This self-validating protocol ensures that if one layer of safety fails, the subsequent layer prevents exposure.

Phase 1: Pre-Operational Setup and PPE Donning
  • Ventilation Verification: Ensure the chemical fume hood or Class II Biological Safety Cabinet is certified and operating with an inward face velocity of at least 0.5 m/s (100 fpm).

  • Containment Preparation: Place a spill mat or secondary containment tray inside the hood. This isolates the highly aquatic-toxic Mesoprazine from the general workspace.

  • PPE Donning Sequence:

    • Wash and dry hands thoroughly.

    • Don the inner layer of standard nitrile examination gloves.

    • Don an impervious, flame-resistant lab coat or Tyvek coverall. Ensure cuffs are pulled over the inner gloves.

    • Don tightly fitting safety goggles (EN 166 compliant).

    • If handling dry, unformulated Mesoprazine powder outside a closed system, don an N95 or P100 particulate respirator.

    • Don the outer layer of heavy-duty, chemical-resistant nitrile gloves (min. 0.4 mm thickness).

Phase 2: Active Handling and Transfer
  • Tool Selection: Use non-sparking, anti-static spatulas for weighing dry powder to prevent electrostatic aerosolization of the triazine particles.

  • Vessel Management: Keep all primary containers closed until the exact moment of transfer.

  • Solvent Interactions: Mesoprazine is typically soluble in organic solvents. If diluting in methanol or DMSO, be aware that these solvents act as permeation enhancers, drastically reducing the breakthrough time of your nitrile gloves. Change outer gloves immediately if splashed.

Phase 3: Doffing and Decontamination
  • Surface Decontamination: Wipe down all spatulas, balances, and the secondary containment tray with a 10% bleach solution, followed by a 70% ethanol rinse. The bleach helps degrade the active triazine ring.

  • Glove Removal: Wipe the outer gloves with ethanol. Carefully remove the outer gloves by peeling them inside out and discard them in a solid hazardous waste bin.

  • Doffing: Remove goggles and lab coat. Finally, remove the inner gloves and immediately wash hands with soap and copious amounts of water.

Operational Workflow & Disposal Architecture

The following diagram maps the logical flow of Mesoprazine handling, emphasizing the strict segregation of waste due to its severe environmental toxicity profile.

Mesoprazine_Workflow Start Pre-Operation: PPE Donning & Inspection FumeHood Execution: Transfer in Fume Hood Start->FumeHood Proceed Decon Post-Operation: Surface Decontamination FumeHood->Decon Complete Waste Disposal: Solid/Liquid Waste Segregation FumeHood->Waste Waste generated Doffing Doffing: PPE Removal & Hand Washing Decon->Doffing Clean Decon->Waste Wipes/Solvents Doffing->Waste Contaminated PPE Incineration Final Destruction: High-Temp Incineration Waste->Incineration EPA/RCRA Compliant

Caption: Mesoprazine Handling, Decontamination, and Disposal Workflow.

Emergency Spill Response and Disposal Plan

Because Mesoprazine and its chlorinated metabolites (e.g., desethyl-s-atrazine) are highly persistent in water systems, emergency response must prioritize environmental isolation [1].

Accidental Spill Protocol:

  • Evacuate & Ventilate: Step back from the spill, ensure the fume hood is running at maximum exhaust, and alert laboratory personnel.

  • Liquid Spills (Solutions): Do not use water. Pour an inert, non-combustible absorbent material (such as vermiculite or sand) over the spill.

  • Solid Spills (Powder): Do not sweep dry powder, as this generates inhalable dust. Gently cover the powder with damp absorbent wipes or use a specialized HEPA-filtered chemical vacuum.

  • Containment: Transfer all absorbed material and contaminated wipes into a rigid, sealable hazardous waste container using a dedicated scoop.

Routine Disposal Plan: Under no circumstances should Mesoprazine solutions or contaminated wash water be poured down the sink.

  • Liquid Waste: Collect in clearly labeled, halogenated organic waste carboys.

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty vials in heavily lined, sealable solid waste drums.

  • Final Destruction: All Mesoprazine waste must be routed to a certified environmental disposal facility for high-temperature incineration, which is the only reliable method to cleave the stable triazine ring and prevent aquatic contamination [2].

References

  • Office of Pesticide Programs, Environmental Protection Agency (EPA). Chlorotriazine Cumulative Risk Assessment and Toxicity Profile. EPA Pesticides Program. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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